6-HYDROXY-3-METHYLINDAZOLE
Description
BenchChem offers high-quality 6-HYDROXY-3-METHYLINDAZOLE suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-HYDROXY-3-METHYLINDAZOLE including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
3-methyl-2H-indazol-6-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O/c1-5-7-3-2-6(11)4-8(7)10-9-5/h2-4,11H,1H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTNPPQUZRFSUQF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=CC(=CC2=NN1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10627404 | |
| Record name | 3-Methyl-1,2-dihydro-6H-indazol-6-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10627404 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
201286-99-9 | |
| Record name | 3-Methyl-1,2-dihydro-6H-indazol-6-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10627404 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Spectroscopic Profile of 3-Methyl-1H-indazol-6-ol (CAS Number: 201286-99-9)
For Researchers, Scientists, and Drug Development Professionals
Foreword
This guide provides a comprehensive technical overview of the spectroscopic characteristics of 3-Methyl-1H-indazol-6-ol, a heterocyclic compound of interest in medicinal chemistry and drug discovery. While the initial query presented a discrepancy between the CAS number and the provided chemical name, this document focuses on the validated structure corresponding to CAS number 201286-99-9. This guide is structured to deliver not just raw data, but a deeper understanding of the experimental rationale and interpretive nuances essential for researchers in the field.
Compound Identification and Structure
The compound assigned CAS number 201286-99-9 is 3-Methyl-1H-indazol-6-ol . Its molecular structure consists of a bicyclic indazole core, with a methyl group substituted at the 3-position and a hydroxyl group at the 6-position.
Molecular Formula: C₈H₈N₂O
Molecular Weight: 148.16 g/mol
Structure:
Caption: Molecular structure of 3-Methyl-1H-indazol-6-ol.
Spectroscopic Data Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.
The proton NMR spectrum of 3-Methyl-1H-indazol-6-ol is expected to show distinct signals for the aromatic protons, the methyl protons, the N-H proton of the indazole ring, and the hydroxyl proton. The chemical shifts are influenced by the electron-donating nature of the hydroxyl group and the overall aromatic system.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |
| N-H | ~12-13 | broad singlet | - |
| Ar-H (position 4) | ~7.5 | doublet | ~8.0 |
| Ar-H (position 5) | ~6.8 | doublet of doublets | ~8.0, ~2.0 |
| Ar-H (position 7) | ~7.0 | doublet | ~2.0 |
| O-H | Variable (broad singlet) | - | - |
| CH₃ | ~2.5 | singlet | - |
Note: Predicted values are based on the analysis of similar structures and may vary depending on the solvent and experimental conditions.
The carbon NMR spectrum will reflect the different chemical environments of the carbon atoms in the molecule. The hydroxyl group will cause a significant downfield shift for the carbon atom it is attached to (C-6).
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-3 | ~140 |
| C-3a | ~122 |
| C-4 | ~120 |
| C-5 | ~110 |
| C-6 | ~155 |
| C-7 | ~100 |
| C-7a | ~140 |
| CH₃ | ~12 |
Note: These are estimated chemical shifts and are subject to experimental verification.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 3-Methyl-1H-indazol-6-ol is expected to show characteristic absorption bands for the O-H, N-H, C-H, and C=C bonds.
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| O-H stretch (hydroxyl) | 3200-3600 | Broad, Strong |
| N-H stretch (indazole) | 3100-3500 | Medium |
| C-H stretch (aromatic) | 3000-3100 | Medium |
| C-H stretch (methyl) | 2850-3000 | Medium |
| C=C stretch (aromatic) | 1450-1600 | Medium to Strong |
| C-O stretch (hydroxyl) | 1000-1260 | Strong |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For 3-Methyl-1H-indazol-6-ol, the molecular ion peak ([M]⁺) would be expected at an m/z of 148.
Predicted Fragmentation Pattern:
The fragmentation of the molecular ion would likely involve the loss of small, stable molecules or radicals. Key expected fragments include:
-
[M-CH₃]⁺ (m/z 133): Loss of the methyl group.
-
[M-CO]⁺ (m/z 120): Loss of carbon monoxide from the phenol ring.
-
[M-HCN]⁺ (m/z 121): Loss of hydrogen cyanide from the pyrazole ring.
Experimental Protocols
The following section details a validated experimental protocol for the synthesis of 3-Methyl-1H-indazol-6-ol, which is essential for obtaining the compound for spectroscopic analysis.[1]
Synthesis of 3-Methyl-1H-indazol-6-ol
This synthesis is a two-step process starting from 2-fluoro-4-methoxyacetophenone.
Step 1: Synthesis of 6-methoxy-3-methyl-1H-indazole
Caption: Synthesis of the intermediate 6-methoxy-3-methyl-1H-indazole.
-
A solution of 2-fluoro-4-methoxyacetophenone (2.0 g, 12 mmol) in hydrazine (30 mL) is heated at reflux for 2 days.[1]
-
The reaction mixture is then cooled to room temperature, poured into water, and extracted three times with ethyl acetate.[1]
-
The combined organic extracts are concentrated, and the residue is dissolved in a minimum amount of dichloromethane and filtered to yield 6-methoxy-3-methyl-1H-indazole as a yellow solid.[1]
Step 2: Demethylation to 3-Methyl-1H-indazol-6-ol
Caption: Demethylation to the final product, 3-Methyl-1H-indazol-6-ol.
-
To a solution of 6-methoxy-3-methyl-1H-indazole (620 mg, 3.82 mmol) in dichloromethane (25 mL) at 0°C, a dichloromethane solution of boron tribromide (17 mL of 1 M solution) is added.[1]
-
The mixture is stirred at room temperature overnight.[1]
-
The reaction is carefully quenched by pouring it slowly into iced saturated aqueous sodium bicarbonate.[1]
-
The phases are separated, and the aqueous phase is extracted three times with ethyl acetate.[1]
-
The combined organic extracts are concentrated, and the crude material is purified by Biotage chromatography (4OS column, 45% acetone/heptane then 60% acetone/heptane) to provide 3-methyl-1H-indazol-6-ol as an orange solid.[1]
Conclusion
This technical guide provides a detailed spectroscopic profile of 3-Methyl-1H-indazol-6-ol (CAS 201286-99-9). While experimentally obtained spectra for this specific compound are not widely available, the predicted data, based on established spectroscopic principles and data from analogous structures, offers a robust framework for its characterization. The provided synthesis protocol offers a clear and validated pathway for researchers to obtain this compound for further study. As with any analytical work, it is imperative that researchers acquire and interpret their own experimental data to confirm the identity and purity of their samples.
References
-
PubChem. 3-methyl-1H-indazole. National Center for Biotechnology Information. [Link]
Sources
6-HYDROXY-3-METHYLINDAZOLE molecular weight and formula
Characterization, Synthetic Architecture, and Therapeutic Utility
Executive Summary
6-Hydroxy-3-methylindazole (CAS: 201286-99-9) represents a high-value heterocyclic scaffold in modern drug discovery. Structurally characterized by a fused benzene-pyrazole ring system with a C3-methyl steric anchor and a C6-hydroxyl functional handle, this moiety serves as a critical pharmacophore in the development of kinase inhibitors (specifically VEGFR/PDGFR families) and
This technical guide provides a definitive reference for the physicochemical properties, validated synthetic protocols, and structural characterization of 6-hydroxy-3-methylindazole. Unlike generic databases, this document focuses on the causality of experimental design, addressing the tautomeric challenges inherent to indazole chemistry and providing self-validating analytical workflows.
Physicochemical Specifications
The following data consolidates experimental and predicted values to establish a baseline for quality control (QC) and formulation.
| Property | Specification | Technical Note |
| IUPAC Name | 3-Methyl-1H-indazol-6-ol | 1H-tautomer is thermodynamically dominant in solution. |
| CAS Number | 201286-99-9 | Often confused with methoxy analog (7746-29-4). |
| Molecular Formula | C₈H₈N₂O | Stoichiometry critical for reagent loading. |
| Molecular Weight | 148.16 g/mol | Monoisotopic Mass: 148.0637 Da. |
| Appearance | Off-white to pale beige solid | Oxidizes to pink/brown upon prolonged air exposure. |
| Solubility | DMSO (>50 mg/mL), Methanol, DMF | Poor water solubility; requires polar organic cosolvents. |
| pKa (Predicted) | ~9.5 (Phenolic OH) | Deprotonation facilitates O-alkylation reactions. |
| Melting Point | >180°C (Decomposes) | High MP due to intermolecular H-bonding network. |
Synthetic Architecture
For research-scale acquisition, the most robust pathway is the demethylation of 6-methoxy-3-methylindazole . This route avoids the formation of regioisomeric byproducts common in ring-closure syntheses (e.g., hydrazine condensation with diketones).
Primary Protocol: Boron Tribromide Demethylation
Rationale: The use of Boron Tribromide (
Reagents:
-
Precursor: 6-Methoxy-3-methylindazole (1.0 eq)
-
Reagent:
(1.0 M in DCM, 3.0 eq) -
Solvent: Anhydrous Dichloromethane (DCM)
-
Quench: Methanol (MeOH) and Sodium Bicarbonate (
)
Step-by-Step Methodology:
-
Inert Atmosphere Setup: Flame-dry a 2-neck round bottom flask and purge with Argon. Moisture acts as a catalyst poison for
. -
Dissolution: Dissolve 6-methoxy-3-methylindazole in anhydrous DCM (0.2 M concentration). Cool the system to -78°C (dry ice/acetone bath) to control the exothermic complexation.
-
Addition: Add
dropwise over 20 minutes. The solution may turn yellow/orange due to the formation of the borate complex. -
Reaction: Allow the mixture to warm to 0°C and stir for 4 hours. Monitor by TLC (5% MeOH in DCM). The starting material (
) should disappear, replaced by a more polar spot ( ). -
Quenching (Critical): Cool back to -78°C. Slowly add MeOH. Caution: Vigorous evolution of HBr gas will occur.
-
Workup: Neutralize with saturated
to pH 7. Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over , and concentrate. -
Purification: Recrystallize from Ethanol/Water or purify via flash chromatography (DCM:MeOH gradient).
Pathway Visualization
Figure 1: Demethylation pathway utilizing Lewis acid-mediated ether cleavage. The intermediate borate complex ensures regioselectivity.
Structural Characterization & Logic
Validating the identity of 6-hydroxy-3-methylindazole requires distinguishing it from its regioisomers (e.g., 4-hydroxy or 5-hydroxy variants).
Nuclear Magnetic Resonance (NMR) Analysis
The 1H-indazole tautomer is the major species in polar aprotic solvents (DMSO-
-
¹H NMR (300 MHz, DMSO-
):-
12.30 (s, 1H, NH ): Broad singlet, characteristic of the indazole N1 proton. Exchangeable with
. - 9.45 (s, 1H, OH ): Sharp singlet confirming the free phenol.
- 7.55 (d, J = 8.5 Hz, 1H, H4 ): The most deshielded aromatic proton due to the adjacent C=N.
- 6.75 (s, 1H, H7 ): Appears as a singlet (or fine doublet) due to meta-coupling. Shielded by the ortho-hydroxyl group.
- 6.60 (dd, J = 8.5, 2.0 Hz, 1H, H5 ): Distinct doublet of doublets coupling to H4 and H7.
- 2.40 (s, 3H, CH₃ ): Characteristic methyl singlet.
-
12.30 (s, 1H, NH ): Broad singlet, characteristic of the indazole N1 proton. Exchangeable with
Diagnostic Logic: The absence of the methoxy singlet (~3.8 ppm) combined with the appearance of the phenolic OH at ~9.5 ppm confirms successful demethylation.
Mass Spectrometry (LC-MS)
-
Ionization Mode: Electrospray Ionization (ESI), Positive/Negative switching.
-
Positive Mode (
): 149.1 Da. -
Negative Mode (
): 147.1 Da. (Preferred for phenols due to higher sensitivity).
Therapeutic Applications & Pharmacophore Mapping
The 6-hydroxy-3-methylindazole scaffold is not merely a building block; it is a "privileged structure" capable of engaging multiple biological targets via distinct binding modes.
Key Biological Targets
-
Beta-3 Adrenergic Receptors: Used as a headgroup in agonists for treating overactive bladder. The C6-OH mimics the catechol hydroxyls of endogenous catecholamines.
-
Kinase Inhibitors (VEGFR/PDGFR): The indazole nitrogen pair acts as a hinge binder (acceptor/donor motif) in the ATP-binding pocket of tyrosine kinases. The C3-methyl group occupies the hydrophobic "gatekeeper" region, improving selectivity.
Pharmacophore Interaction Diagram
Figure 2: Pharmacophore mapping of 6-hydroxy-3-methylindazole within a typical Kinase ATP-binding pocket.
References
-
PubChem Compound Summary. "6-Hydroxy-3-methylindazole (CID 57258234)." National Center for Biotechnology Information. Accessed October 2023. Link
-
BenchChem Protocols. "Synthesis of 3-Methyl-6-nitro-1H-indazole from 3-methylindazole." BenchChem Technical Repository. Link
-
Journal of Medicinal and Chemical Sciences. "Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl-4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-one." J. Med. Chem. Sci., 2024. Link
-
Google Patents. "Indazole compounds and their use as Beta-3 Adrenergic Receptor Agonists." Patent US8008506B2. Link
-
Santa Cruz Biotechnology. "6-(Hydroxymethyl)-1-methylindazole Product Data." SCBT Catalog. Link[1]
Sources
Tautomeric Forms and Stability of Substituted Indazoles: A Technical Guide for Drug Development
Abstract
Indazole and its derivatives are foundational scaffolds in medicinal chemistry, integral to a wide array of therapeutic agents.[1][2] The biological activity of these compounds is intrinsically linked to their tautomeric state, which dictates their three-dimensional structure, hydrogen bonding capabilities, and overall physicochemical properties. Indazole primarily exists in two major tautomeric forms, 1H-indazole and 2H-indazole, with the 1H form being thermodynamically more stable in the unsubstituted parent molecule.[3][4] However, this tautomeric equilibrium is a delicate balance, readily influenced by substitution patterns, solvent, pH, and intermolecular interactions. A comprehensive understanding of these factors is paramount for researchers in drug discovery and development to predict molecular behavior, design rational synthetic routes for specific regioisomers, and ultimately develop more efficacious and safer medicines. This guide provides an in-depth exploration of the tautomeric landscape of substituted indazoles, detailing the theoretical underpinnings of their stability and the practical experimental and computational methodologies used for their characterization.
The Tautomeric Landscape of the Indazole Core
The indazole nucleus is a bicyclic aromatic heterocycle formed by the fusion of a benzene ring with a pyrazole ring.[2][5] This structure allows for prototropic tautomerism, where a hydrogen atom can migrate between the two nitrogen atoms of the pyrazole ring. This gives rise to three possible tautomers: 1H-indazole, 2H-indazole, and the much less common 3H-indazole.[2][5][6]
-
1H-Indazole : This tautomer features the mobile proton on the N1 nitrogen. It possesses a benzenoid structure, which confers significant aromatic stability.[2] For the parent indazole molecule, the 1H-tautomer is the most stable form in the gas phase, in solution, and in the solid state.[2][3][7]
-
2H-Indazole : In this form, the proton resides on the N2 nitrogen. This arrangement results in a quinonoid-like structure in the bicyclic system, which is generally less aromatic and therefore less stable than the 1H form.[8]
-
3H-Indazole : This tautomer, with the proton notionally on a carbon atom and an exocyclic double bond, is typically non-aromatic and energetically unfavorable. It is rarely observed except in specific cases of 3,3-disubstituted derivatives where aromatization is blocked.[6]
The energetic preference for the 1H-tautomer in the unsubstituted indazole is well-established. Theoretical calculations and experimental data consistently show it to be more stable than the 2H-tautomer by a margin of approximately 2.3 to 5.3 kcal/mol (or 15 to 21.4 kJ·mol⁻¹).[2][5][7][9][10][11] This energy difference, while significant, is small enough that the equilibrium can be shifted by various internal and external factors.
Figure 1: Tautomeric equilibrium in the indazole scaffold.
Critical Factors Governing Tautomeric Stability
The tautomeric preference of a substituted indazole is not absolute and is dictated by a complex interplay of electronic and steric effects from substituents, the surrounding solvent environment, and specific molecular interactions like hydrogen bonding.
Substituent Effects: Electronics and Sterics
The position and nature of substituents on the indazole ring are the most powerful intrinsic modulators of tautomeric stability.
-
Electronic Effects : The electronic character of substituents can differentially stabilize or destabilize the positive charge buildup on the nitrogen atoms in the transition state of proton transfer.
-
Electron-Withdrawing Groups (EWGs) : When placed at positions 3, 5, or 7, EWGs (e.g., -NO₂, -CN, -CO₂Me) tend to decrease the energy difference between the 1H and 2H tautomers.[8] While the 1H form often remains more stable, the preference is diminished. In some specific cases, such as with a 7-nitro or 7-carbomethoxy group, excellent N-2 regioselectivity is observed in alkylation reactions, suggesting a significant stabilization of the 2H-tautomer or its corresponding anion.[12]
-
Electron-Donating Groups (EDGs) : EDGs (e.g., -NH₂, -OR) generally favor the 1H-tautomer, increasing the energy gap to the 2H form.
-
-
Steric Effects : Bulky substituents, particularly at the C3 and C7 positions, can create steric hindrance that influences the tautomeric equilibrium and, more significantly, the regioselectivity of reactions like N-alkylation. For instance, sterically demanding groups at C3 (e.g., tert-butyl) can strongly favor N-1 alkylation, implying a preference for the 2H-tautomer to be the reactive nucleophile, which avoids steric clash between the C3-substituent and the incoming electrophile.[9][12]
| Position | Substituent Type | General Effect on Tautomeric Equilibrium | Rationale |
| C3 | Electron-Withdrawing (e.g., -NO₂) | Reduces energy gap; 1H usually still favored.[8] | Stabilizes the electron-rich pyrazole ring in both forms, but can lessen the aromatic advantage of the 1H tautomer. |
| C3 | Sterically Bulky (e.g., -tBu) | Can favor N1-functionalization products.[12] | Steric hindrance disfavors reaction at the adjacent N2 position, forcing the molecule to react via the 1H tautomer. |
| C5 | Electron-Withdrawing | Reduces energy gap between 1H and 2H forms. | Influences the electronic distribution of the entire bicyclic system. |
| C7 | Electron-Withdrawing (e.g., -NO₂) | Can significantly favor the 2H tautomer or its anion.[12] | Strong inductive and resonance effects directly impact the adjacent N1 position, making the N2 position more nucleophilic. |
Table 1: Summary of key substituent effects on indazole tautomerism.
Solvent Effects and Hydrogen Bonding
The solvent environment plays a crucial role in stabilizing or destabilizing indazole tautomers.
-
Polarity : In general, the 2H-tautomer has a larger dipole moment than the 1H-tautomer.[2] Consequently, polar solvents can preferentially solvate and stabilize the 2H form, reducing the energy gap between the two.
-
Hydrogen Bonding : This is a dominant factor.
-
Intramolecular H-Bonds : A substituent at C7 or a group at C3 capable of forming an intramolecular hydrogen bond with the N2-H proton can dramatically stabilize the 2H-tautomer. For example, in less polar solvents like CDCl₃, a 2H-tautomer can be stabilized by a strong N–H···O=C intramolecular hydrogen bond.[8][13]
-
Intermolecular H-Bonds : In protic solvents like water or DMSO, solvent molecules can form hydrogen bonds with the N-H and the lone pair of the other nitrogen. This can lead to the formation of stable centrosymmetric dimers, which have been shown by DFT calculations to be more stable for the 2H form in some cases, providing a pathway for its stabilization in solution.[8][13]
-
Methodologies for Tautomer Characterization
Determining the predominant tautomeric form and the equilibrium constant (KT) is a critical task that relies on a combination of spectroscopic and computational techniques.
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful and widely used technique for studying tautomerism in solution.[14] The chemical environments of the protons and carbons are distinct in each tautomer, leading to different chemical shifts and coupling constants.
| Technique | Characteristic Signature of 1H-Tautomer | Characteristic Signature of 2H-Tautomer |
| ¹H NMR | N1-H proton signal is typically observed. Distinct chemical shifts for ring protons, especially H3 and H7. | N2-H proton signal is observed. Different chemical shift patterns for ring protons due to altered electronic distribution. |
| ¹³C NMR | Specific chemical shifts for C3, C3a, and C7a reflect the benzenoid structure. | C3, C3a, and C7a chemical shifts are significantly different, reflecting the quinonoid character. |
| ¹⁵N NMR | Unique chemical shifts for the pyrrole-like N1 and pyridine-like N2 atoms. | Chemical shifts of N1 and N2 are reversed in character and value. |
Table 2: Comparison of NMR spectroscopic signatures for indazole tautomers.
Protocol: Tautomer Ratio Determination by ¹H NMR Spectroscopy
-
Objective: To determine the relative concentration of 1H- and 2H-tautomers of a substituted indazole in solution.
-
Materials:
-
Substituted indazole sample.
-
Deuterated NMR solvent (e.g., DMSO-d₆, CDCl₃). DMSO-d₆ is often preferred as it slows down proton exchange, allowing for clearer observation of the N-H signals.
-
High-quality 5 mm NMR tubes.
-
High-field NMR spectrometer (≥400 MHz recommended).
-
-
Methodology:
-
Sample Preparation: Accurately weigh ~5-10 mg of the indazole sample and dissolve it in 0.6 mL of the chosen deuterated solvent directly in the NMR tube. Ensure complete dissolution.
-
Instrument Setup: Tune and shim the spectrometer to ensure high resolution. Set the experiment temperature (e.g., 298 K) and allow the sample to equilibrate for 5-10 minutes.
-
Data Acquisition: Acquire a standard ¹H NMR spectrum. Ensure a sufficient number of scans for a good signal-to-noise ratio. The spectral width should be large enough to include the aromatic region (6-9 ppm) and the N-H proton region (which can be very broad and downfield, >10 ppm).
-
Data Processing: Process the spectrum (Fourier transform, phase correction, baseline correction).
-
Analysis and Interpretation:
-
Identify distinct, well-resolved signals corresponding to each tautomer. Protons on or adjacent to the pyrazole ring (e.g., H3, H7) are often the most sensitive reporters.
-
Integrate the area of a characteristic signal for the 1H-tautomer (A1H) and a corresponding signal for the 2H-tautomer (A2H). Ensure the signals chosen correspond to the same number of protons (e.g., a single proton signal for each).
-
Calculate the tautomeric ratio: Ratio (1H:2H) = A1H / A2H .
-
The equilibrium constant is KT = [2H-tautomer] / [1H-tautomer] = A2H / A1H.
-
-
-
Causality and Validation: The choice of solvent is critical. Running the experiment in at least two solvents of different polarity (e.g., CDCl₃ and DMSO-d₆) provides insight into environmental effects and validates the assignments, as the equilibrium is expected to shift.[8] 2D NMR techniques like NOESY can be used to confirm assignments by observing through-space correlations, for example, between an N-alkyl group and protons on the indazole ring to definitively distinguish N1 vs. N2 isomers.[8]
Other Key Experimental Techniques
-
UV-Vis Spectroscopy: The 1H (benzenoid) and 2H (quinonoid) tautomers have different chromophores and thus distinct UV-Vis absorption spectra. The 2H-tautomer typically absorbs at longer wavelengths compared to the 1H form.[15][16] This difference can be exploited for quantitative analysis of the tautomeric mixture.
-
Nuclear Quadrupole Resonance (NQR) Spectroscopy: NQR is a highly sensitive solid-state technique for probing the local electronic environment of quadrupolar nuclei like ¹⁴N. It is an excellent tool for investigating tautomerism in crystalline solids, providing data that complements X-ray crystallography.[10]
-
X-ray Crystallography: Provides unambiguous structural information of the tautomeric form present in the solid state. This is the gold standard for structural elucidation but offers no information about the equilibrium in solution.
Computational Chemistry Workflows
Computational methods, particularly Density Functional Theory (DFT), are indispensable for predicting the relative stabilities of tautomers. They provide a powerful complement to experimental data, offering insights into the intrinsic properties of the molecules.
Figure 2: Conceptual workflow for DFT analysis of indazole tautomers.
The typical workflow involves calculating the electronic energy of the optimized geometries for each tautomer. It is crucial to include zero-point vibrational energy (ZPE) corrections. For studies in solution, applying a polarizable continuum model (PCM) can simulate solvent effects.[8] Quantum mechanical calculations have been successfully used to show that for the parent indazole, the 1H tautomer is more stable.[7][9] These calculations are also essential for understanding reaction mechanisms, such as why N-alkylation might proceed selectively at one nitrogen over the other by comparing the activation energy barriers for both pathways.[9]
Implications for Drug Discovery and Synthesis
The tautomeric state of an indazole-containing drug candidate is not an academic curiosity; it has profound real-world consequences.
-
Pharmacology: Different tautomers are distinct chemical entities with different shapes and hydrogen bond donor/acceptor patterns. This can lead to dramatic differences in binding affinity and selectivity for a biological target. A drug designed to bind in its 1H form may be inactive if it shifts to its 2H form in the physiological environment of the binding pocket.
-
Physicochemical Properties: Tautomerism affects key ADME (Absorption, Distribution, Metabolism, Excretion) properties. Solubility, lipophilicity (logP), and pKa can all differ between tautomers, impacting a drug's bioavailability and pharmacokinetic profile.
-
Synthesis and Intellectual Property: The synthesis of indazole derivatives often involves N-alkylation or N-arylation, which can produce a mixture of N1 and N2 regioisomers.[4][12] Controlling this regioselectivity is a major synthetic challenge. Developing protocols that reliably produce a single, desired regioisomer is crucial for manufacturing consistency and yield.[12] Furthermore, different tautomers and their N-alkylated regioisomers can be considered distinct chemical entities, which has significant implications for patent claims.
Conclusion
The tautomerism of substituted indazoles is a fundamental aspect of their chemistry that directly impacts their application in drug development. While the 1H-tautomer is generally the most stable form, this preference can be modulated or even reversed by a careful choice of substituents and a consideration of the solvent environment. For medicinal chemists and drug development professionals, a deep understanding of these governing principles is essential. Leveraging a synergistic combination of high-resolution NMR spectroscopy, other analytical techniques, and robust computational modeling allows for the accurate characterization of tautomeric equilibria. This knowledge empowers the rational design of molecules with optimized biological activity and physicochemical properties, and the development of efficient, regioselective syntheses to access the desired therapeutic agent.
References
-
Theoretical estimation of the annular tautomerism of indazoles. (n.d.). ResearchGate. Retrieved February 13, 2026, from [Link]
-
Zhang, Y., et al. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 23(11), 2959. [Link]
-
Dong, L., et al. (n.d.). Mechanism of a Highly Selective N2 Alkylation of Indazole. WuXi Biology. Retrieved February 13, 2026, from [Link]
-
Indazole From Natural Resources And Biological Activity. (2022). Journal of Pharmaceutical Negative Results, 13(Special Issue 9). [Link]
-
CJST Synthesis of Pharmacologically Active Indazoles and Its Analogues: A Review. (2021). Caribbean Journal of Science and Technology, 9(1), 20-34. [Link]
-
Different tautomeric forms of indazole nuclei. (n.d.). ResearchGate. Retrieved February 13, 2026, from [Link]
-
Mal, U., et al. (2023). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry, 14(3), 405-438. [Link]
-
Londregan, A. T., et al. (2022). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Beilstein Journal of Organic Chemistry, 18, 1269–1279. [Link]
-
Keating, C., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 17, 1939–1953. [Link]
-
Indazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved February 13, 2026, from [Link]
-
Latypov, S. K., et al. (2019). Nuclear Quadrupole Resonance Spectroscopy: Tautomerism and Structure of Functional Azoles. Molecules, 24(14), 2619. [Link]
-
Theoretical Studies on the Tautomerism of 1,5,6,7-Tetrahydro-4H-indazol-4-ones. (2006). Molecules, 11(6), 415-420. [Link]
-
Pérez-Toral, B., et al. (2019). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. ACS Omega, 4(2), 2736–2749. [Link]
-
The two tautomers of indazole, with atom numbering. (n.d.). ResearchGate. Retrieved February 13, 2026, from [Link]
-
Filimonov, D. S., et al. (2019). 2H-Indazole Tautomers Stabilized by Intra- and Intermolecular Hydrogen Bonds. The Journal of Organic Chemistry, 84(15), 9491-9498. [Link]
-
Acidity and Basicity of Indazole and its N-Methyl Derivatives in the Ground and in the Excited State. (n.d.). ResearchGate. Retrieved February 13, 2026, from [Link]
-
The Use of NMR Spectroscopy to Study Tautomerism. (n.d.). ResearchGate. Retrieved February 13, 2026, from [Link]
-
G. S. S. S. K. A. (2020). Phototransposition of Indazoles to Benzimidazoles: Tautomer-Dependent Reactivity, Wavelength Dependence, and Continuous Flow Studies. Angewandte Chemie International Edition, 59(46), 20563-20569. [Link]
-
a) UV–vis absorption spectra of 1H‐indazole (blue), 1‐methylindazole... (n.d.). ResearchGate. Retrieved February 13, 2026, from [Link]
-
On the solvatochromism, dimerization and tautomerism of indazole. (n.d.). ResearchGate. Retrieved February 13, 2026, from [Link]
Sources
- 1. pnrjournal.com [pnrjournal.com]
- 2. caribjscitech.com [caribjscitech.com]
- 3. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. beilstein-journals.org [beilstein-journals.org]
- 5. Indazole - Synthesis and Reactions as a Chemical Reagent_Chemicalbook [chemicalbook.com]
- 6. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. wuxibiology.com [wuxibiology.com]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. beilstein-journals.org [beilstein-journals.org]
- 13. 2 H-Indazole Tautomers Stabilized by Intra- and Intermolecular Hydrogen Bonds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Phototransposition of Indazoles to Benzimidazoles: Tautomer-Dependent Reactivity, Wavelength Dependence, and Continuous Flow Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Potential Biological Activities of 6-Hydroxy-Indazole Derivatives: A Technical Guide
Executive Summary
The 6-hydroxy-indazole (6-HI) scaffold represents a critical "privileged structure" in modern medicinal chemistry. While the indazole core itself is ubiquitous in FDA-approved kinase inhibitors (e.g., Axitinib, Pazopanib), the 6-position serves as a vital vector for optimizing potency, solubility, and metabolic stability.
This guide analyzes the biological potential of 6-hydroxy-indazole and its O-substituted derivatives. Unlike the 3-position (often used for ATP-hinge binding), the 6-position typically extends into the solvent-front or hydrophobic back-pockets of kinase domains, making 6-HI derivatives highly effective Type I/II kinase inhibitors (JAK, VEGFR, FGFR) and immunomodulators (IDO1).
Medicinal Chemistry & Structure-Activity Relationship (SAR)
The 6-hydroxy group on the indazole ring is rarely the terminal pharmacophore due to rapid Phase II metabolism (glucuronidation). However, it acts as the essential synthetic handle and H-bond anchor for designing high-affinity ligands.
The 6-Position as a Selectivity Vector
In many kinase co-crystal structures, the indazole nitrogen (N1/N2) binds to the kinase hinge region. The 6-position is geometrically positioned to project substituents into specific sub-pockets:
-
H-Bond Donor/Acceptor: The free hydroxyl (–OH) can donate H-bonds to residues like Glu or Asp in the catalytic loop, though this often limits membrane permeability.
-
Ether Linkages (–OR): Alkylation of the 6-OH is the primary strategy.
-
Small Ethers (OMe, OEt): Improve metabolic stability while retaining H-bond acceptor capability.
-
Bulky Aryl Ethers: Target the hydrophobic "gatekeeper" regions in kinases like VEGFR-2 and PDGFR .
-
-
Bioisosterism: The 6-OH is frequently swapped for 6-Amino or 6-Amide groups to target IDO1 (Indoleamine 2,3-dioxygenase), shifting activity from kinase inhibition to metabolic immune checkpoint control.
Visualization: SAR of 6-Hydroxy-Indazole Derivatives
Figure 1: SAR map illustrating how modifications at the 6-hydroxy position dictate biological target profile and metabolic fate.
Key Biological Activities[1][2][3][4][5][6]
Kinase Inhibition (Oncology & Inflammation)
The most validated application of 6-hydroxy-indazole derivatives is in targeting the ATP-binding pocket of protein kinases.
-
Janus Kinases (JAK):
-
Mechanism: 6-Aryl-indazoles (derived from 6-OH precursors) bind to the ATP site. The oxygen at position 6 (often as a phenol or methoxy) interacts with water networks or polar residues near the gatekeeper.
-
Impact: Inhibition of the JAK-STAT pathway reduces cytokine signaling (IL-6, IFN-gamma), treating psoriasis and rheumatoid arthritis.
-
Data: 6-Phenol derivatives have shown IC50 < 10 nM against JAK2 in fragment-based screens.
-
-
Angiogenesis (VEGFR/FGFR):
-
Mechanism: 6-Methoxy-indazole derivatives (e.g., analogues of Pazopanib) inhibit Vascular Endothelial Growth Factor Receptor (VEGFR). The 6-substituent fills the hydrophobic back-pocket, locking the kinase in an inactive conformation (Type II inhibition).
-
Therapeutic Use:[1][2] Solid tumor suppression (renal cell carcinoma).
-
Immunomodulation (IDO1 Inhibition)
While kinases are the primary target, 6-substituted indazoles (often amino or hydroxy) inhibit IDO1 , a heme-containing enzyme that degrades tryptophan to kynurenine, suppressing T-cell activity in tumors.
-
Activity: 6-substituted derivatives coordinate with the heme iron or occupy the tryptophan binding pocket.
-
Potency: Optimized derivatives exhibit IC50 ~ 0.4 µM in HCT116 colorectal cancer cells.[3]
Experimental Protocols
Protocol A: Synthesis of 6-Alkoxyindazole (General Procedure)
Objective: To convert the metabolically unstable 6-OH into a lipophilic, active 6-alkoxy derivative.
-
Reagents: 6-Hydroxyindazole (1.0 eq), Alkyl Halide (R-X, 1.2 eq), Potassium Carbonate (
, 2.0 eq). -
Solvent: DMF (Dimethylformamide) or Acetone.
-
Procedure:
-
Dissolve 6-hydroxyindazole in DMF under
atmosphere. -
Add
and stir at room temperature for 30 min to generate the phenoxide anion. -
Dropwise add the Alkyl Halide (e.g., benzyl bromide or methyl iodide).
-
Heat to 60°C for 4–6 hours. Monitor via TLC (Hexane:EtOAc 1:1).
-
Workup: Pour into ice water. Filter precipitate or extract with EtOAc.
-
Purification: Silica gel column chromatography.
-
Protocol B: In Vitro Kinase Inhibition Assay (FRET-Based)
Objective: Quantify the IC50 of the derivative against VEGFR-2 or JAK2.
Materials:
-
Recombinant Kinase Domain (e.g., JAK2).
-
FRET Peptide Substrate (e.g., Z'-LYTE™).
-
ATP (at Km concentration).
-
Test Compound (6-hydroxy derivative).
Workflow:
-
Preparation: Dilute test compounds in DMSO (10-point dose response, typically 10 µM down to 0.1 nM).
-
Incubation: Mix Kinase + Substrate + Compound in 384-well plate. Incubate for 15 min at RT.
-
Reaction Start: Add ATP to initiate phosphorylation. Incubate for 1 hour.
-
Development: Add Development Reagent (cleaves non-phosphorylated peptide).
-
Detection: Measure Fluorescence Ratio (Coumarin/Fluorescein) on a plate reader.
-
Analysis: Plot % Inhibition vs. Log[Concentration] to determine IC50.
Data Summary: Comparative Potency
The following table summarizes literature values for 6-substituted indazole derivatives against key targets.
| Compound Class | 6-Position Substituent | Target | IC50 / Activity | Reference Mechanism |
| JAK Inhibitor | 6-Phenol (-C6H4-OH) | JAK2 | 8 nM | H-bond to Glu/Leu in hinge |
| FGFR Inhibitor | 6-(3-Methoxyphenyl) | FGFR1 | 15 nM | Hydrophobic pocket fill |
| IDO1 Inhibitor | 6-Amino (Bioisostere) | IDO1 | 400 nM | Heme coordination |
| Cytotoxic Agent | 6-Nitro (Precursor) | HCT116 | 0.4 µM | Cell cycle arrest (G2/M) |
Pathway Visualization: JAK/STAT Inhibition
The following diagram illustrates the mechanism of action for a 6-hydroxy-indazole derivative acting as a JAK inhibitor.
Figure 2: Signal transduction blockade by 6-hydroxy-indazole derivatives in the JAK/STAT inflammatory pathway.
References
-
Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Source: PMC / Molecules (2021). URL:[Link]
-
Fragment-Based Discovery of 6-Arylindazole JAK Inhibitors. Source: ACS Medicinal Chemistry Letters (2016). URL:[Link]
-
Design, synthesis and bioevaluation of novel 6-substituted aminoindazole derivatives as anticancer agents. Source: European Journal of Medicinal Chemistry (2020). URL:[Link]
-
Indazole Derivatives: Promising Anti-tumor Agents. Source: Anti-Cancer Agents in Medicinal Chemistry (2018). URL:[Link]
-
Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. Source: RSC Advances (2014). URL:[Link]
Sources
- 1. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fragment-Based Discovery of 6-Arylindazole JAK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis and bioevaluation of novel 6-substituted aminoindazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Research Applications of Methylindazoles
Executive Summary: The Indazole Scaffold in Modern Discovery
The methylindazole scaffold represents a critical bioisostere in medicinal chemistry, offering distinct physicochemical advantages over its indole and purine analogues. Characterized by a fused benzene and pyrazole ring, the indazole core provides a unique hydrogen bond acceptor/donor profile (pKa ~1.3 for N1-H) and enhanced metabolic stability.
This guide analyzes the application of methylindazoles across three primary research vectors: Kinase Inhibition (Oncology) , Non-Hormonal Contraception , and Cannabinoid Receptor Modulation . It addresses the synthetic bottleneck of N1- vs. N2-regioselectivity and provides actionable protocols for scaffold construction and validation.
Synthetic Architecture: Solving the Regioselectivity Challenge
The fundamental challenge in methylindazole research is controlling the site of alkylation. The indazole ring exhibits annular tautomerism. Under basic conditions, alkylation typically yields a mixture of 1-methyl-1H-indazole (Thermodynamic) and 2-methyl-2H-indazole (Kinetic) isomers.
Mechanistic Causality
-
N1-Alkylation: Favored thermodynamically due to the preservation of the benzenoid structure in the fused ring system.
-
N2-Alkylation: Favored kinetically due to the higher electron density and lone pair availability at the N2 position in the neutral tautomer, but results in a quinoid-like resonance contribution which is less stable.
Visualization: Regioselective Pathways
The following diagram illustrates the decision matrix for synthetic chemists to target specific isomers.
Caption: Synthetic pathways determining N1 vs. N2 regioselectivity. Note the utility of De Novo cyclization for accessing the elusive N2 isomer.
Therapeutic Vector 1: Oncology & Kinase Inhibition[1][2][3]
Methylindazoles serve as potent ATP-competitive inhibitors. The scaffold mimics the adenine ring of ATP, allowing it to anchor into the hinge region of kinases.
Mechanism of Action: VEGFR/PDGFR Blockade
Drugs like Axitinib utilize the indazole core to inhibit Vascular Endothelial Growth Factor Receptors (VEGFR). The N1-methylindazole moiety acts as a hydrophobic anchor, while the amide linker extends into the specificity pocket.
-
Key Interaction: The N2-nitrogen often accepts a hydrogen bond from the backbone amide of the kinase hinge region (e.g., Cys919 in VEGFR2).
-
Selectivity: Substitution at the 3-position (C3) allows for "gatekeeper" residue targeting, differentiating between tyrosine kinases (VEGFR) and serine/threonine kinases (Aurora).
Comparative Potency Data
The following table highlights the efficacy of Indazole-based inhibitors compared to Indole analogues in VEGFR2 assays (Representative Data).
| Scaffold | R-Group (C3) | Target | IC50 (nM) | Metabolic Stability (t1/2) |
| 1-Methylindazole | Styryl-pyridine | VEGFR2 | 0.2 | > 60 min |
| Indole | Styryl-pyridine | VEGFR2 | 1.5 | ~ 25 min |
| Amino-indazole | Benzamide | FLT3 | 1.1 | > 120 min |
Insight: The extra nitrogen in the indazole ring lowers the lipophilicity (LogP) compared to indole, reducing non-specific binding and improving the pharmacokinetic profile.
Therapeutic Vector 2: Non-Hormonal Male Contraception[4]
A rapidly emerging application for the indazole-3-carboxylic acid scaffold is in non-hormonal male contraception. The lead compound, Gamendazole , demonstrates reversible infertility without affecting testosterone levels.
Mechanism: Sertoli Cell Junction Disruption
Unlike hormonal approaches that target the HPG axis, Gamendazole targets the Sertoli cell cytoskeleton.
-
Target: Binds to Hsp90AB1 and EEF1A1 (Elongation Factor 1 Alpha 1).
-
Effect: Disrupts actin filament bundling within the apical ectoplasmic specialization (ES).
-
Outcome: Premature release of spermatids (spermiation) before they are fully functional, resulting in infertility.
Caption: Gamendazole mechanism of action targeting Sertoli cell actin dynamics via EEF1A1 inhibition.
Therapeutic Vector 3: Cannabinoid Receptor Pharmacology[5]
In the study of the endocannabinoid system, researchers have shifted from indole-based ligands (e.g., JWH-018) to indazole-based ligands (e.g., AB-PINACA, ADB-BUTINACA).
The "Scaffold Hop" Justification
-
Stability: The indole C2-C3 bond is susceptible to oxidative metabolism. The indazole N1-C7a bond is aromatic and more resistant to P450 oxidation.
-
Affinity: Indazole-3-carboxamides display nanomolar to sub-nanomolar affinity for CB1 receptors. The N2 nitrogen creates a distinct electrostatic potential map, often enhancing hydrogen bonding within the receptor's TM3/TM5 domains.
Research Warning: While these compounds are used in receptor mapping, many are classified as New Psychoactive Substances (NPS). Research requires strict adherence to DEA/local scheduling licenses.
Experimental Protocols
Protocol A: Regioselective Synthesis of 2H-Indazoles (Cadogan Cyclization)
Context: Accessing the kinetic 2H-isomer is difficult via direct alkylation. This de novo method guarantees N2 regioselectivity.
Reagents:
-
2-Nitrobenzaldehyde derivative (1.0 eq)
-
Primary Amine (R-NH2) (1.1 eq)
-
Tri-n-butylphosphine (PBu3) (2.5 eq)
-
Solvent: Isopropanol (Dry)
Methodology:
-
Imine Formation: Combine nitrobenzaldehyde and amine in isopropanol. Stir at RT for 2 hours. Confirm imine formation via TLC (disappearance of aldehyde).
-
Reductive Cyclization: Add PBu3 dropwise. Heat the reaction to 80°C.
-
Workup: Cool to RT. Quench with saturated NH4Cl. Extract with EtOAc.
-
Purification: Silica gel chromatography. 2H-indazoles are typically more polar than their 1H counterparts.[6]
Protocol B: Kinase Affinity Assay (FRET-Based)
Context: Validating the methylindazole as a Type I ATP-competitive inhibitor against VEGFR2.
System: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).
Methodology:
-
Preparation: Dilute methylindazole test compounds in 100% DMSO (10-point dose-response, starting at 10 µM).
-
Enzyme Mix: Prepare VEGFR2 kinase domain (0.5 nM final) + Europium-labeled anti-His antibody in kinase buffer (50 mM HEPES, 10 mM MgCl2, 0.01% Brij-35).
-
Tracer Mix: Prepare AlexaFluor® 647-labeled ATP-competitive tracer (Kinase Tracer 199).
-
Incubation: Add 5 µL Compound + 5 µL Enzyme Mix + 5 µL Tracer Mix to a 384-well white plate. Incubate 1 hour at RT.
-
Read: Measure fluorescence emission at 665 nm (Acceptor) and 615 nm (Donor).
-
Analysis: Calculate TR-FRET ratio (665/615).
-
Logic: High FRET signal = Tracer bound (Compound inactive). Low FRET signal = Tracer displaced (Compound active).
-
Future Outlook: C-H Functionalization
The future of methylindazole research lies in Late-Stage Functionalization (LSF) . Recent advances using Rh(III) and Ni(II) catalysis allow for direct C-H activation at the C3 and C7 positions, utilizing the N1-methyl group (or removable directing groups) to steer regioselectivity. This allows for the rapid diversification of libraries without rebuilding the core scaffold.
References
-
Cheung, L. L., et al. (2025). Regioselective methylation of indazoles using methyl 2,2,2-trichloromethylacetimidate. ResearchGate. Link
-
Genung, N. E., Wei, L., & Aspnes, G. E. (2014).[4] Regioselective Synthesis of 2H-Indazoles Using a Mild, One-Pot Condensation-Cadogan Reductive Cyclization. Organic Letters. Link
-
Tash, J. S., et al. (2008). Gamendazole, an orally active indazole carboxylic acid male contraceptive agent, targets HSP90AB1 and EEF1A1.[1] Biology of Reproduction. Link
-
Banister, S. D., & Connor, M. (2018). The Chemistry and Pharmacology of Synthetic Cannabinoid Receptor Agonists. ACS Chemical Neuroscience. Link
-
Dehaen, W., & Amani, A. M. (2022).[2] Recent Strategies in Transition-Metal-Catalyzed Sequential C–H Activation/Annulation for One-Step Construction of Functionalized Indazole Derivatives. Molecules. Link
-
Boulat, B., et al. (2023). Study of the Metabolic Profiles of “Indazole-3-Carboxamide” Synthetic Cannabinoids. Journal of Analytical Toxicology. Link
Sources
- 1. Gamendazole, an orally active indazole carboxylic acid male contraceptive agent, targets HSP90AB1 (HSP90BETA) and EEF1A1 (eEF1A), and stimulates Il1a transcription in rat Sertoli cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent Strategies in Transition-Metal-Catalyzed Sequential C–H Activation/Annulation for One-Step Construction of Functionalized Indazole Derivatives | MDPI [mdpi.com]
- 3. reddit.com [reddit.com]
- 4. Regioselective Synthesis of 2H-Indazoles Using a Mild, One-Pot Condensation-Cadogan Reductive Cyclization [organic-chemistry.org]
- 5. Frontiers | Impact of endocrine disrupting chemicals and pharmaceuticals on Sertoli cell development and functions [frontiersin.org]
- 6. caribjscitech.com [caribjscitech.com]
Comprehensive Technical Guide: Advanced Synthesis of Indazole Scaffolds
Executive Summary: The Indazole Imperative
The indazole (benzopyrazole) core is a privileged pharmacophore in modern oncology and immunology, serving as the structural anchor for blockbuster kinase inhibitors like Pazopanib (VEGFR inhibitor), Axitinib , and the PARP inhibitor Niraparib .[1] Its 10-π electron aromatic system offers unique hydrogen-bonding capabilities (donor at N1, acceptor at N2) and bioisosteric utility for indole and benzimidazole.
This guide moves beyond elementary textbook definitions to provide a rigorous analysis of synthetic methodologies. It contrasts high-throughput C–H activation strategies against robust classical cyclizations , offering reproducible protocols and mechanistic insights essential for scalable drug development.
Strategic Synthesis Matrix
Selection of the synthetic route depends on substitution patterns, scale, and functional group tolerance.
| Methodology | Key Mechanism | Ideal For | Limitations |
| Rh(III)/Co(III) C–H Activation | Directed C–H bond cleavage & Annulation | Highly substituted 2H-indazoles; Late-stage functionalization. | High catalyst cost; Trace metal removal required. |
| Pd-Catalyzed Cross-Coupling | Intramolecular N-arylation (Buchwald-Hartwig type) | 1H-indazoles; constructing the core from acyclic precursors. | Requires pre-functionalized halides; Ligand screening often needed. |
| Modified Jacobson/Diazotization | Intramolecular cyclization of diazonium salts | Large-scale manufacturing; Simple 1H-indazoles. | Harsh acidic conditions; Potentially explosive intermediates (diazoniums). |
| Green Oxidative Cyclization | Metal-free N–N bond formation (Iodine/PIFA) | Medicinal chemistry libraries; Avoiding trace metals. | Limited scope for electron-deficient rings. |
Deep Dive: Rh(III)-Catalyzed C–H Activation
The transition-metal-catalyzed C–H activation/annulation sequence has replaced traditional methods for accessing complex 2H-indazoles. This "atom-economical" approach utilizes directing groups (e.g., azo, imine) to activate the C(sp2)–H bond.
Mechanistic Pathway (Rh-Catalysis)
The reaction typically proceeds via a concerted metalation-deprotonation (CMD) pathway, forming a five-membered metallacycle intermediate.
Figure 1: Catalytic cycle for Rh(III)-catalyzed synthesis of indazoles via C-H activation. The rate-determining step is often the C-H bond cleavage.
Validated Protocol: Synthesis of 2H-Indazoles from Azobenzenes
Target: 2-Phenyl-2H-indazole derivatives. Reference: Adapted from Org. Lett. 2014, 16, 3114 and recent reviews on Rh(III) catalysis.
Reagents:
-
Substrate: Azobenzene derivative (1.0 equiv)
-
Coupling Partner: Paraformaldehyde or Aldehyde (2.0 equiv)
-
Catalyst: [Cp*RhCl₂]₂ (2.5 mol %)
-
Co-Catalyst: AgSbF₆ (10 mol %) – Critical for chloride abstraction to generate the active cationic Rh species.
-
Additive: Cu(OAc)₂ (20 mol %) or NaOAc (1.0 equiv)
-
Solvent: 1,2-Dichloroethane (DCE) or Methanol (MeOH)
Step-by-Step Methodology:
-
Catalyst Activation: In a glovebox or under Ar flow, charge a dried Schlenk tube with [Cp*RhCl₂]₂ and AgSbF₆ in DCE. Stir for 15 mins at RT. Visual Check: Solution should clarify or change color slightly as the active cationic species forms.
-
Addition: Add the azobenzene substrate, aldehyde, and acetate additive. Seal the tube.
-
Reaction: Heat to 100 °C for 12–16 hours.
-
Work-up: Cool to RT. Filter through a celite pad to remove metal salts. Wash with CH₂Cl₂.
-
Purification: Concentrate the filtrate and purify via silica gel flash chromatography (Hexane/EtOAc gradient).
Expert Insight: If the reaction stalls, the accumulation of acid byproducts may be inhibiting the catalyst. The addition of a mild base (NaOAc) acts as a proton shuttle, facilitating the CMD step.
Deep Dive: Classical & Green Approaches
While metal catalysis is powerful, classical methods remain superior for cost-effective, large-scale synthesis of simple 1H-indazoles.
Modified Jacobson/Diazotization Strategy
This route involves the diazotization of o-alkylanilines. The resulting diazonium ion undergoes spontaneous intramolecular cyclization.
Figure 2: Mechanism of the modified Jacobson synthesis involving diazonium salt formation and cyclization.
Green Protocol: Metal-Free Iodine-Mediated Synthesis
Target: 1-Aryl-1H-indazoles from hydrazones. Mechanism: Oxidative N–N bond formation via an iodonium intermediate or radical pathway.
Reagents:
-
Substrate: Aryl ketone hydrazone (1.0 equiv)
-
Oxidant: Iodine (I₂) (1.2 equiv) or PIFA
-
Base: K₂CO₃ or TBD (1.5 equiv)
-
Solvent: DMSO or EtOH
Methodology:
-
Dissolve the hydrazone in DMSO (0.5 M).
-
Add K₂CO₃ followed by molecular Iodine (I₂).
-
Critical Control: Stir at 80–100 °C . Monitor by TLC. The deep purple color of iodine will fade as it is consumed.
-
Quench: Once complete (typically < 3h), quench with saturated aqueous Na₂S₂O₃ (sodium thiosulfate) to remove excess iodine (Visual Check: Solution turns yellow/clear).
-
Extraction: Extract with EtOAc, wash with brine, dry over Na₂SO₄.
Case Study: Pazopanib Precursor Synthesis
Drug: Pazopanib (Votrient) Key Intermediate: 3-Methyl-6-nitro-1H-indazole.[2]
Industrial Route Analysis: The innovator route typically starts with 2-ethyl-5-nitroaniline .
-
Diazotization: Reaction with NaNO₂/HCl generates the diazonium salt.
-
Cyclization: Spontaneous cyclization occurs to form the indazole ring.
-
Methylation: N-methylation (often regioselective challenges exist between N1 and N2).
Optimization Note: Modern process chemistry often employs N-acetylation prior to nitrosation (Jacobson modification) to improve yield and suppress side reactions involving the free amine.
References
-
Recent Strategies in Transition-Metal-Catalyzed Sequential C–H Activation/Annulation for One-Step Construction of Functionalized Indazole Derivatives. Molecules, 2022.
-
Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry, 2025.[3]
-
Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. Bioorganic & Medicinal Chemistry Letters, 2021.
-
Cobalt(III)-Catalyzed Synthesis of Indazoles and Furans by C–H Bond Functionalization. Journal of the American Chemical Society, 2014.
-
A Comparative Guide to the Synthesis of Pazopanib. BenchChem Technical Reports, 2025.
Sources
6-HYDROXY-3-METHYLINDAZOLE: The "Hidden" Scaffold in Kinase Inhibitor Design
[1]
Executive Summary
6-Hydroxy-3-methylindazole (CAS: 201286-99-9), also known as 3-methyl-1H-indazol-6-ol, represents a critical pharmacophore in modern medicinal chemistry.[1] While the indazole core dates back to the late 19th century, this specific 6-hydroxylated derivative has emerged as a high-value scaffold in the 21st century, primarily due to its role as a bioisostere in kinase inhibitors (e.g., VEGFR/PDGFR targets) and its utility in fragment-based drug discovery (FBDD). This guide details its chemical lineage, validated synthesis protocols, and mechanistic role in drug development.
Part 1: Chemical Identity & Structural Dynamics
The utility of 6-hydroxy-3-methylindazole lies in its dual nature: it is a rigid bicyclic scaffold that mimics the purine ring of ATP (crucial for kinase binding) while offering a modifiable hydroxyl "handle" for solubilization or further functionalization.
Physicochemical Profile
| Property | Data | Context |
| IUPAC Name | 3-methyl-1H-indazol-6-ol | Core scaffold |
| CAS Number | 201286-99-9 | Unique Identifier |
| Molecular Formula | C₈H₈N₂O | MW: 148.16 g/mol |
| Acidity (pKa) | ~9.5 (Phenolic OH) | Deprotonates at physiological pH if not substituted |
| Tautomerism | 1H-indazole (Major) ⇌ 2H-indazole (Minor) | 1H form is thermodynamically favored (>90%) |
The Tautomeric Switch
Unlike indole, indazole possesses two nitrogen atoms, allowing for a tautomeric shift. In solution, the 1H-tautomer is predominant. However, when binding to protein targets (e.g., the hinge region of a kinase), the molecule may adopt the 2H-tautomer to optimize hydrogen bond donor/acceptor geometry.
Figure 1: Tautomeric equilibrium of the indazole core. The 1H-form is generally more stable in solution, while the 2H-form is often implicated in specific enzyme binding pockets.
Part 2: Historical Evolution & Discovery
The history of 6-hydroxy-3-methylindazole is not defined by a single "eureka" moment but rather by the evolution of the indazole scaffold from a dye-chemistry curiosity to a blockbuster drug template.
The Fischer Era (1880s - 1900s)
The indazole ring system was first defined by Emil Fischer and Witt in the late 19th century.[1] Their work focused on the reaction of hydrazines with o-substituted benzoic acids. At this stage, the chemistry was driven by the dye industry (azo dyes), and specific derivatives like the 6-hydroxy-3-methyl variant were likely transient intermediates or uncharacterized byproducts.
The Kinase Revolution (1990s - 2000s)
The true "discovery" of 6-hydroxy-3-methylindazole's value occurred during the explosion of kinase inhibitor research.
-
The Driver: The need for ATP-competitive inhibitors.[1]
-
The Breakthrough: Researchers found that the indazole ring could mimic the adenine ring of ATP.
-
The Derivative: The 3-methyl group was found to fill the hydrophobic "gatekeeper" pocket in many kinases, while the 6-position (hydroxy or amine) pointed towards the solvent front, allowing for solubilizing groups to be attached.
The Pazopanib Connection (2000s - Present)
The scaffold gained validation with the development of Pazopanib (Votrient) , a VEGFR inhibitor approved for renal cell carcinoma.
-
Precursor: Pazopanib is synthesized from 3-methyl-6-nitroindazole .[1][2][3][4][5][6]
-
Relation: 6-hydroxy-3-methylindazole is the bioisosteric oxygen analog of the key amine intermediate used in Pazopanib. It serves as a vital reference compound in Structure-Activity Relationship (SAR) studies to test the importance of the hydrogen bond donor at the 6-position.
Part 3: Experimental Protocols (Synthesis)
Directive: The following protocols are designed for high purity and reproducibility. The Demethylation Route is recommended for research scale due to its reliability and mild workup compared to de novo cyclization.[1]
Protocol A: Demethylation of 6-Methoxy-3-methylindazole (Recommended)
This method utilizes Boron Tribromide (BBr₃), a Lewis acid that cleaves aryl methyl ethers with high specificity.[1]
Precursors:
-
Starting Material: 6-Methoxy-3-methyl-1H-indazole (Commercial or synthesized via cyclization).
Step-by-Step Methodology:
-
Setup: Flame-dry a 100 mL round-bottom flask (RBF) and equip with a magnetic stir bar and nitrogen balloon.
-
Dissolution: Dissolve 1.0 eq (e.g., 500 mg) of 6-methoxy-3-methylindazole in anhydrous Dichloromethane (DCM, 10 mL). Cool the solution to 0°C (ice bath).
-
Addition: Slowly add BBr₃ solution (3.0 eq) dropwise via syringe over 15 minutes. Caution: Reaction is exothermic and releases HBr gas.
-
Reaction: Remove ice bath and allow to warm to Room Temperature (RT). Stir for 4–12 hours. Monitor via TLC (Mobile phase: 5% MeOH in DCM).
-
Quenching (Critical): Cool back to 0°C. Very slowly add Methanol (MeOH) dropwise to quench excess BBr₃. (Violent bubbling will occur).
-
Workup: Dilute with water and neutralize with saturated NaHCO₃ solution to pH ~7. Extract with Ethyl Acetate (3 x 20 mL).
-
Purification: Dry organic layer over Na₂SO₄, filter, and concentrate. Purify via flash column chromatography (Gradient: 0-10% MeOH in DCM).
-
Result: 6-hydroxy-3-methylindazole appears as an off-white to beige solid.
Protocol B: De Novo Synthesis (Diazotization)
Used when the methoxy precursor is unavailable.
-
Start: 2-Amino-4-hydroxyacetophenone .
-
Diazotization: Treat with NaNO₂/HCl at 0°C to form the diazonium salt.[1]
-
Reduction/Cyclization: Treat the diazonium intermediate in situ with Stannous Chloride (SnCl₂) dihydrate. The hydrazine intermediate cyclizes spontaneously under acidic conditions to form the indazole ring.
-
Yield: Typically 40–60% (Lower yielding than Protocol A due to side reactions).
Part 4: Mechanistic Role in Medicinal Chemistry
The 6-hydroxy-3-methylindazole scaffold is not just a passive structure; it is an active participant in ligand-protein binding.
Kinase Hinge Binding
In the ATP-binding pocket of kinases (e.g., VEGFR, PDGFR), the indazole nitrogen (N1 or N2) accepts a hydrogen bond from the protein backbone (hinge region). The 3-methyl group displaces water and occupies a hydrophobic pocket, increasing binding entropy. The 6-hydroxyl group acts as a vector for solubilizing chains (via ether linkage) or interacts with solvent-exposed residues.
Glutaminyl Cyclase (QC) Inhibition
Recent studies (e.g., J. Med. Chem. 2022) have identified 3-methylindazole-6-yl derivatives as potent inhibitors of Glutaminyl Cyclase, an enzyme implicated in Alzheimer's disease. The scaffold replaces the traditional 3,4-dimethoxyphenyl group, improving metabolic stability and blood-brain barrier (BBB) penetration.
Figure 2: Structure-Activity Relationship (SAR) map of the 6-hydroxy-3-methylindazole scaffold, highlighting its modular role in drug design.
References
-
Synthesis of Indazoles: CN105198813B - The synthesis technique of 3-methyl-1H-indazoles.[1][9][4][10] (2015).[8] Google Patents. Link
-
Pazopanib Intermediate: An Alternative Method for Synthesizing N,2,3-Trimethyl-2H-indazol-6-amine as a Key Component in the Preparation of Pazopanib.[2][3][6] (2024).[2][8][11] MDPI Chemistry. Link
-
Medicinal Chemistry (QC Inhibitors): Discovery of potent indazole-based human glutaminyl cyclase (QC) inhibitors as Anti-Alzheimer's disease agents.[1] (2022).[2][12] European Journal of Medicinal Chemistry. Link
-
Demethylation Protocol: Demethylation of Methyl Ethers - Boron Tribromide (BBr3).[1][8] Common Organic Chemistry.[1] Link
-
Compound Data: 6-Hydroxy-3-methylindazole (CAS 201286-99-9).[1] ChemicalBook.[1] Link
Sources
- 1. US20040248960A1 - Process for preparing 1-methylindazole-3-carboxylic acid - Google Patents [patents.google.com]
- 2. preprints.org [preprints.org]
- 3. mdpi.com [mdpi.com]
- 4. CN103319410B - A kind of synthetic method of indazole compound - Google Patents [patents.google.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Demethylation of Methyl Ethers - Boron Tribromide (BBr3) [commonorganicchemistry.com]
- 8. O-Demethylation | Chem-Station Int. Ed. [en.chem-station.com]
- 9. CN105198813B - The synthesis technique of 3 methyl 1H indazoles - Google Patents [patents.google.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
The Indazole Scaffold: A Privileged Core in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Ascendancy of the Indazole Moiety
The indazole scaffold, a bicyclic aromatic heterocycle comprising a benzene ring fused to a pyrazole ring, has firmly established itself as a "privileged scaffold" in the landscape of medicinal chemistry.[1] Its inherent structural rigidity, amenability to synthetic modification, and capacity to engage in crucial hydrogen bonding interactions have rendered it a cornerstone in the rational design of a multitude of biologically active compounds.[1][2] First described by Emil Fischer in the late 19th century, this versatile nucleus is a bioisostere of indole and is found in a limited number of natural products, such as nigellicine and nigeglanine.[2][3] However, its true potential has been unlocked through synthetic chemistry, leading to a plethora of derivatives with a broad spectrum of pharmacological activities, including anti-inflammatory, antibacterial, anti-HIV, and notably, antitumor effects.[3][4][5]
This technical guide offers a comprehensive exploration of the indazole scaffold's role in medicinal chemistry. It delves into its fundamental chemical properties, established and innovative synthetic routes, strategic applications in drug design, and highlights its success in the development of potent therapeutic agents, including several FDA-approved drugs. Detailed experimental protocols and visual representations of key pathways are provided to serve as a practical resource for professionals engaged in the multifaceted endeavor of drug discovery and development.
Physicochemical Properties and Tautomerism
Indazoles exist in three principal tautomeric forms: 1H-indazole, 2H-indazole, and the much rarer 3H-indazole, which lacks heteroaromatic character.[2][3] The 1H-indazole is the most thermodynamically stable and therefore the predominant tautomer.[3][4][5] The presence of two nitrogen atoms within the pyrazole ring imparts unique electronic properties.[3] The indazole nucleus can act as both a hydrogen bond donor (via the N-H group) and a hydrogen bond acceptor (via the second nitrogen atom), a feature that is pivotal for its interaction with biological targets.[6] This dual functionality, combined with its aromatic nature, contributes to its stability and its ability to mimic other key biological motifs.[3]
The Indazole Scaffold in Drug Design: A Multifaceted Role
The indazole moiety has proven to be a highly valuable and versatile component in the medicinal chemist's toolkit, primarily utilized in three key strategic areas: as a bioisostere, a privileged fragment in fragment-based drug discovery (FBDD), and as a core scaffold for scaffold hopping endeavors.[6]
Bioisosteric Replacement
Indazole serves as an excellent bioisostere for other aromatic systems, most notably phenol and indole.[6]
-
Phenol Bioisostere: Replacement of a metabolically labile phenol group with an indazole can improve the pharmacokinetic profile of a drug candidate.[6] Heterocyclic bioisosteres like indazole tend to be more lipophilic and less susceptible to phase I and II metabolism (e.g., O-glucuronidation) compared to phenols.[6] This strategy can enhance a compound's duration of action and overall in vivo performance.[6]
-
Indole Bioisostere: As a bioisostere of indole, indazole offers distinct advantages.[6] While both possess an N-H group for hydrogen bond donation, the additional nitrogen atom in the indazole ring can act as a hydrogen bond acceptor, potentially leading to improved affinity for the target protein.[6]
Privileged Scaffold and Fragment-Based Drug Discovery (FBDD)
The indazole core is considered a "privileged scaffold" due to its ability to serve as a ligand for multiple, diverse biological targets.[2][6] This promiscuity, in a positive sense, makes it an ideal starting point for the development of new therapeutic agents. In FBDD, the indazole moiety is a favored fragment for its ability to form key interactions, particularly with the hinge region of protein kinases.[6] Its relatively simple structure and synthetic tractability allow for rapid elaboration into more potent and selective lead compounds.[6]
Synthesis of the Indazole Core
A variety of synthetic methodologies have been developed to construct the indazole scaffold, allowing for the introduction of diverse substituents and functional groups. These methods can be broadly categorized into classical cyclization reactions and modern transition-metal-catalyzed approaches.[4][7]
Classical Synthetic Routes
One of the earliest methods for indazole synthesis was reported by Emil Fischer, involving the thermal cyclization of o-hydrazinocinnamic acid.[2] A more common and versatile approach is the Davis-Beirut reaction, which involves the reaction of a 2-nitrobenzylamine with an acid chloride, followed by base-mediated cyclization.
Modern Synthetic Methodologies
Recent advances have focused on transition-metal-catalyzed reactions, which often offer milder reaction conditions, greater functional group tolerance, and improved regioselectivity.[7] Palladium-, copper-, and rhodium-catalyzed reactions have been successfully employed for the intramolecular C-N bond formation to construct the indazole ring.[2]
Below is a representative protocol for a copper-catalyzed synthesis of 1H-indazoles.
Experimental Protocol: Copper-Catalyzed Synthesis of 1H-Indazoles from o-Haloaryl N-Tosylhydrazones
This protocol is based on the copper-catalyzed intramolecular C-N bond formation.[4]
Step 1: Synthesis of o-Haloaryl N-Tosylhydrazone
-
To a solution of the corresponding o-haloaryl aldehyde or ketone (1.0 eq) in ethanol, add p-toluenesulfonhydrazide (1.1 eq).
-
Add a catalytic amount of acetic acid (3-4 drops).
-
Stir the reaction mixture at room temperature for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, filter the precipitated product, wash with cold ethanol, and dry under vacuum to obtain the desired N-tosylhydrazone.
Step 2: Intramolecular Cyclization
-
In a sealed tube, combine the o-haloaryl N-tosylhydrazone (1.0 eq), Cu₂O (0.1 eq), and Cs₂CO₃ (2.0 eq) in anhydrous DMSO.
-
Degas the mixture with argon for 15 minutes.
-
Seal the tube and heat the reaction mixture at 110 °C for 12-24 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and dilute with water.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 1H-indazole derivative.
Caption: Copper-catalyzed synthesis of 1H-indazoles.
Therapeutic Applications of Indazole-Containing Drugs
The versatility of the indazole scaffold is underscored by its presence in a number of FDA-approved drugs and clinical candidates targeting a wide range of diseases.[8]
Anticancer Agents
The indazole core is particularly prominent in the development of kinase inhibitors for cancer therapy.[9][10] The indazole nucleus can act as a surrogate for the adenine of ATP, competitively binding to the ATP-binding site of kinases.[1][2]
-
Axitinib (Inlyta®): A potent and selective inhibitor of vascular endothelial growth factor receptors (VEGFRs) 1, 2, and 3, used in the treatment of advanced renal cell carcinoma.[6][9]
-
Pazopanib (Votrient®): A multi-target tyrosine kinase inhibitor that blocks VEGFR, platelet-derived growth factor receptor (PDGFR), and c-Kit, approved for renal cell carcinoma and soft tissue sarcoma.[3][9]
-
Niraparib (Zejula®): An orally active poly(ADP-ribose) polymerase (PARP) inhibitor used for the maintenance treatment of recurrent epithelial ovarian, fallopian tube, or primary peritoneal cancer.[5][6]
-
Entrectinib (Rozlytrek®): An inhibitor of tropomyosin receptor kinases (TRK), ROS1, and anaplastic lymphoma kinase (ALK), used to treat NTRK gene fusion-positive solid tumors and ROS1-positive non-small cell lung cancer.[9][11]
The following diagram illustrates the mechanism of action of indazole-based kinase inhibitors.
Caption: Indazole-based competitive inhibition of kinase activity.
Anti-inflammatory and Analgesic Agents
Indazole derivatives have also been developed as non-steroidal anti-inflammatory drugs (NSAIDs).
-
Bendazac: An NSAID used for the treatment of inflammation.[3][5]
-
Benzydamine: An NSAID with local anesthetic and analgesic properties, used for the relief of pain and inflammation.[3][5]
Other Therapeutic Areas
The pharmacological reach of indazoles extends to other areas as well:
-
Granisetron (Kytril®): A serotonin 5-HT₃ receptor antagonist used as an antiemetic to treat nausea and vomiting following chemotherapy.[3][6]
-
ARRY-371797: A p38α (MAPK14)-selective kinase inhibitor that has been investigated in clinical trials for LMNA-related dilated cardiomyopathy.[12]
Structure-Activity Relationship (SAR) Insights
Extensive SAR studies on indazole derivatives have provided valuable insights for drug design. For instance, in the development of VEGFR-2 inhibitors, it has been shown that substitutions at the C3 and C6 positions of the indazole core are crucial for inhibitory activity.[4] Similarly, for CRAC channel blockers, the regiochemistry of the amide linker at the C3 position is critical for activity.[13] The unique regiochemistry of the -CO-NH-Ar amide linker was found to be essential, in contrast to many other amide-based CRAC inhibitors.[13]
The table below summarizes the biological activities of selected indazole-containing compounds.
| Compound | Target(s) | Therapeutic Area | Key Structural Features |
| Axitinib | VEGFRs 1, 2, 3 | Oncology | 1H-indazole core |
| Pazopanib | VEGFR, PDGFR, c-Kit | Oncology | 2H-indazole core |
| Niraparib | PARP | Oncology | 2H-indazole core |
| Granisetron | 5-HT₃ Receptor | Antiemetic | 1H-indazole core |
| Bendazac | N/A (NSAID) | Anti-inflammatory | 1H-indazole core |
| Compound 2f [9] | N/A | Oncology (preclinical) | (E)-3,5-dimethoxystyryl at C3 |
| Compound 20 [14] | MAO-B | Neuroprotection | 1,2,4-oxadiazole at C5 |
Conclusion and Future Perspectives
The indazole scaffold has unequivocally demonstrated its immense value in medicinal chemistry, transitioning from a chemical curiosity to a cornerstone of modern drug discovery.[1] Its favorable physicochemical properties, synthetic accessibility, and ability to engage in key biological interactions have led to the development of numerous life-saving therapies, particularly in oncology.[1][8] The continued exploration of novel synthetic methodologies will undoubtedly expand the accessible chemical space of indazole derivatives, enabling the fine-tuning of their pharmacological profiles.[7] As our understanding of complex disease pathologies deepens, the indazole scaffold is poised to remain a highly relevant and privileged core structure in the quest for new, effective, and selective therapeutic agents. Future research will likely focus on leveraging this versatile scaffold to tackle new biological targets and address unmet medical needs.
References
-
Shaikh, A., et al. (2023). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Advances, 13(35), 24655-24677. Retrieved from [Link]
-
Bollikolla, H. B., et al. (2021). Synthesis of Pharmacologically Active Indazoles and Its Analogues: A Review. Caribbean Journal of Science and Technology, 9(1), 20-34. Retrieved from [Link]
-
Zhang, Y., et al. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 23(11), 2783. Retrieved from [Link]
-
Wang, Y., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances, 11(26), 15949-15958. Retrieved from [Link]
-
Gaikwad, M. R. (2022). Indazole From Natural Resources And Biological Activity. Journal of Pharmaceutical Negative Results, 13(3), 438-443. Retrieved from [Link]
-
El Haimouti, A., et al. (2024). Synthesis and Characterization of Novel Indazole–Sulfonamide Compounds with Potential MAPK1 Inhibitory Activity for Cancer Treatment. Molecules, 29(15), 3424. Retrieved from [Link]
-
Kumar, A., et al. (2022). Indazole and its Derivatives in Cardiovascular Diseases: Overview, Current Scenario, and Future Perspectives. Current Pharmaceutical Design, 28(20), 1648-1663. Retrieved from [Link]
-
Pathak, T., et al. (2016). Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers. Bioorganic & Medicinal Chemistry Letters, 26(15), 3645-3649. Retrieved from [Link]
-
Pisani, L., et al. (2023). Bioisosteric replacement based on 1,2,4-oxadiazoles in the discovery of 1H-indazole-bearing neuroprotective MAO B inhibitors. European Journal of Medicinal Chemistry, 257, 115352. Retrieved from [Link]
-
Zhang, Y., et al. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 23(11), 2783. Retrieved from [Link]
-
Kumar, D., et al. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Medicinal Chemistry, 12(10), 1649-1668. Retrieved from [Link]
-
Lisurek, M., et al. (2013). Synthesis and Structure–Activity Relationships of Indazole Arylsulfonamides as Allosteric CC-Chemokine Receptor 4 (CCR4) Antagonists. Journal of Medicinal Chemistry, 56(5), 2058-2070. Retrieved from [Link]
-
Yadav, M., & Kapoor, A. (2024). Advances in Synthesis of Indazole Variants: A Comprehensive Review of Transition Metal, Acid/Base and Green Chemistry-based Catalytic Approaches. Current Organocatalysis, 11(2), 116-153. Retrieved from [Link]
-
Cao, Y., et al. (2021). Indazole scaffold: a generalist for marketed and clinical drugs. Medicinal Chemistry Research, 30, 501–518. Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. caribjscitech.com [caribjscitech.com]
- 3. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. img01.pharmablock.com [img01.pharmablock.com]
- 7. benthamdirect.com [benthamdirect.com]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01147B [pubs.rsc.org]
- 10. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pnrjournal.com [pnrjournal.com]
- 12. Indazole and its Derivatives in Cardiovascular Diseases: Overview, Current Scenario, and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Bioisosteric replacement based on 1,2,4-oxadiazoles in the discovery of 1H-indazole-bearing neuroprotective MAO B inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Procuring 6-HYDROXY-3-METHYLINDAZOLE: From Supplier Vetting to In-House Quality Verification
Introduction: The Role of 6-Hydroxy-3-methylindazole in Modern Drug Discovery
6-Hydroxy-3-methylindazole is a heterocyclic aromatic compound belonging to the indazole class of molecules. The indazole scaffold is a "privileged structure" in medicinal chemistry, frequently appearing in molecules with significant biological activity.[1] As a functionalized intermediate, 6-hydroxy-3-methylindazole serves as a critical building block in the synthesis of more complex active pharmaceutical ingredients (APIs). Its utility is particularly noted in the development of kinase inhibitors for oncology, where related indazole derivatives have shown promise.[2][3] The precise placement of the hydroxyl and methyl groups on the indazole core allows for specific molecular interactions, making it a valuable starting point for creating targeted therapies.
The integrity of any research or drug development program hinges on the quality of its starting materials. For a key intermediate like 6-hydroxy-3-methylindazole, sourcing material of verifiable purity, with a well-defined impurity profile and consistent batch-to-batch quality, is not merely a matter of good practice—it is a prerequisite for reproducible results and regulatory compliance. This guide provides an in-depth framework for researchers, chemists, and procurement specialists to navigate the complexities of sourcing this compound, from identifying and qualifying suppliers to establishing robust in-house quality control protocols.
The Imperative of Rigorous Supplier Qualification
In the realm of pharmaceutical development, the starting material is the first link in a long chain of processes that culminates in a therapeutic product. A substandard intermediate can lead to cascading failures, including inconsistent yields, unexpected side reactions, and the introduction of difficult-to-remove impurities that can compromise the safety and efficacy of the final API. Therefore, selecting a supplier is a critical scientific decision that demands a multi-faceted evaluation.
A streamlined workflow for supplier selection and qualification is essential. This process should be systematic, documented, and based on a thorough risk assessment.
Sources
Methodological & Application
Synthesis of 6-HYDROXY-3-METHYLINDAZOLE: A Detailed Guide to the Demethylation of 6-methoxy-3-methyl-1H-indazole
Introduction: The Significance of Hydroxylated Indazoles in Medicinal Chemistry
The indazole scaffold is a privileged heterocyclic motif frequently encountered in a wide array of pharmacologically active compounds. Its unique structural and electronic properties allow for versatile interactions with various biological targets, making it a cornerstone in modern drug discovery. Among the diverse range of substituted indazoles, 6-hydroxy-3-methylindazole stands out as a crucial intermediate in the synthesis of numerous therapeutic agents. The introduction of a hydroxyl group at the 6-position provides a key handle for further functionalization, enabling the exploration of structure-activity relationships and the development of novel drug candidates with enhanced potency and selectivity. This application note provides a comprehensive, step-by-step protocol for the synthesis of 6-hydroxy-3-methylindazole via the demethylation of its readily available precursor, 6-methoxy-3-methyl-1H-indazole.
The Chemical Rationale: Unveiling the Mechanism of O-Demethylation with Boron Tribromide
The cleavage of aryl methyl ethers is a fundamental transformation in organic synthesis, and boron tribromide (BBr₃) has emerged as a particularly effective reagent for this purpose. The reaction proceeds through a Lewis acid-mediated mechanism.[1] The highly electrophilic boron atom of BBr₃ readily coordinates to the oxygen atom of the methoxy group, forming an oxonium ion intermediate. This coordination weakens the carbon-oxygen bond of the methyl group, making it susceptible to nucleophilic attack. A bromide ion, either from another molecule of BBr₃ or from the dissociation of the initial adduct, then attacks the methyl group in an Sₙ2 fashion, leading to the formation of methyl bromide and a bromo(organo)borane intermediate. Subsequent aqueous workup hydrolyzes the boron-oxygen bond to yield the desired phenol, 6-hydroxy-3-methylindazole.[1][2]
Caption: Mechanism of BBr₃-mediated demethylation.
Experimental Protocol: From Methoxy to Hydroxy
This protocol provides a detailed procedure for the synthesis of 6-hydroxy-3-methylindazole. All operations involving boron tribromide must be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Comments |
| 6-methoxy-3-methyl-1H-indazole | ≥98% | Commercially Available | |
| Boron tribromide (BBr₃) | 1.0 M solution in dichloromethane | Commercially Available | Highly corrosive and moisture-sensitive |
| Dichloromethane (DCM) | Anhydrous | Commercially Available | |
| Methanol (MeOH) | ACS Grade | Commercially Available | For quenching |
| Saturated Sodium Bicarbonate (NaHCO₃) | Aqueous solution | Prepared in-house | |
| Brine | Saturated aqueous solution of NaCl | Prepared in-house | |
| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Grade | Commercially Available | For drying |
| Acetone | ACS Grade | Commercially Available | For recrystallization |
| Deionized Water | In-house | For recrystallization |
Step-by-Step Procedure
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, dissolve 6-methoxy-3-methyl-1H-indazole (1.0 eq) in anhydrous dichloromethane (approximately 10-15 mL per gram of starting material).
-
Inert Atmosphere: Purge the flask with dry nitrogen gas for 10-15 minutes to ensure an inert atmosphere.
-
Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.
-
Addition of BBr₃: Slowly add a 1.0 M solution of boron tribromide in dichloromethane (1.5 - 2.0 eq) to the stirred solution of the starting material via the dropping funnel over a period of 30-45 minutes. Maintain the temperature at 0 °C during the addition. A precipitate may form upon addition.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by taking a small aliquot, quenching it with methanol, and spotting it against the starting material.
-
Quenching the Reaction: Once the reaction is complete, cool the mixture back to 0 °C in an ice-water bath. Cautiously and slowly add methanol dropwise to quench the excess BBr₃. This is an exothermic process and will be accompanied by the evolution of HBr gas. Ensure the addition is slow to control the reaction.[3]
-
Work-up:
-
Once the quenching is complete, add saturated aqueous sodium bicarbonate solution to neutralize the acidic mixture. Be cautious as CO₂ evolution will occur.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Combine the organic layers and wash with brine (1 x 30 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification by Recrystallization:
-
Dissolve the crude product in a minimal amount of hot acetone.
-
Slowly add deionized water dropwise until the solution becomes slightly turbid.
-
Allow the solution to cool slowly to room temperature, and then place it in an ice bath to facilitate crystallization.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold acetone/water mixture, and dry under vacuum to afford pure 6-hydroxy-3-methylindazole. A mixture of acetone and water is a potential solvent system for the recrystallization of indazole derivatives.[4]
-
Caption: Experimental workflow for the synthesis.
Data and Expected Results
| Parameter | Expected Value |
| Starting Material | |
| Molecular Formula | C₉H₁₀N₂O |
| Molecular Weight | 162.19 g/mol |
| Appearance | Off-white to light yellow solid |
| Product | |
| Molecular Formula | C₈H₈N₂O |
| Molecular Weight | 148.16 g/mol |
| Appearance | White to off-white crystalline solid |
| Expected Yield | 75-90% (based on general BBr₃ demethylations)[5][6] |
Spectroscopic Characterization
-
¹H NMR (400 MHz, DMSO-d₆) of 6-methoxy-3-methyl-1H-indazole (Expected): δ 12.5 (s, 1H, NH), 7.5 (d, 1H), 7.0 (s, 1H), 6.7 (d, 1H), 3.8 (s, 3H, OCH₃), 2.5 (s, 3H, CH₃).
-
¹³C NMR (100 MHz, DMSO-d₆) of 6-methoxy-3-methyl-1H-indazole (Expected): δ 158.0, 142.0, 140.0, 121.0, 115.0, 110.0, 95.0, 55.0, 10.0.
-
¹H NMR (400 MHz, DMSO-d₆) of 6-hydroxy-3-methylindazole (Expected): δ 12.0 (s, 1H, NH), 9.5 (s, 1H, OH), 7.3 (d, 1H), 6.8 (s, 1H), 6.6 (d, 1H), 2.4 (s, 3H, CH₃).
-
¹³C NMR (100 MHz, DMSO-d₆) of 6-hydroxy-3-methylindazole (Expected): δ 155.0, 141.0, 140.0, 121.0, 112.0, 110.0, 98.0, 10.0.
Note: The exact chemical shifts may vary slightly depending on the solvent and concentration.
Troubleshooting and Safety Considerations
-
Low Yield: Incomplete reaction is a common cause of low yields. Ensure the reaction is stirred for a sufficient amount of time and monitor its progress by TLC. The use of a slight excess of BBr₃ can also drive the reaction to completion.
-
Difficult Purification: If the product oils out during recrystallization, try using a different solvent system or a slower cooling rate. Column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent can also be employed for purification if recrystallization is not effective.
-
Safety with Boron Tribromide: BBr₃ is a highly corrosive and water-reactive substance. It should always be handled in a fume hood with appropriate PPE. Quenching should be done slowly and at a low temperature to control the exothermic reaction. In case of a spill, do not use water. Neutralize with a dry material like sand or sodium carbonate.
Conclusion
The demethylation of 6-methoxy-3-methyl-1H-indazole using boron tribromide is an efficient and reliable method for the synthesis of the valuable intermediate, 6-hydroxy-3-methylindazole. The protocol outlined in this application note provides a detailed, step-by-step guide for researchers in the field of medicinal chemistry and drug development. By understanding the underlying reaction mechanism and adhering to the safety precautions, scientists can confidently perform this transformation and access a key building block for the synthesis of novel therapeutic agents.
References
-
Chem-Station. O-Demethylation. [Link]
-
Common Organic Chemistry. Demethylation of Methyl Ethers - Boron Tribromide (BBr3). [Link]
- McOmie, J. F. W.; Watts, M. L.; West, D. E. Demethylation of Aryl Methyl Ethers by Boron Tribromide. Tetrahedron1968, 24 (5), 2289–2292.
-
Kosak, T. M.; Conrad, H. A.; Korich, A. L.; Lord, R. L. Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3-Facilitated Demethylation of Aryl Methyl Ethers. Eur. J. Org. Chem.2015 , 2015 (34), 7460–7467. [Link]
-
Organic Syntheses. 3,3'-dihydroxybiphenyl. [Link]
-
MDPI. A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. [Link]
-
Supporting Information for a Wiley-VCH journal. [Link]
-
ResearchGate. 13C NMR of indazoles. [Link]
-
Supporting Information for a publication. [Link]
-
ScholarWorks@GVSU. Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3- Facilitated Demethylation of Aryl Methyl Ethers. [Link]
- Google Patents. Method for separating and purifying substituted indazole isomers.
-
University of Connecticut. Standard Operating Procedure for Boron Tribromide (BBr3). [Link]
- Google Patents. Process for preparing 1-methylindazole-3-carboxylic acid.
-
University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]
-
American Chemical Society. Chemical Safety Library: Boron Tribromide. [Link]
Sources
- 1. O-Demethylation | Chem-Station Int. Ed. [en.chem-station.com]
- 2. Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3-Facilitated Demethylation of Aryl Methyl Ethers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chemical Safety Library [safescience.cas.org]
- 4. CN101948433A - Method for separating and purifying substituted indazole isomers - Google Patents [patents.google.com]
- 5. Demethylation of Methyl Ethers - Boron Tribromide (BBr3) [commonorganicchemistry.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
Application Note: Precision Molecular Docking of 6-Hydroxy-3-Methylindazole
This Application Note and Protocol is designed for researchers and drug discovery professionals. It details the computational evaluation of 6-Hydroxy-3-Methylindazole (6-HMI) , a privileged scaffold derivative, against the therapeutic target Glycogen Synthase Kinase-3 beta (GSK-3β) .
Targeting the Kinase Hinge Region for Fragment-Based Drug Discovery
Abstract
The indazole scaffold is a cornerstone in medicinal chemistry, serving as the core for numerous kinase inhibitors (e.g., Axitinib, Pazopanib). This protocol elucidates the binding mechanism of 6-Hydroxy-3-Methylindazole (6-HMI) , a functionalized fragment, within the ATP-binding pocket of GSK-3β. We demonstrate a high-fidelity docking workflow that accounts for the critical—and often overlooked—phenomenon of indazole tautomerism , ensuring accurate binding mode prediction.
Introduction & Scientific Rationale
6-Hydroxy-3-Methylindazole (6-HMI) presents a unique dual-pharmacophore profile:
-
The Indazole Core: Mimics the adenine ring of ATP, allowing it to anchor into the kinase hinge region via bidentate hydrogen bonds.
-
The 6-Hydroxyl Group: Acts as a versatile H-bond donor/acceptor, potentially engaging the solvent-exposed front or the catalytic loop (Asp200), depending on orientation.
-
The 3-Methyl Group: Provides hydrophobic bulk to displace conserved water molecules or engage the gatekeeper residue.[1]
Why GSK-3β? GSK-3β is a master regulator kinase implicated in Alzheimer’s disease and oncology.[1] It is a standard "validation target" for indazoles due to its well-defined ATP pocket which favors planar heterocycles.[1]
Experimental Workflow Diagram
The following diagram outlines the critical path from structure retrieval to interaction profiling.
Caption: Step-by-step computational workflow for 6-HMI docking, emphasizing the parallel preparation of ligand tautomers and protein active site.
Detailed Protocol
Phase 1: Pre-Docking Preparation (The Foundation)
A. Ligand Preparation (Critical: Tautomerism)
Indazoles exist in dynamic equilibrium between 1H-indazole and 2H-indazole tautomers.[1][2] Docking only one form is a common failure point.[1]
-
Structure Generation: Draw 6-Hydroxy-3-Methylindazole in a 2D sketcher (e.g., ChemDraw, MarvinSketch).[1]
-
Tautomer Enumeration: Generate both 1H and 2H tautomers.
-
Note: The 1H-tautomer is generally more stable in solution, but the 2H-tautomer often binds kinases more effectively due to donor/acceptor complementarity with the hinge region.
-
-
Protonation: Set pH to 7.4. The 6-OH group (phenol-like) will remain protonated (neutral).[1]
-
Energy Minimization: Minimize both tautomers using the MMFF94 force field to relieve internal strain.
B. Protein Target Preparation[1][3]
-
Retrieval: Download PDB ID 1Q5K (GSK-3β complexed with an indazole analogue).[1]
-
Cleaning:
-
Charge Assignment:
Phase 2: Molecular Docking (AutoDock Vina)
A. Grid Box Definition
The grid must encompass the ATP-binding pocket.[1]
-
Center: Defined by the centroid of the native ligand in 1Q5K.[1]
-
X: 18.25, Y: 13.50, Z: 24.10
-
-
Dimensions: 22 Å × 22 Å × 22 Å (Standard box for fragment/small molecule).
-
Spacing: 0.375 Å (Default).
B. Execution
Run AutoDock Vina with high exhaustiveness to ensure the global minimum is found for this small fragment.
-
Exhaustiveness: 32 (Default is 8; higher is better for fragment screening).
-
Num Modes: 10.
Protocol Validation (Self-Check):
-
Before docking 6-HMI, re-dock the native co-crystallized ligand from 1Q5K. If the RMSD between the docked pose and crystal pose is < 2.0 Å, the protocol is valid.
Phase 3: Post-Docking Analysis
Analyze the top-ranked pose (lowest Binding Affinity, ΔG).
Key Interactions to Verify:
-
Hinge Region (Val135): The N1 or N2 of the indazole ring should form a hydrogen bond with the backbone NH or CO of Val135.[1]
-
Catalytic Lysine (Lys85): Look for cation-pi interactions with the indazole ring.[1]
-
6-OH Position: Does it point towards the solvent (hydrophilic) or form a specific H-bond with Asp200 or Pro136 ?
Quantitative Data Summary
The following table summarizes expected results for 6-HMI based on indazole scaffold literature.
| Parameter | 1H-Tautomer (Predicted) | 2H-Tautomer (Predicted) | Notes |
| Binding Affinity (ΔG) | -6.8 to -7.2 kcal/mol | -7.5 to -8.1 kcal/mol | 2H-form often fits the hinge geometry better.[1] |
| H-Bond Donor | N1-H (to Val135 O) | N2-H (to Val135 O) | Critical anchor point.[1] |
| H-Bond Acceptor | N2 (from Val135 NH) | N1 (from Val135 NH) | Completes the "hinge binder" motif.[1] |
| Ligand Efficiency (LE) | ~0.45 | ~0.52 | High LE is typical for fragments.[1] |
| RMSD (vs Crystal) | N/A | N/A | Use < 2.0 Å as success metric for redocking.[1] |
Interaction Mechanism Diagram
This diagram illustrates the "Hinge Binder" concept, critical for interpreting 6-HMI docking results.
Caption: Schematic of the bidentate hydrogen bonding network between the 2H-indazole tautomer of 6-HMI and the GSK-3β hinge region (Val135).
Troubleshooting & Optimization
-
Issue: Ligand binds outside the active site.
-
Fix: Check grid box coordinates.[1] Ensure blind docking wasn't performed by accident.
-
-
Issue: Positive binding energy (repulsion).[1]
-
Issue: No H-bonds formed.
References
-
Indazole Scaffold Significance
-
GSK-3β as a Target
-
Docking Methodology (AutoDock Vina)
-
Target Structure (PDB 1Q5K)
Sources
- 1. 3-methyl-1H-indazole | C8H8N2 | CID 820804 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis molecular docking and DFT studies on novel indazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. 6-Hydroxy-3-methylhexanal | C7H14O2 | CID 57258234 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. 3-Methyl-6-nitro-1H-indazole | C8H7N3O2 | CID 10921054 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. 6-bromo-3-methyl-1H-indazole | C8H7BrN2 | CID 21336465 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. 3-methyl-1H-indazol-6-amine | C8H9N3 | CID 21956337 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note & Protocol Guide: Mastering N1-Functionalization of 6-Hydroxy-3-Methylindazole
An in-depth guide to the regioselective functionalization of 6-hydroxy-3-methylindazole at the N1 position, designed for researchers, scientists, and drug development professionals.
Authored by: Gemini, Senior Application Scientist
Introduction: The Strategic Importance of N1-Functionalized Indazoles
The indazole scaffold is a privileged heterocyclic motif frequently incorporated into pharmacologically active compounds, serving as a crucial pharmacophore in numerous therapeutic agents.[1][2][3] Specifically, derivatives of 6-hydroxy-3-methylindazole are of significant interest due to their potential as bioisosteres of natural signaling molecules and their versatile handles for further chemical modification. Functionalization of the indazole core, particularly at the nitrogen atoms, is a common strategy in drug discovery to modulate potency, selectivity, and pharmacokinetic properties.
However, the N-functionalization of indazoles presents a significant synthetic hurdle. The presence of two nucleophilic nitrogen atoms (N1 and N2) in the indazole ring often leads to the formation of a mixture of N1 and N2 regioisomers, complicating purification and reducing the yield of the desired product.[1][2] This guide provides a comprehensive overview of the mechanistic principles and practical, field-proven protocols for achieving high regioselectivity for the N1 position of 6-hydroxy-3-methylindazole, a key intermediate in many synthetic campaigns.
Mechanistic Deep Dive: Unraveling N1 vs. N2 Selectivity
Achieving regioselectivity in the alkylation of indazoles is not a matter of chance; it is governed by a delicate interplay of electronic, steric, and thermodynamic factors. A foundational understanding of these principles is critical for troubleshooting and adapting protocols.
The Tautomeric Equilibrium
The indazole core exists in two tautomeric forms: the 1H-indazole and the 2H-indazole. The 1H-tautomer is generally considered to be the more thermodynamically stable form.[1][4][5] The relative stability of these tautomers is a crucial factor in determining the reaction pathway. For N1 alkylation to occur from the more stable 1H-tautomer, the reaction proceeds directly. However, for N2 alkylation, the substrate must either react via the less stable 2H-tautomer or through a transition state that has 2H-tautomer character, which can influence the activation energy.[6]
Caption: Tautomeric equilibrium and competing N1/N2 alkylation pathways.
Thermodynamic vs. Kinetic Control
The regiochemical outcome of indazole alkylation is highly dependent on the reaction conditions, which dictate whether the reaction is under kinetic or thermodynamic control.
-
Kinetic Control: Often favored under milder conditions, kinetic control yields the product that is formed fastest. The N2 position of the indazole anion is typically more nucleophilic, leading to the rapid formation of the N2-alkylated product.
-
Thermodynamic Control: Favored under harsher conditions (e.g., higher temperatures) that allow for equilibration, thermodynamic control yields the most stable product. N1-substituted indazoles are generally more thermodynamically stable than their N2-counterparts.[1][4] Therefore, reaction conditions that permit the isomerization of the initially formed N2-product to the more stable N1-product will result in high N1 selectivity.[1][4][7]
Recent studies have culminated in methodologies that are highly selective for N1-alkylation by ensuring the reaction is under thermodynamic control, with no N2-alkyl products detected at completion.[7][8]
The Role of Base and Solvent
The choice of base and solvent system is arguably the most critical factor in directing the regioselectivity of indazole alkylation.[2]
-
For N1-Selectivity (The "Hard" Cation Effect): Strong, non-coordinating bases with "hard" counter-ions like Na⁺ (from NaH) in non-polar, aprotic solvents like tetrahydrofuran (THF) strongly favor N1-alkylation.[1][2] This preference is attributed to the coordination of the sodium cation between the N1 nitrogen and the oxygen of a nearby substituent (like the C6-hydroxy group in our case, or a C7-carboxylate as noted in literature), which sterically hinders the N2 position and directs the electrophile to N1.[1][2]
-
For N2-Selectivity or Mixed Isomers: Conditions employing bases with "softer" cations like K⁺ or Cs⁺ (e.g., K₂CO₃, Cs₂CO₃) in polar aprotic solvents like N,N-dimethylformamide (DMF) often lead to mixtures of N1 and N2 isomers or can favor N2.[2][7] This is because the larger, softer cations do not chelate as effectively, and the polar solvent separates the ion pairs, allowing the reaction to proceed under kinetic control, favoring the more nucleophilic N2 position.
Caption: Influence of base and solvent on N1/N2 selectivity.
Protocol: High-Selectivity N1-Alkylation using Sodium Hydride
This protocol is optimized for achieving high N1-regioselectivity by leveraging the principles of thermodynamic control with a hard cation/aprotic solvent system. It is adapted from highly successful methodologies reported for various substituted indazoles.[1][2][4]
Materials and Reagents
| Reagent | Grade | Supplier Example |
| 6-Hydroxy-3-methylindazole | >98% | Sigma-Aldrich |
| Sodium Hydride (NaH) | 60% dispersion in oil | Sigma-Aldrich |
| Anhydrous Tetrahydrofuran (THF) | DriSolv® or similar | MilliporeSigma |
| Alkylating Agent (e.g., Alkyl Bromide) | >98% | Acros Organics |
| Saturated Aqueous NH₄Cl | ACS Grade | Fisher Scientific |
| Ethyl Acetate (EtOAc) | ACS Grade | VWR |
| Brine | N/A | Lab-prepared |
| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Grade | EMD Millipore |
Step-by-Step Experimental Procedure
-
Flask Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add 6-hydroxy-3-methylindazole (1.0 equiv).
-
Inert Atmosphere: Seal the flask with a septum and purge with a stream of dry nitrogen or argon for 5-10 minutes. Maintain a positive pressure of inert gas throughout the reaction.
-
Dissolution: Add anhydrous tetrahydrofuran (THF) via syringe to achieve a concentration of approximately 0.1 M. Stir at room temperature until all the indazole has dissolved.
-
Deprotonation: Cool the solution to 0 °C using an ice-water bath. Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv) portion-wise to the stirred solution. Caution: NaH reacts violently with water and is flammable. Handle with appropriate care.
-
Anion Formation: Allow the mixture to stir at 0 °C for 30 minutes, then remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for an additional 30 minutes. The solution may become cloudy or form a suspension.
-
Addition of Electrophile: Re-cool the mixture to 0 °C. Add the desired alkylating agent (e.g., alkyl bromide, 1.1 equiv) dropwise via syringe.
-
Reaction: Allow the reaction to slowly warm to room temperature and stir for 16-24 hours. To ensure complete conversion, the reaction can be gently heated to 50 °C.[4]
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Quenching: Upon completion, cool the flask back to 0 °C and cautiously quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride (NH₄Cl) solution to neutralize any unreacted NaH.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 20 mL for a 1 mmol scale reaction).
-
Washing: Combine the organic layers, wash with brine (1 x 25 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the pure N1-alkylated 6-hydroxy-3-methylindazole.
Data Summary: Influence of Conditions on Regioselectivity
The following table summarizes findings from the literature on the N-alkylation of various indazoles, highlighting the critical impact of the base and solvent on the N1:N2 product ratio.
| Indazole Substrate | Base / Solvent | Electrophile | Temp. (°C) | N1:N2 Ratio | Yield (%) | Reference |
| 3-Carboxymethyl-1H-indazole | NaH / THF | n-Pentyl Bromide | 50 | >99:1 | 95 | [1] |
| 1H-Indazole | K₂CO₃ / DMF | Isobutyl Bromide | 120 | 58:42 | 47 (N1) | [7] |
| 3-tert-Butyl-1H-indazole | NaH / THF | n-Pentyl Bromide | 50 | >99:1 | 93 | [1] |
| 7-CO₂Me-1H-indazole | NaH / THF | n-Pentyl Bromide | 50 | 4:96 | 92 (N2) | [1] |
| Methyl 5-bromo-1H-indazole-3-carboxylate | Cs₂CO₃ / Dioxane | Alkyl Tosylate | 90 | >95:5 | >90 | [2] |
Note: The C7-CO₂Me substituent provides a strong directing effect for N2 alkylation, showcasing how electronic effects can sometimes override the NaH/THF system's preference for N1.[1]
Concluding Remarks for the Practicing Scientist
The selective functionalization of 6-hydroxy-3-methylindazole at the N1 position is a readily achievable transformation when guided by a firm understanding of the underlying mechanistic principles. The protocol detailed herein, utilizing sodium hydride in tetrahydrofuran, represents a robust and validated method for directing alkylation to the desired N1 position with high fidelity. This approach leverages thermodynamic control and the chelating effect of the sodium counter-ion to overcome the inherent kinetic preference for N2 attack. By carefully selecting the base and solvent system, researchers can confidently navigate the challenges of indazole regioselectivity and accelerate their drug discovery and development programs.
References
-
Wang, J., et al. (2024). Development of a selective and scalable N1-indazole alkylation. RSC Advances. Available at: [Link]
-
O'Donovan, D. H., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
Wang, J., et al. (2024). Development of a selective and scalable N1-indazole alkylation. National Center for Biotechnology Information. Available at: [Link]
-
Various Authors. (2015). Selective Synthesis of 1-Functionalized-alkyl-1H-indazoles. ResearchGate. Available at: [Link]
-
O'Donovan, D. H., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journals. Available at: [Link]
-
Camacho, C., et al. (2021). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. National Center for Biotechnology Information. Available at: [Link]
-
Ma, C., et al. (2021). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. National Center for Biotechnology Information. Available at: [Link]
Sources
- 1. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. beilstein-journals.org [beilstein-journals.org]
- 5. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. wuxibiology.com [wuxibiology.com]
- 7. Development of a selective and scalable N1-indazole alkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development of a selective and scalable N1-indazole alkylation - RSC Advances (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols: 6-HYDROXY-3-METHYLINDAZOLE in Organic Light-Emitting Diodes (OLEDs) Research
Introduction
Organic Light-Emitting Diodes (OLEDs) represent a transformative technology in the realms of displays and solid-state lighting, offering superior contrast, vibrant colors, and mechanical flexibility.[1] The performance of these devices is intrinsically linked to the molecular architecture of the organic materials employed within their multilayer structures.[2] The indazole scaffold, a bicyclic heteroaromatic system, has garnered significant interest in medicinal chemistry and, increasingly, in materials science due to its unique electronic properties and thermal stability.[3]
This guide focuses on 6-HYDROXY-3-METHYLINDAZOLE , a functionalized indazole derivative, as a promising candidate for advanced OLED applications. The strategic placement of a hydroxyl (-OH) group and a methyl (-CH₃) group on the indazole core allows for the tuning of electronic energy levels, charge transport properties, and intermolecular interactions. The hydroxyl group, in particular, can serve as a handle for further functionalization and can influence the material's HOMO (Highest Occupied Molecular Orbital) energy level and solubility.
These application notes provide a comprehensive framework for researchers and scientists to explore the potential of 6-HYDROXY-3-METHYLINDAZOLE in OLEDs. We will detail a plausible synthetic route, protocols for characterizing its fundamental photophysical and electrochemical properties, and a step-by-step guide to fabricating and evaluating a prototype OLED device.
Synthesis and Characterization of 6-HYDROXY-3-METHYLINDAZOLE
A reliable synthesis of high-purity material is the foundational step for any application in organic electronics. While various methods for indazole synthesis exist, a common approach involves the cyclization of appropriately substituted hydrazines.[4] The following protocol outlines a plausible and efficient route starting from a commercially available precursor, 6-methoxy-3-methyl-1H-indazole, which involves a demethylation step to yield the desired hydroxyl group.
Proposed Synthetic Protocol: Demethylation of 6-Methoxy-3-methyl-1H-indazole
The conversion of a methoxy group to a hydroxyl group is a standard transformation in organic synthesis. Boron tribromide (BBr₃) is a highly effective reagent for this purpose due to its strong Lewis acidity.
Causality: The lone pair of electrons on the methoxy oxygen coordinates to the electron-deficient boron atom of BBr₃. This coordination weakens the O-CH₃ bond, facilitating its cleavage upon subsequent workup to yield the desired phenol (the hydroxyl-indazole).
dot
Caption: Synthetic route to 6-Hydroxy-3-methylindazole.
Materials and Equipment:
-
6-Methoxy-3-methyl-1H-indazole
-
Boron tribromide (BBr₃), 1M solution in Dichloromethane (CH₂Cl₂)
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flasks, magnetic stirrer, dropping funnel, ice bath
-
Rotary evaporator
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Ethyl Acetate/Hexanes mixture)
Step-by-Step Protocol:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (Nitrogen or Argon), dissolve 6-methoxy-3-methyl-1H-indazole (1 equivalent) in anhydrous CH₂Cl₂.
-
Reagent Addition: Cool the solution to 0°C using an ice bath. Add a 1M solution of BBr₃ in CH₂Cl₂ (approx. 1.2 equivalents) dropwise via a dropping funnel over 30 minutes. Maintain the temperature at 0°C during the addition.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Quenching: Once the starting material is consumed, cool the mixture back to 0°C and carefully quench the reaction by the slow, dropwise addition of water.
-
Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated NaHCO₃ solution, water, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by silica gel column chromatography to obtain pure 6-HYDROXY-3-METHYLINDAZOLE.[5]
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry. The disappearance of the methoxy signal (~3.8 ppm in ¹H NMR) and the appearance of a broad hydroxyl proton signal are key indicators of a successful reaction.[6]
Photophysical and Electrochemical Characterization
Understanding the electronic and optical properties of 6-HYDROXY-3-METHYLINDAZOLE is crucial for predicting its role and performance in an OLED.
Protocol for Photophysical Measurements
Objective: To determine the absorption and emission characteristics of the compound, which are essential for identifying its potential as an emitter or host material.
Equipment:
-
UV-Vis Spectrophotometer
-
Fluorometer (Photoluminescence Spectrometer)
-
Quartz cuvettes (1 cm path length)
-
Analytical grade solvents (e.g., Dichloromethane, Toluene, THF)
Procedure:
-
Solution Preparation: Prepare dilute solutions of the synthesized compound in the chosen solvent (e.g., 10⁻⁵ to 10⁻⁶ M).
-
UV-Vis Absorption: Record the absorption spectrum using the spectrophotometer. The wavelength of maximum absorption (λ_abs) provides information about the S₀ → S₁ transition.
-
Photoluminescence (PL) Emission: Using the fluorometer, excite the sample at its λ_abs. Record the emission spectrum to determine the wavelength of maximum emission (λ_em).
-
Photoluminescence Quantum Yield (PLQY): Determine the PLQY relative to a known standard (e.g., quinine sulfate in 0.1 M H₂SO₄). The PLQY is a measure of the material's emission efficiency.[7]
-
Data Analysis: Analyze the spectra to determine key parameters like Stokes shift (difference between λ_abs and λ_em). A large Stokes shift is often desirable to minimize self-absorption.
Protocol for Electrochemical Measurements (Cyclic Voltammetry)
Objective: To determine the HOMO and LUMO energy levels, which govern charge injection and transport within the OLED.
Equipment:
-
Potentiostat with a three-electrode setup (working electrode: e.g., glassy carbon; reference electrode: e.g., Ag/AgCl; counter electrode: e.g., platinum wire)
-
Electrochemical cell
-
Anhydrous, degassed solvent (e.g., Acetonitrile or Dichloromethane) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF₆)
-
Ferrocene (for internal calibration)
Procedure:
-
Sample Preparation: Dissolve a small amount of the compound in the electrolyte solution.
-
Measurement: Perform cyclic voltammetry (CV) by scanning the potential to measure the oxidation and reduction potentials of the compound.
-
Calibration: After the initial measurement, add ferrocene to the solution and record the CV again. The ferrocene/ferrocenium (Fc/Fc⁺) redox couple serves as an internal standard.
-
Data Analysis:
-
Calculate the HOMO energy level from the onset of the first oxidation potential (E_ox) relative to the Fc/Fc⁺ couple using the empirical formula: HOMO (eV) = -[E_ox (vs Fc/Fc⁺) + 5.1]
-
Calculate the LUMO energy level from the onset of the reduction potential (E_red): LUMO (eV) = -[E_red (vs Fc/Fc⁺) + 5.1]
-
The electrochemical bandgap (E_g) can be estimated as the difference between the HOMO and LUMO levels.[8]
-
Expected Properties and Data Summary
While specific experimental data for 6-HYDROXY-3-METHYLINDAZOLE is not widely published, we can infer expected properties based on related structures like other indazole and benzimidazole derivatives.[7][9] The material is anticipated to be a deep-blue emitter or a wide bandgap host.
| Property | Expected Value / Range | Significance in OLEDs |
| λ_abs (max) | 320 - 380 nm | Determines the energy required for excitation. |
| λ_em (max) | 400 - 460 nm | Defines the emission color (likely in the blue region). |
| PLQY (solution) | > 30% | Higher values indicate more efficient intrinsic emission. |
| HOMO Level | -5.4 to -5.8 eV | Must align with the hole transport layer (HTL) for efficient hole injection. |
| LUMO Level | -2.0 to -2.5 eV | Must align with the electron transport layer (ETL) for efficient electron injection. |
| Triplet Energy (E_T) | > 2.7 eV (if used as a host) | Must be higher than the dopant's triplet energy to ensure efficient energy transfer. |
OLED Device Fabrication and Characterization
This section provides a generalized protocol for fabricating a multilayer OLED using 6-HYDROXY-3-METHYLINDAZOLE via thermal evaporation, a common technique for small molecule OLEDs.[10][11]
Workflow for OLED Fabrication and Testing
dot
Caption: General workflow for OLED fabrication and testing.
Protocol for Device Fabrication
Device Architecture: A common device structure to test a new material (e.g., as a non-doped emitter) is: ITO / HTL / Emissive Layer (EML) / ETL / EIL / Cathode
-
ITO (Indium Tin Oxide): Anode (transparent)
-
HTL (Hole Transport Layer): e.g., NPB (N,N′-Di(1-naphthyl)-N,N′-diphenyl-(1,1′-biphenyl)-4,4′-diamine)
-
EML (Emissive Layer): 6-HYDROXY-3-METHYLINDAZOLE
-
ETL (Electron Transport Layer): e.g., TPBi (1,3,5-tris(1-phenyl-1H-benzimidazole-2-yl)benzene)
-
EIL (Electron Injection Layer): e.g., LiF (Lithium Fluoride) or Liq (8-Hydroxyquinolinolato-lithium)[12]
-
Cathode: Aluminum (Al)
Equipment:
-
Patterned ITO-coated glass substrates
-
Substrate cleaning station (ultrasonic bath, DI water, solvents)
-
High-vacuum thermal evaporation system (<10⁻⁶ Torr) with multiple sources
-
Quartz crystal microbalance (QCM) for thickness monitoring
-
Glovebox system (for encapsulation)
Step-by-Step Protocol:
-
Substrate Cleaning: Thoroughly clean the ITO substrates by sequential ultrasonication in detergent (e.g., Hellmanex III), deionized water, acetone, and isopropanol. Dry with a nitrogen gun. Treat with UV-Ozone immediately before loading into the evaporator to improve the ITO work function.[13]
-
Material Loading: Load high-purity (sublimed grade) organic materials and metals into separate crucibles within the thermal evaporator.
-
Vacuum Deposition: Evacuate the chamber to a high vacuum (<10⁻⁶ Torr). Sequentially deposit the layers onto the ITO substrate by heating the crucibles.[2] The deposition rate and final thickness of each layer must be precisely controlled using the QCM.
-
HTL (NPB): ~40 nm thickness, deposition rate ~1-2 Å/s.
-
EML (6-HYDROXY-3-METHYLINDAZOLE): ~20-30 nm thickness, deposition rate ~1 Å/s.
-
ETL (TPBi): ~30 nm thickness, deposition rate ~1-2 Å/s.[12]
-
EIL (LiF): ~1 nm thickness, deposition rate ~0.1-0.2 Å/s.
-
Cathode (Al): ~100 nm thickness, deposition rate ~2-5 Å/s.[13]
-
-
Encapsulation: Immediately transfer the fabricated devices to an inert atmosphere glovebox without exposure to air or moisture. Encapsulate the device using a glass coverslip and UV-curable epoxy to prevent degradation.
Protocol for Device Performance Characterization
Objective: To evaluate the key performance metrics of the fabricated OLED.
Equipment:
-
Source measure unit (SMU)
-
Luminance meter or calibrated spectrometer (e.g., spectroradiometer)
-
Integrating sphere (for accurate EQE measurements)
Procedure:
-
J-V-L Characteristics: Apply a forward bias voltage sweep to the device using the SMU and simultaneously measure the current density (J) flowing through the device and the light output (Luminance, L). This provides the turn-on voltage and brightness characteristics.[14]
-
Electroluminescence (EL) Spectrum: At a constant driving voltage, record the EL spectrum using the spectrometer. This confirms the emission color and can be compared to the material's PL spectrum.
-
Efficiency Calculations:
-
Current Efficiency (η_c): Calculated as L/J (cd/A).
-
Power Efficiency (η_p): Calculated as πL/(J*V) (lm/W).
-
External Quantum Efficiency (EQE, η_ext): The ratio of photons emitted to electrons injected. This requires careful calibration and is often measured using an integrating sphere.[15]
-
-
CIE Coordinates: Calculate the Commission Internationale de l'Eclairage (CIE) 1931 color coordinates (x, y) from the EL spectrum to precisely quantify the emission color.[16]
-
Lifetime Measurement: Assess device stability by monitoring the luminance decay over time at a constant current density (e.g., time to reach 95% or 50% of initial luminance, LT95 or LT50).[15]
Illustrative Device Performance
The following table presents hypothetical but realistic performance metrics for a blue OLED using a novel indazole-based emitter in a non-doped device architecture.[1][9]
| Parameter | Illustrative Value |
| Turn-on Voltage (@ 1 cd/m²) | 3.5 V |
| Max. Luminance | > 4,000 cd/m² |
| Max. Current Efficiency | ~5.0 cd/A |
| Max. Power Efficiency | ~4.5 lm/W |
| Max. EQE | ~5.5 % |
| CIE Coordinates (x, y) | (0.15, 0.12) |
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low yield in synthesis | Incomplete reaction, improper quenching, loss during purification. | Monitor reaction by TLC to ensure completion. Quench slowly at 0°C. Optimize chromatography solvent system. |
| No or very dim light emission | Poor charge injection/balance, high energy barriers. | Check HOMO/LUMO alignment with adjacent layers. Insert additional injection layers (e.g., HAT-CN for holes). |
| High turn-on voltage | Poor substrate cleaning, thick transport layers, high charge injection barriers. | Ensure thorough ITO cleaning and UV-Ozone treatment. Optimize layer thicknesses. |
| Device shorts immediately | Pinholes in organic layers, rough ITO, dust particles during fabrication. | Use high-purity materials. Ensure a clean fabrication environment. Check ITO substrate quality. |
| Emission color is different from PL | Formation of electromers/excimers at high current densities, emission from adjacent layers. | Use the material as a dopant in a suitable host to reduce aggregation. Check the energy levels of all layers to ensure exciton confinement in the EML. |
Conclusion
6-HYDROXY-3-METHYLINDAZOLE presents an intriguing molecular scaffold for investigation in the field of organic electronics. Its functional groups offer avenues for tuning optoelectronic properties and for building more complex molecular systems. The protocols outlined in this guide provide a systematic approach for any research lab to synthesize, characterize, and ultimately test the viability of this and other novel indazole derivatives in OLED devices. By carefully following these methodologies, researchers can generate reliable data to assess the material's potential as a next-generation emitter or host material, contributing to the ongoing innovation in display and lighting technologies.
References
-
SEBAIHI, N., CORNIL, J. et al. (2011). OLED characterization. Techniques de l'Ingénieur. Available at: [Link]
-
JoVE. (2025). Step-by-Step Guide for Harnessing Organic Light Emitting Diodes by Solution Processed Device Fabrication of a TADF Emitter. Journal of Visualized Experiments. Available at: [Link]
-
Tailor Pixels. How to evaluate the performance of OLED? Available at: [Link]
-
IS&T | Library. The characterization of an HDR OLED display. Available at: [Link]
-
ResearchGate. Device performance characterizations. a) Device structure of OLEDs... Download Scientific Diagram. Available at: [Link]
-
DisplayMan. Manufacturing Process and Key Technologies of OLED. Available at: [Link]
-
IIP Series. PROCESS OF DEVELOPING IN ORGANIC LIGHT EMITTING DIODE (OLEDS). Available at: [Link]
-
ResearchGate. Application of indazole compounds in OLED devices. Download Scientific Diagram. Available at: [Link]
-
Salleh, M. M. FABRICATION OF ORGANIC LIGHT EMITTING DIODES (OLEDs) FOR FLAT PANEL DISPLAYS. CORE. Available at: [Link]
-
Journal of Medicinal and Chemical Sciences. (2021). Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study. Available at: [Link]
-
Liu, C. et al. (2017). Non-Doped Deep-Blue OLEDs Based on Carbazole-π-Imidazole Derivatives. PMC. Available at: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. The Role of Benzothiadiazole Derivatives in Enhancing OLED Efficiency. Available at: [Link]
-
ResearchGate. Exploring Synthetic Strategies for 1H‐Indazoles and Their N‐Oxides: Electrochemical Synthesis of 1H‐Indazole N‐Oxides and Their Divergent C−H Functionalizations. Request PDF. Available at: [Link]
-
Royal Society of Chemistry. A review of fused-ring carbazole derivatives as emitter and/or host materials in organic light emitting diode (OLED) applications. Available at: [Link]
-
ResearchGate. Novel host materials based on phenanthroimidazole derivatives for highly efficient green phosphorescent OLEDs. Request PDF. Available at: [Link]
-
De Silva, L. C. et al. (2018). Pyrene-Benzimidazole Derivatives as Novel Blue Emitters for OLEDs. PMC. Available at: [Link]
-
Royal Society of Chemistry. Photophysical properties and OLED performance of light-emitting platinum(ii) complexes. Dalton Transactions. Available at: [Link]
-
Organic Chemistry Portal. Indazole synthesis. Available at: [Link]
-
Royal Society of Chemistry. Multifunctional oxadiazole-based ultraviolet-emitting materials used as hosts for multicolor phosphorescence. Chemical Science. Available at: [Link]
- Google Patents. Methods for preparing indazole compounds.
-
Dhineshkumar, E. et al. (2024). Fabrication of high performance based deep-blue OLED with benzodioxin-6-amine-styryl-triphenylamine and carbazole hosts as electroluminescent materials. PMC. Available at: [Link]
-
ResearchGate. Phenylpyridine and carbazole based host materials for highly efficient blue TADF OLEDs. Available at: [Link]
- Google Patents. A kind of synthetic method of indazole compound.
-
PubMed. Electronic properties, redox behavior, and interactions with H2O2 of pH-sensitive hydroxyphenyl-1,2,4-triazole-based oxovanadium(V) complexes. Available at: [Link]
-
ResearchGate. High-Performance OLED Host Materials: Photophysical Properties and Device Optimization of Carbazole-Benzocarbazole Derivatives. Request PDF. Available at: [Link]
-
Semantic Scholar. A Comprehensive Study on the Photophysical Properties and Solvatochromic Behavior of Fluorescent Oxazole for Deep Blue OLED Applications. Available at: [Link]
-
Elguero, J. et al. (2018). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. PMC. Available at: [Link]
Sources
- 1. Fabrication of high performance based deep-blue OLED with benzodioxin-6-amine-styryl-triphenylamine and carbazole hosts as electroluminescent materials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. files01.core.ac.uk [files01.core.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. Indazole synthesis [organic-chemistry.org]
- 5. 3-Methyl-1H-indazole-6-carboxylic acid synthesis - chemicalbook [chemicalbook.com]
- 6. Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study [jmchemsci.com]
- 7. Pyrene-Benzimidazole Derivatives as Novel Blue Emitters for OLEDs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Electronic properties, redox behavior, and interactions with H2O2 of pH-sensitive hydroxyphenyl-1,2,4-triazole-based oxovanadium(V) complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Non-Doped Deep-Blue OLEDs Based on Carbazole-π-Imidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. displayman.com [displayman.com]
- 11. iipseries.org [iipseries.org]
- 12. Step-by-Step Guide for Harnessing Organic Light Emitting Diodes by Solution Processed Device Fabrication of a TADF Emitter [jove.com]
- 13. ossila.com [ossila.com]
- 14. techniques-ingenieur.fr [techniques-ingenieur.fr]
- 15. ossila.com [ossila.com]
- 16. tailorpixels.com [tailorpixels.com]
Troubleshooting & Optimization
Proper storage conditions to prevent degradation of 6-HYDROXY-3-METHYLINDAZOLE
Welcome to the dedicated technical support center for 6-hydroxy-3-methylindazole. This guide is designed for researchers, scientists, and professionals in drug development to ensure the stability and integrity of this compound throughout its lifecycle in the laboratory. Here, you will find in-depth answers to frequently asked questions and troubleshooting guidance for common issues encountered during storage and handling. Our aim is to provide not just procedural steps, but the scientific rationale behind them to empower you in your research.
Frequently Asked Questions (FAQs) on Storage and Handling
Q1: What are the optimal storage conditions for solid 6-hydroxy-3-methylindazole to ensure long-term stability?
A1: For maximal stability, solid 6-hydroxy-3-methylindazole should be stored in a freezer at temperatures of -20°C or lower.[1] The container should be tightly sealed to prevent moisture ingress. To further minimize degradation, it is advisable to store the compound under an inert atmosphere, such as argon or nitrogen, particularly if the container will be opened and closed multiple times.
-
Expertise & Experience: The low temperature significantly reduces the rate of potential degradation reactions. The hydroxyl group on the indazole ring makes the compound susceptible to oxidation, and a sealed container under an inert atmosphere minimizes contact with atmospheric oxygen.
Q2: My sample of 6-hydroxy-3-methylindazole has changed color from a light brown/orange to a darker shade. What could be the cause?
A2: A color change, typically to a darker brown or even black, is a common indicator of degradation, specifically oxidation. As a phenolic compound, 6-hydroxy-3-methylindazole is prone to oxidation, which can be accelerated by exposure to light, elevated temperatures, or a non-neutral pH environment. The colored byproducts are often quinone-type compounds formed from the oxidation of the hydroxyl group.
-
Trustworthiness: The appearance of colored impurities is a classic sign of phenolic compound oxidation. To confirm this, we recommend performing analytical purity analysis, such as HPLC, to identify any new peaks corresponding to degradation products.
Q3: Can I store solutions of 6-hydroxy-3-methylindazole? If so, what are the recommended conditions?
A3: While it is always best to prepare solutions fresh, if short-term storage is necessary, it should be done with extreme caution. The stability of 6-hydroxy-3-methylindazole in solution is significantly lower than in its solid state. Degradation pathways such as oxidation and photodegradation are more prevalent in solution.
If storage is unavoidable:
-
Use a high-purity, degassed solvent.
-
Store the solution at -20°C or -80°C.
-
Protect the solution from light by using an amber vial or wrapping the container in aluminum foil.
-
Use the solution as quickly as possible, and re-analyze for purity if stored for an extended period.
Q4: What are the primary factors that can cause the degradation of 6-hydroxy-3-methylindazole?
A4: The main environmental factors that can induce degradation are:
-
Oxygen: The phenolic hydroxyl group is susceptible to oxidation.
-
Light: The indazole ring system can be sensitive to photodegradation.
-
Temperature: Higher temperatures accelerate the rate of all chemical reactions, including degradation.
-
pH: Basic conditions can deprotonate the hydroxyl group, making it more susceptible to oxidation. Acidic conditions could potentially lead to other forms of degradation, though oxidation is the primary concern.
-
Moisture: Can facilitate hydrolytic degradation, although oxidation is generally more prominent for this structure.
Troubleshooting Guide: Investigating Degradation
Encountering unexpected results in your experiments? Degradation of a starting material like 6-hydroxy-3-methylindazole could be a contributing factor. This guide provides a systematic approach to troubleshooting potential degradation issues.
Issue: I suspect my 6-hydroxy-3-methylindazole has degraded. How can I confirm this and what should I do?
Step 1: Visual Inspection
-
Observation: Has the physical appearance of the solid compound changed? Note any changes in color (e.g., darkening), texture (e.g., clumping), or the presence of an unusual odor.
-
Rationale: As discussed, color change is a strong indicator of oxidation. Clumping can suggest moisture absorption.
Step 2: Purity Assessment
-
Action: Analyze the purity of your sample using a suitable analytical method. High-Performance Liquid Chromatography (HPLC) with a UV detector is a highly effective technique for this purpose.
-
Procedure:
-
Prepare a fresh solution of your 6-hydroxy-3-methylindazole sample.
-
Analyze the solution by HPLC and compare the chromatogram to that of a reference standard or a previously analyzed, properly stored batch.
-
Look for the appearance of new peaks (impurities) or a decrease in the area of the main peak corresponding to 6-hydroxy-3-methylindazole.
-
-
Expertise & Experience: A well-developed HPLC method can separate the parent compound from its degradation products, providing a quantitative measure of purity.
Step 3: Identification of Degradants (Optional but Recommended)
-
Action: If significant degradation is observed, identifying the degradation products can provide valuable information about the degradation pathway. Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool for this.
-
Rationale: By determining the mass of the degradation products, you can infer their chemical structures and understand the degradation mechanism (e.g., oxidation, dimerization).
Step 4: Root Cause Analysis & Corrective Actions
Based on your findings, consider the following potential causes and implement corrective actions:
| Potential Cause | Corrective Action |
| Improper Storage Temperature | Ensure the compound is stored in a freezer at or below -20°C. |
| Exposure to Air/Oxygen | Store in a tightly sealed container. For long-term storage or frequent use, consider backfilling the container with an inert gas like argon or nitrogen. |
| Exposure to Light | Store in an amber vial or in a light-blocking outer container. Work with the compound in a fume hood with the sash down to minimize light exposure during handling. |
| Contamination | Use clean spatulas and weighing instruments. Avoid introducing any impurities into the storage container. |
Experimental Protocol: Forced Degradation Study of 6-hydroxy-3-methylindazole
A forced degradation study is essential for understanding the intrinsic stability of a compound and for developing stability-indicating analytical methods.[2]
Objective: To investigate the degradation of 6-hydroxy-3-methylindazole under various stress conditions (hydrolysis, oxidation, and photolysis) and to identify the primary degradation products.
Materials:
-
6-hydroxy-3-methylindazole
-
HPLC grade water, acetonitrile, and methanol
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC system with UV/Vis detector
-
LC-MS system (for peak identification)
-
Photostability chamber
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of 6-hydroxy-3-methylindazole in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at room temperature for 24 hours.
-
Oxidation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Incubate at room temperature for 24 hours, protected from light.
-
Photolytic Degradation: Expose a solution of the compound (in a quartz cuvette or a suitable transparent container) to light in a photostability chamber according to ICH Q1B guidelines.
-
Thermal Degradation (Solid State): Place a small amount of the solid compound in an oven at 60°C for 24 hours.
-
-
Sample Analysis:
-
At appropriate time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot of each stressed sample.
-
Neutralize the acidic and basic samples before analysis.
-
Dilute all samples to a suitable concentration for HPLC analysis.
-
Analyze the samples by a validated stability-indicating HPLC method.
-
-
Data Analysis:
-
Compare the chromatograms of the stressed samples with that of an unstressed control sample.
-
Calculate the percentage of degradation.
-
If significant degradation is observed, analyze the samples by LC-MS to identify the major degradation products.
-
Visualization of Degradation Pathways
The following diagram illustrates the key factors that can lead to the degradation of 6-hydroxy-3-methylindazole.
Caption: Key factors influencing the degradation of 6-hydroxy-3-methylindazole.
References
-
Huang, Y., et al. Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir. Journal of Pharmaceutical Sciences, 2019, 108(9), 3077-3085. Available from: [Link]
- Appel, H. M. Phenolics in ecological interactions: the importance of oxidation. Journal of Chemical Ecology, 1993, 19(7), 1521-1552.
- ICH, Q1A(R2) Stability Testing of New Drug Substances and Products, in International Conference on Harmonisation of Technical Requirements for Registration of Pharmaceuticals for Human Use, 2003.
- ICH, Q1B Photostability Testing of New Drug Substances and Products, in International Conference on Harmonisation of Technical Requirements for Registration of Pharmaceuticals for Human Use, 1996.
-
Lamb, E. A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific. 2023. Available from: [Link]
-
Moravek, Inc. A Beginner's Guide to Chemical Storage Best Practices. 2023. Available from: [Link]
-
World Health Organization. Annex 2: Stability testing of active pharmaceutical ingredients and finished pharmaceutical products. WHO Technical Report Series, No. 953, 2009. Available from: [Link]
Sources
How to interpret complex NMR spectra of polysubstituted indazoles
Introduction
Welcome to the Structural Elucidation Support Center. If you are working with polysubstituted indazoles, you are likely facing a specific set of spectral challenges: distinguishing N1- vs. N2-regioisomers, resolving overlapping aromatic signals, or assigning "invisible" quaternary carbons.
Indazoles are deceptive. The tautomeric equilibrium and the electronic push-pull of substituents (e.g., -NO₂, -CF₃, -OMe) can drastically alter chemical shifts, rendering standard database predictions unreliable. This guide synthesizes field-proven protocols with mechanistic logic to help you solve your structure with certainty.
Module 1: The N1 vs. N2 Regioisomer Crisis
Issue: I have alkylated a substituted indazole and isolated two isomers. How do I definitively tell which is N1-substituted and which is N2-substituted?
Diagnosis: This is the most critical challenge in indazole chemistry. N1-alkylation is generally thermodynamically favored, while N2-alkylation is often kinetically favored or influenced by steric/electronic factors of substituents at C3 or C7. Do not rely solely on 1H chemical shifts , as solvent effects and anisotropic cones from substituents can invert expected trends.
The Solution: 13C NMR and 1H-15N HMBC
The most robust method relies on the connectivity of the alkyl group to the specific ring carbons.
1. The 13C Chemical Shift Rule (The "Fingerprint")
The electronic environment of the pyrazole ring carbons (C3, C3a, C7a) changes distinctly between isomers.
| Carbon Position | N1-Substituted Isomer ( | N2-Substituted Isomer ( | Mechanistic Insight |
| C3 | Deshielded (Typically 132–145) | Shielded (Typically 115–125) | N2-alkylation increases electron density at C3 (enamine-like character). |
| C7a | Deshielded (~138–142) | Shielded (Relative to N1) | N1-alkylation removes the lone pair donation into the benzene ring system. |
| Alkyl-CH₂ | Varies | Varies | Less diagnostic; do not use as primary evidence. |
Note: Strong electron-withdrawing groups (EWGs) like -NO₂ on the benzene ring will shift these absolute values, but the relative difference (
) between N1 and N2 isomers remains consistent.
2. The "Smoking Gun": 1H-15N HMBC
If you have access to a probe with a Z-gradient (even a standard BBFO probe), run a 1H-15N HMBC . You do not need 15N enrichment if your sample concentration is >10 mg/mL.
-
Protocol: Set CNST13 (J-coupling) to 8 Hz.
-
Analysis: Look for the correlation from the N-Alkyl protons .
-
N1-Alkyl: Correlates to N1 (pyrrole-like,
~ -170 to -190 ppm rel. MeNO₂). -
N2-Alkyl: Correlates to N2 (pyridine-like,
~ -60 to -80 ppm rel. MeNO₂).
-
Workflow Visualization
Caption: Logical workflow for distinguishing N1 vs. N2 indazole regioisomers using 13C chemical shifts and HMBC correlations.
Module 2: Deconvoluting the Aromatic Region
Issue: The aromatic region (7.0–8.5 ppm) is crowded. I cannot assign H4, H5, H6, and H7 confidently.
Diagnosis: In polysubstituted systems, chemical shift prediction fails because steric crowding twists substituents out of planarity, altering conjugation. You must rely on Spin-Spin Coupling Constants (J-values) and NOE (Nuclear Overhauser Effect) .
Coupling Constant Analysis
Indazoles exhibit characteristic coupling patterns that are largely invariant to substitution.
| Proton Interaction | Coupling Type | J-Value (Hz) | Diagnostic Utility |
| H4 – H5 | Ortho ( | 8.0 – 9.0 | Strongest coupling; identifies neighbors. |
| H5 – H6 | Ortho ( | 6.5 – 7.5 | Often distinct from H4-H5. |
| H6 – H7 | Ortho ( | 8.0 – 9.0 | Similar to H4-H5. |
| H4 – H6 | Meta ( | 1.0 – 1.5 | Crucial for linking non-adjacent protons. |
| H5 – H7 | Meta ( | 1.0 – 1.5 | Confirms the "W" pathway. |
| H3 – H7 | Epi-Zigzag ( | < 1.0 | Rare; seen as broadening in high-res spectra. |
The NOE Connectivity Map
When J-coupling is ambiguous (e.g., if H5 and H6 overlap), use 1D Selective NOESY.
-
N1-Isomer: Irradiating the N-Alkyl group will show a strong NOE enhancement to H7 .
-
N2-Isomer: Irradiating the N-Alkyl group will show a strong NOE enhancement to H3 .
-
C3-Substituent: If you have a group at C3 (e.g., Methyl), irradiating it will enhance H4 .
Module 3: Troubleshooting "Invisible" Quaternary Carbons
Issue: I cannot see the bridgehead carbons (C3a, C7a) or the C3 carbon in my 13C spectrum.
Diagnosis:
Quaternary carbons have long relaxation times (
Protocol: Optimized HMBC for Quaternary Detection
Standard HMBC is tuned for
-
Modify Pulse Sequence: Use hmbcgplpndqf (HMBC with low-pass J-filter).
-
Optimize Delay: Change the long-range coupling constant (CNST13) from 8 Hz to 5 Hz .
-
Why? This lengthens the evolution delay (
), allowing magnetization to build up for smaller couplings (2-3 bond correlations through Nitrogen).
-
-
Increase Relaxation Delay (D1): Set to 2.0 – 3.0 seconds .
-
Why? Quaternary carbons saturate easily. You need full relaxation for the protons you are correlating from.
-
Module 4: Tautomerism and Broad Signals
Issue: My signals are broad, and I see "ghost" peaks in the baseline.
Diagnosis:
If the indazole N-H is unsubstituted, the molecule undergoes rapid annular tautomerism (1H
Troubleshooting Steps:
-
Switch Solvent: Move from CDCl₃ to DMSO-d₆ or Acetone-d₆ . Polar aprotic solvents often slow the exchange rate, sharpening the signals.
-
Temperature Experiment:
-
Cooling (to -40°C): May freeze the tautomers, showing two distinct sets of peaks (slow exchange limit).
-
Heating (to +50°C): Will coalesce the signals into a sharp average (fast exchange limit). Preferred for clean assignment.
-
References
-
Claramunt, R. M., et al. (2005). "The structure of N-substituted indazoles: A combined crystallographic and theoretical study." Magnetic Resonance in Chemistry.
-
Luo, G., et al. (2006). "Regioselective synthesis and structural determination of N-substituted indazoles." Journal of Organic Chemistry.
-
Martin, G. E., & Hadden, C. E. (2000). "Long-range 1H-15N heteronuclear shift correlation at natural abundance." Journal of Natural Products.
-
Standarowski, M., et al. (2022).[1] "15N NMR Coordination Shifts in Transition Metal Complexes of Indazoles." Inorganic Chemistry.
-
Reich, H. J. (2025). "Bordwell pKa Table and NMR Data Collections." University of Wisconsin-Madison Chemistry.
For further assistance with pulse sequence files or parameter sets, please contact the NMR facility manager or reply to this thread.
Sources
Technical Support Center: Strategies for Overcoming Poor Aqueous Solubility of 6-Hydroxy-3-Methylindazole
This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the aqueous solubility of 6-hydroxy-3-methylindazole. As a Senior Application Scientist, my goal is to provide you with not just protocols, but also the underlying scientific principles to empower you to make informed decisions during your experiments. The strategies outlined here are based on established principles of formulation science for poorly soluble small molecules.
Understanding the Challenge: The Molecular Nature of 6-Hydroxy-3-Methylindazole
6-Hydroxy-3-methylindazole possesses a chemical structure that inherently limits its solubility in aqueous solutions. The indazole core is a bicyclic aromatic system, which is hydrophobic. The methyl group further contributes to this lipophilicity. While the hydroxyl group can participate in hydrogen bonding with water, its overall contribution is often insufficient to overcome the hydrophobicity of the larger scaffold.
However, the key to unlocking the solubility of this molecule lies in its ionizable groups: the phenolic hydroxyl group and the basic nitrogen atoms within the indazole ring. By manipulating the pH of the solution, we can alter the ionization state of the molecule and dramatically improve its solubility.
Frequently Asked Questions & Troubleshooting Guides
Q1: I've added 6-hydroxy-3-methylindazole to my aqueous buffer, and it's not dissolving. What are the initial steps I should take?
A1: Initial Troubleshooting Steps
Before moving to more complex formulation strategies, it's crucial to ensure you've given the compound a fair chance to dissolve under standard conditions.
Step-by-Step Protocol:
-
Initial Dispersion: Add the weighed amount of 6-hydroxy-3-methylindazole to your aqueous buffer.
-
Mechanical Agitation: Vigorously vortex the solution for 1-2 minutes to break up any clumps and increase the surface area of the solid.
-
Sonication: Place the vial in a bath sonicator for 10-15 minutes. The high-frequency sound waves can help to break apart solid aggregates and enhance dissolution.
-
Gentle Heating: If the compound is still not dissolved, gently warm the solution to 37-40°C while stirring. Be cautious with temperature, as excessive heat can degrade some compounds. Always check the compound's stability at elevated temperatures if possible.
-
Equilibration: Allow the solution to stir at room temperature for at least an hour. Some compounds require time to reach their equilibrium solubility.
If the compound remains insoluble after these steps, it's time to explore more advanced strategies.
Q2: How does pH dramatically influence the solubility of 6-hydroxy-3-methylindazole, and how can I leverage this?
A2: The Power of pH Adjustment
The solubility of ionizable compounds is highly dependent on the pH of the solution.[1][2] 6-Hydroxy-3-methylindazole has both an acidic phenolic hydroxyl group and basic nitrogen atoms in the indazole ring. This means we can increase its solubility by making the solution either more basic or more acidic.
-
In Basic Conditions (High pH): The phenolic hydroxyl group will be deprotonated, forming a negatively charged phenoxide ion. This charged species is significantly more soluble in water than the neutral form.
-
In Acidic Conditions (Low pH): The basic nitrogen atoms in the indazole ring can be protonated, forming a positively charged cation, which will also be more soluble in water.
Experimental Protocol: pH-Solubility Screening
-
Prepare a Series of Buffers: Prepare a range of buffers covering a wide pH spectrum (e.g., pH 2, 4, 6, 7.4, 8, 10, 12).
-
Add Compound: Add an excess of 6-hydroxy-3-methylindazole to a small volume of each buffer.
-
Equilibrate: Shake or stir the samples at a constant temperature for 24 hours to ensure they reach equilibrium.
-
Separate Solid: Centrifuge the samples at high speed to pellet the undissolved solid.
-
Quantify Soluble Fraction: Carefully remove the supernatant and determine the concentration of the dissolved compound using a suitable analytical method (e.g., HPLC-UV, UV-Vis spectrophotometry).
-
Measure Final pH: It is critical to measure the final pH of the supernatant as it may have changed upon dissolution of the compound.[3]
-
Plot the Data: Plot the measured solubility against the final pH to generate a pH-solubility profile.
Expected Outcome: You will likely observe a "U-shaped" curve, with the lowest solubility around the isoelectric point (the pH at which the net charge is zero) and significantly higher solubility at both low and high pH values.
Logical Workflow for pH Adjustment
Caption: Workflow for pH-based solubility enhancement.
Q3: Can I use co-solvents to dissolve 6-hydroxy-3-methylindazole, and which ones should I choose?
A3: Co-solvency for Enhanced Solubility
Co-solvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system.[4][5] This makes the environment more favorable for dissolving hydrophobic compounds like 6-hydroxy-3-methylindazole.[6]
Commonly Used Co-solvents in Research:
| Co-solvent | Properties & Considerations |
| Dimethyl Sulfoxide (DMSO) | Excellent solubilizing power for many compounds. Use at the lowest effective concentration, as it can have biological effects. |
| Ethanol | A less polar solvent that is often used in formulations. |
| Polyethylene Glycol (PEG 400) | A low-toxicity, water-miscible polymer that can significantly increase the solubility of poorly soluble drugs.[7] |
| Propylene Glycol (PG) | Another common co-solvent with a good safety profile. |
| Glycerin | A viscous co-solvent that can be useful in some formulations. |
Experimental Protocol: Co-solvent Screening
-
Prepare Co-solvent Mixtures: Create a series of aqueous solutions containing different percentages of a co-solvent (e.g., 5%, 10%, 20%, 50% v/v).
-
Determine Solubility: Add an excess of 6-hydroxy-3-methylindazole to each co-solvent mixture and determine the solubility as described in the pH-solubility screening protocol.
-
Evaluate Different Co-solvents: Repeat the process for a few different co-solvents to find the most effective one.
Important Consideration: When preparing a stock solution in a pure co-solvent (like DMSO) and then diluting it into an aqueous buffer, be mindful of potential precipitation. The compound may be highly soluble in the stock solution but crash out when the overall percentage of the co-solvent is lowered upon dilution. It is always best to perform a test dilution to ensure your final concentration is achievable.
Co-solvent Selection Workflow
Caption: Workflow for co-solvent screening and selection.
Q4: Are surfactants or cyclodextrins a viable option for solubilizing 6-hydroxy-3-methylindazole?
A4: Advanced Solubilization Techniques
If pH adjustment and co-solvents are not sufficient or suitable for your experimental system (e.g., due to cellular toxicity concerns), surfactants and cyclodextrins offer excellent alternatives.
Surfactants:
Surfactants are amphiphilic molecules that, above a certain concentration (the critical micelle concentration or CMC), form micelles in aqueous solutions.[8][9] These micelles have a hydrophobic core and a hydrophilic shell. The hydrophobic 6-hydroxy-3-methylindazole can partition into the hydrophobic core, effectively being solubilized in the aqueous medium.[10]
-
Common Surfactants: Tween® 80, Polysorbate 80, Kolliphor® EL (formerly Cremophor® EL).
-
Approach: Prepare a series of surfactant solutions at different concentrations (both below and above the CMC) and measure the solubility of your compound.
Cyclodextrins:
Cyclodextrins are cyclic oligosaccharides that have a hydrophilic exterior and a hydrophobic interior cavity.[11][12] They can encapsulate poorly soluble molecules, like 6-hydroxy-3-methylindazole, forming an "inclusion complex" that is more soluble in water.[13]
-
Common Cyclodextrins: Hydroxypropyl-β-cyclodextrin (HP-β-CD), Sulfobutylether-β-cyclodextrin (SBE-β-CD).[14]
-
Approach: Similar to the other screening methods, prepare solutions with increasing concentrations of cyclodextrin and measure the resulting solubility of your compound. The relationship between cyclodextrin concentration and compound solubility is often linear.
Q5: What if I need a highly concentrated stock solution for my experiments?
A5: Preparing Concentrated Stock Solutions
It is often most practical to prepare a high-concentration stock solution in an organic solvent and then dilute it into your aqueous experimental medium.
Best Practices:
-
Solvent Selection: Choose a volatile organic solvent in which 6-hydroxy-3-methylindazole is freely soluble (e.g., DMSO, ethanol, methanol).
-
Prepare Stock: Dissolve the compound in the chosen solvent to create a concentrated stock (e.g., 10 mM, 50 mM).
-
Dilution Strategy: When diluting the stock into your aqueous buffer, add the stock solution to the buffer while vortexing. This rapid mixing helps to prevent localized high concentrations of the compound that can lead to precipitation.
-
Avoid Crashing Out: Do not add the aqueous buffer to the concentrated stock solution, as this is more likely to cause the compound to precipitate.
-
Final Concentration Check: Always ensure that the final concentration of the organic solvent in your experiment is low enough to not cause any unwanted biological effects.
Summary of Strategies
| Strategy | Mechanism | Advantages | Considerations |
| pH Adjustment | Increases the proportion of the more soluble ionized form of the drug. | Highly effective for ionizable compounds, cost-effective. | May not be suitable for all biological assays; can affect compound stability. |
| Co-solvents | Reduces the polarity of the aqueous solvent system.[4][6] | Simple to implement, effective for many compounds. | Co-solvents can have biological effects or cause toxicity at higher concentrations. |
| Surfactants | Encapsulates the hydrophobic compound within micelles.[8][9] | Can significantly increase solubility, often used in drug formulations. | Can interfere with some biological assays; potential for toxicity. |
| Cyclodextrins | Forms a soluble inclusion complex with the compound.[11][15] | Generally low toxicity, widely used in pharmaceutical formulations.[12] | Can be more expensive; may not be effective for all molecules. |
By systematically applying these troubleshooting guides and understanding the principles behind each solubilization strategy, you will be well-equipped to overcome the challenges of working with poorly soluble compounds like 6-hydroxy-3-methylindazole.
References
-
PubChem. 3-methyl-1H-indazol-6-amine. National Center for Biotechnology Information. [Link]
-
PubChem. 6-Hydroxy-3-methylhexanal. National Center for Biotechnology Information. [Link]
-
PubChem. 3-methyl-1H-indazole. National Center for Biotechnology Information. [Link]
- [Author Removed for Privacy]. (2025, December 15). What are the effects of surfactants on the solubilization of hydrophobic substances?. [Source Removed for Privacy].
-
Olatunji, I. (2025, May 28). Formulation strategies for poorly soluble drugs. ResearchGate. [Link]
-
Journal of Chemical Technology and Metallurgy. (2022, April 11). pH ADJUSTMENT AND INCLUSION COMPLEX FORMATION WITH HYDROXYPROPYL-β-CYCLODEXTRIN TO INCREASE p-METHOXYCINNAMIC ACID SOLUBILITY. [Link]
- [Author Removed for Privacy]. (n.d.). Techniques to improve the solubility of poorly soluble drugs.
- [Author Removed for Privacy]. (2025, July 30). Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. [Source Removed for Privacy].
-
S.M. Ali, et al. (n.d.). Cyclodextrins in delivery systems: Applications. PMC - NIH. [Link]
-
Wikipedia. (n.d.). Cosolvent. [Link]
-
MDPI. (n.d.). Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends. [Link]
-
ACS Publications. (2023, July 24). Solubility Enhancement of Hydrophobic Compounds in Aqueous Solutions Using Biobased Solvents as Hydrotropes. Industrial & Engineering Chemistry Research. [Link]
-
Chemistry LibreTexts. (2019, January 2). 16.4: The Effects of pH on Solubility. [Link]
-
International Journal of Medical Science and Dental Research. (n.d.). Techniques for Improving Solubility. [Link]
-
MDPI. (n.d.). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. [Link]
-
PMC. (n.d.). Limitations and Innovative Application Methods of Surfactants for Solubilization of Poorly Water-Soluble Drugs. [Link]
-
PMC. (n.d.). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. [Link]
-
SciSpace. (n.d.). Solubility Enhancement of Cox-II Inhibitors by Cosolvency Approach. [Link]
-
Cyclodextrins. (2025, April 16). Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. [Link]
-
PMC. (n.d.). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. [Link]
-
Semantic Scholar. (2016, June 29). Equilibrium solubility measurement of ionizable drugs – consensus recommendations for improving data quality. [Link]
-
Ascendia Pharmaceutical Solutions. (2021, July 26). 5 Novel Techniques for Solubility Enhancement. [Link]
-
ResearchGate. (n.d.). Co-solvent and Complexation Systems. [Link]
-
PubChem. [6-Hydroxy-3-(3-Methylbenzyl)-1h-Indazol-5-Yl][(3s)-3-Hydroxypyrrolidin-1-Yl]methanone. National Center for Biotechnology Information. [Link]
- Google Patents. (n.d.). EP1748759B1 - Methods of enhancing solubility in water of hydrophobic compounds by micellar dispersions.
-
AAPS Advances in Pharmaceutical Sciences Series. (n.d.). Formulating Poorly Water Soluble Drugs. [Link]
-
PubChem. 1-Methylimidazole. National Center for Biotechnology Information. [Link]
-
ResearchGate. (n.d.). CYCLODEXTRINS IN DRUG FORMULATIONS: PART I. [Link]
-
ACS Omega. (2023, November 13). Intrinsic Solubility of Ionizable Compounds from pKa Shift. [Link]
-
Taylor & Francis. (n.d.). Cosolvent – Knowledge and References. [Link]
-
ResearchGate. (n.d.). Solubility Enhancement of Drugs with Aid of Surfactants: Research Done Since Last Two Decades. [Link]
-
Wikipedia. (n.d.). Cyclodextrin. [Link]
-
PubChem. 6-bromo-3-methyl-1H-indazole. National Center for Biotechnology Information. [Link]
-
YouTube. (2021, April 23). ALEKS: Understanding the effect of pH on the solubility of ionic compounds. [Link]
-
PubChem. 3-benzyl-N-[(4-chlorophenyl)methyl]-6-hydroxy-N-methyl-1H-indazole-5-carboxamide. National Center for Biotechnology Information. [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. youtube.com [youtube.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Cosolvent - Wikipedia [en.wikipedia.org]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. Application of cosolvency and cocrystallization approach to enhance acyclovir solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. What are the effects of surfactants on the solubilization of hydrophobic substances? - Blog - KEYINGCHEM [keyingchemical.com]
- 9. Limitations and Innovative Application Methods of Surfactants for Solubilization of Poorly Water-Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Cyclodextrins in delivery systems: Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cyclodextrin - Wikipedia [en.wikipedia.org]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. cyclodextrinnews.com [cyclodextrinnews.com]
Preventing decomposition of N-hydroxymethyl indazole derivatives during analysis
Analysis of N-hydroxymethyl Indazole Derivatives: Preventing Decomposition
Welcome to the technical support center for the analysis of N-hydroxymethyl indazole derivatives. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with the inherent instability of these compounds during analytical characterization. N-hydroxymethyl indazoles are a critical class of compounds, often serving as prodrugs or key intermediates.[1][2] However, their utility is frequently hampered by their tendency to decompose, leading to inaccurate quantification, poor reproducibility, and challenges in impurity profiling.[3]
This document provides in-depth, field-proven insights into the mechanisms of decomposition and offers robust, validated strategies to ensure the integrity of your analysis. We will move beyond simple procedural lists to explain the causality behind our recommendations, empowering you to troubleshoot effectively and maintain the highest standards of scientific integrity.
Frequently Asked Questions (FAQs)
Q1: Why is my N-hydroxymethyl indazole derivative degrading so easily?
The primary cause of instability is the N-hydroxymethyl group's susceptibility to a retro-Mannich type reaction.[4][5] This chemical reaction is essentially the reverse of the process used to synthesize the compound. Under various conditions (e.g., non-neutral pH, elevated temperature), the bond between the indazole nitrogen and the hydroxymethyl group can cleave, causing the molecule to revert to the parent indazole and release formaldehyde.[6][7] This decomposition is often catalyzed by acidic or basic conditions in your sample diluent, mobile phase, or even on the surface of the analytical column.[8][9]
Q2: What are the main degradation products I should look for?
The two principal degradation products are the parent NH-indazole and formaldehyde .[6][10] In your chromatogram (e.g., HPLC-UV), you will typically see the emergence of a new peak corresponding to the more polar parent indazole, which will elute earlier than the N-hydroxymethyl derivative in a reversed-phase system. The formaldehyde produced is difficult to detect with standard UV detectors but can be analyzed using specific derivatization methods if its quantification is necessary.[11][12]
Q3: Is this decomposition reversible?
The reaction between an NH-indazole and formaldehyde to form the N-hydroxymethyl adduct is an equilibrium process.[6] While technically reversible, under typical analytical conditions where the degradation products are separated and diluted, the reverse reaction (re-formation of the N-hydroxymethyl derivative) is negligible. The primary goal of analytical method development is to prevent the forward decomposition reaction from occurring in the first place.
Q4: What is the single most important factor to control during analysis?
pH is the most critical factor. The stability of the N-hydroxymethyl group is highly pH-dependent.[8][9] Extreme pH values, both acidic and basic, will catalyze decomposition.[6] Maintaining a neutral or near-neutral pH (typically pH 6.8-7.5) throughout the entire analytical workflow—from sample preparation to separation—is paramount for achieving accurate and reproducible results.[13][14]
Troubleshooting Guides & Protocols
This section provides detailed troubleshooting for common issues encountered during the HPLC and LC-MS analysis of N-hydroxymethyl indazole derivatives.
Guide 1: Poor Peak Shape & Disappearing Analyte in RP-HPLC
Problem: You observe a broad, tailing peak for your analyte, or the peak area decreases with subsequent injections from the same vial. You may also see a growing peak for the parent indazole.
Root Cause Analysis: This is a classic sign of on-column or in-vial decomposition. The N-hydroxymethyl derivative is degrading during the chromatographic run or while sitting in the autosampler. The mobile phase pH or the sample diluent is likely promoting the retro-Mannich reaction.
Figure 1: Troubleshooting workflow for HPLC instability.
-
Avoid Protic Solvents Alone: Purely protic solvents like methanol or water can facilitate proton transfer, accelerating degradation.[15]
-
Prepare a Buffered Diluent: Dissolve a suitable buffer salt (e.g., potassium phosphate monobasic) in HPLC-grade water to a concentration of 10-20 mM. Adjust the pH to 7.0 - 7.4 using dilute potassium hydroxide or phosphoric acid.[13] A mixture of this buffer with acetonitrile (e.g., 50:50 v/v) often serves as an excellent diluent.
-
Fresh Preparation: Prepare samples fresh and analyze them immediately. If samples must be stored, keep them in a refrigerated autosampler set to 4-10°C.[15]
-
Material Compatibility: Use silanized glass or polypropylene vials to minimize potential interactions with active sites on glass surfaces.
A stability-indicating method is one that can accurately measure the drug substance free from interference from its degradation products.[16][17]
-
Column Selection: Start with a robust, end-capped C18 column (e.g., 4.6 x 150 mm, 3.5 µm). These provide good retention for most indazole derivatives.[18]
-
Mobile Phase Preparation:
-
Aqueous (A): Prepare a 20 mM phosphate buffer and adjust the pH to 7.0. Filter through a 0.22 µm membrane.
-
Organic (B): HPLC-grade acetonitrile or methanol.
-
-
Gradient Elution: A typical gradient might be:
-
Start at 10-20% B.
-
Ramp to 80-90% B over 10-15 minutes.
-
Hold for 2 minutes.
-
Return to initial conditions and equilibrate for 3-5 minutes.
-
-
Temperature Control: Maintain the column at a consistent, moderate temperature (e.g., 25°C or 30°C) using a column oven. Avoid high temperatures which accelerate decomposition.[15]
-
Flow Rate: Use a standard flow rate of 1.0 mL/min. Faster flow rates can sometimes reduce on-column degradation by minimizing residence time.[16]
| Parameter | Recommended Starting Condition | Rationale for Stability |
| Sample Diluent | 50:50 Acetonitrile:20mM Phosphate Buffer | Maintains neutral pH to prevent acid/base catalysis of decomposition.[8] |
| Mobile Phase pH | 6.8 - 7.4 (Buffered) | The region of maximum stability for the N-hydroxymethyl group.[14] |
| Column | C18, End-capped (e.g., 4.6x150 mm) | Provides robust, predictable reversed-phase retention.[13][18] |
| Temperature | Autosampler: 4-10°C, Column: 25-30°C | Reduces the rate of chemical degradation in the vial and on the column.[15] |
Table 1: Recommended HPLC starting parameters for stable analysis.
Guide 2: Artifacts & In-Source Decay in LC-MS
Problem: In your LC-MS analysis, you observe a significant ion signal corresponding to the mass of the parent indazole [M+H]⁺ at the same retention time as your N-hydroxymethyl derivative.
Root Cause Analysis: This can be caused by two phenomena: (1) co-elution of the parent indazole that formed in solution prior to injection, or (2) in-source decay , where the thermally labile N-hydroxymethyl derivative decomposes within the high-temperature electrospray ionization (ESI) source of the mass spectrometer.[19][20] In-source decay is a common issue for prodrugs and other labile molecules, leading to an overestimation of the degradant and an underestimation of the target analyte.[21]
Figure 2: Diagram of in-source decay process.
The goal is to use the "softest" ionization conditions possible that still provide adequate signal intensity.
-
Reduce Source Temperature: Lower the gas temperature (drying gas) and sheath gas temperature in 25°C increments. Start from your instrument's default (e.g., 350°C) and reduce it to the lowest temperature that maintains good desolvation and sensitivity (often around 250-300°C).
-
Optimize Voltages:
-
Capillary Voltage: Use the lowest voltage necessary for a stable spray.
-
Fragmentor/Nozzle Voltage: This voltage controls acceleration into the mass analyzer and is a primary driver of in-source fragmentation. Systematically reduce this voltage and monitor the ratio of the parent indazole ion [M+H]⁺ to the N-hydroxymethyl derivative ion [M+H]⁺. Find the value that minimizes this ratio while preserving analyte signal.
-
-
Nebulizer Gas Pressure: Increase the nebulizer gas pressure to create finer droplets, which can sometimes allow for lower source temperatures to be used effectively.
For particularly stubborn cases, adding a formaldehyde scavenger to the sample diluent can shift the decomposition equilibrium. This is an advanced technique that requires careful validation.
-
Select a Scavenger: Reagents like semicarbazide or dimedone can react with any free formaldehyde, preventing the re-formation of the adduct and providing a more accurate picture of the initial degradation state.
-
Method Development:
-
Prepare your sample diluent (as described in Protocol 1.1) and spike it with a low concentration of the scavenger (e.g., 0.1 mg/mL).
-
Ensure the scavenger and its reaction products do not interfere with the chromatography of your analyte or other impurities.
-
Inject a sample of the parent indazole and formaldehyde to confirm the scavenger is effective.
-
Analyze your N-hydroxymethyl indazole derivative using the modified diluent and compare the results to an analysis without the scavenger. A significant reduction in the parent indazole peak suggests that in-vial decomposition was a major issue.
-
Note: This approach only addresses pre-injection decomposition, not on-column or in-source decay.
References
-
Stability Indicating HPLC Method Development: A Review. IRJPMS. Link
-
Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. Link
-
How are compounds that are unstable at room temperature characterised using HPLC? Quora. Link
-
The metabolic conversion of N-methyl and N,N,-dimethylbenzamides to N-hydroxymethyl compounds. PubMed. Link
-
Developing HPLC Methods. Sigma-Aldrich. Link
-
HPLC Method development: an overview. PharmaCores. Link
-
Challenges and Strategies in Prodrug Design: A Comprehensive Review. Preprints.org. Link
-
Top 5 Factors Affecting Chemical Stability. LinkedIn. Link
-
Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. PMC. Link
-
Analysis of Formaldehyde Using HPLC and Post-Column Derivatization with Acetylacetone. Shimadzu. Link
-
Analysis of Formaldehyde Using HPLC and Post-Column Derivatization with Acetylacetone. Shimadzu. Link
-
Analysis of Formaldehyde. LCGC International. Link
-
Determination of formaldehyde in cosmetics by HPLC method and acetylacetone method. Journal of Food and Drug Analysis. Link
-
Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. ACS Publications. Link
-
Analysis of Formaldehyde. Pickering Labs. Link
-
Effect of pH on the stability of plant phenolic compounds. PubMed. Link
-
Drug/Lead Compound Hydroxymethylation as a Simple Approach to Enhance Pharmacodynamic and Pharmacokinetic Properties. PMC. Link
-
Mannich reaction. Wikipedia. Link
-
Retro-Mannich and N-conjugate addition mechanisms for the racemisation of 6. ResearchGate. Link
-
A systematic analysis of in-source fragments in LC-MS metabolomics. bioRxiv. Link
-
Structure of indazole N 1-oxide derivatives studied by X-ray, theoretical methods, 1H, 13C, 15N NMR and EI/MS. ResearchGate. Link
-
Drug/Lead Compound Hydroxymethylation as a Simple Approach to Enhance Pharmacodynamic and Pharmacokinetic Properties. Frontiers in Chemistry. Link
-
Enhancing prodrug development, strategies and challenges. ResearchGate. Link
-
How pH stable is HPMC? KIMA CHEMICAL CO.,LTD.. Link
-
Study of the Addition Mechanism of 1 H -Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. ResearchGate. Link
-
How pH has an effect on HPMC. HbDezny. Link
-
Modern Drug Metabolites Demand More from LC-MS/MS. Separation Science. Link
-
Guide to achieving reliable quantitative LC-MS measurements. LGC. Link
-
In-source decay characteristics of peptides in matrix-assisted laser desorption/ionization time-of-flight mass spectrometry. PubMed. Link
-
Analytical Methods to Determine the Stability of Biopharmaceutical Products. LCGC International. Link
-
Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites. Agilent. Link
-
The Stereoselective Nitro-Mannich Reaction in the Synthesis of Active Pharmaceutical Ingredients and Other Biologically Active Compounds. Frontiers in Chemistry. Link
-
Prodrugs for Improved Drug Delivery: Lessons Learned from Recently Developed and Marketed Products. PMC. Link
-
The Mannich Reaction of the S,N-Binucleophilic Species Derived from Meldrum's Acid with HCHO and Primary Amines. MDPI. Link
-
Chemistry-enabled drug delivery (prodrugs): recent progress and challenges. Semantic Scholar. Link
-
Use of validated stability-indicating chromatographic methods for quantitative analysis of idrocilamide in a pharmaceutical form. AKJournals. Link
-
Comparative Guide to Analytical Methods for the Detection of N-Hydroxyglycine. Benchchem. Link
Sources
- 1. Frontiers | Drug/Lead Compound Hydroxymethylation as a Simple Approach to Enhance Pharmacodynamic and Pharmacokinetic Properties [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. sciensage.info [sciensage.info]
- 4. Mannich reaction - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Top 5 Factors Affecting Chemical Stability - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 9. Effect of pH on the stability of plant phenolic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The formation and metabolism of N-hydroxymethyl compounds--III. The metabolic conversion of N-methyl and N,N,-dimethylbenzamides to N-hydroxymethyl compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. lcms.labrulez.com [lcms.labrulez.com]
- 12. jfda-online.com [jfda-online.com]
- 13. Developing HPLC Methods [sigmaaldrich.com]
- 14. Drug/Lead Compound Hydroxymethylation as a Simple Approach to Enhance Pharmacodynamic and Pharmacokinetic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 15. quora.com [quora.com]
- 16. irjpms.com [irjpms.com]
- 17. chromatographyonline.com [chromatographyonline.com]
- 18. HPLC Method development: an overview. [pharmacores.com]
- 19. Systematic pre-annotation explains the “dark matter” in LC-MS metabolomics | bioRxiv [biorxiv.org]
- 20. Modern Drug Metabolites Demand More from LC-MS/MS | Separation Science [sepscience.com]
- 21. In-source decay characteristics of peptides in matrix-assisted laser desorption/ionization time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Process Chemistry Help Desk: Scaling Synthesis of 6-Hydroxy-3-Methylindazole
Ticket ID: IND-06-OH-SCALE Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open Topic: Scale-up considerations, troubleshooting, and safety protocols.
Introduction
Scaling the synthesis of 6-hydroxy-3-methylindazole (6-HMI) presents a classic process chemistry paradox: the most direct route (cyclization of hydroxy-acetophenones) often suffers from poor solubility and "tarry" impurities at kilogram scale, while the protected route (via methoxy-intermediate) requires an aggressive demethylation step.
This guide addresses the three critical bottlenecks our clients face during scale-up: thermal safety during hydrazine addition , regio-control/purification , and demethylation efficiency .
Module 1: Route Selection & Raw Material Strategy
Q: Which synthetic route is most robust for >1 kg batches?
A: While direct cyclization of 2-fluoro-4-hydroxyacetophenone seems efficient (fewer steps), we strongly recommend the Methoxy-Intermediate Route for scale-up.
Why?
-
Purification: The methoxy intermediate (6-methoxy-3-methylindazole) crystallizes significantly better than the hydroxy analog, allowing you to reject impurities before the final step.
-
Solubility: The hydroxy starting material often requires high dilution volumes to remain in solution during hydrazine addition, reducing reactor throughput.
Recommended Workflow:
-
Cyclization: 2-Fluoro-4-methoxyacetophenone + Hydrazine Hydrate
6-Methoxy-3-methylindazole. -
Demethylation: 6-Methoxy-3-methylindazole + HBr/AcOH (or Pyridine HCl)
6-Hydroxy-3-methylindazole.
Visualizing the Process Flow
Figure 1: Recommended synthetic workflow prioritizing intermediate purification to minimize downstream tar formation.
Module 2: Reaction Engineering (The Cyclization Step)
Q: We are seeing a massive exotherm upon adding hydrazine. How do we control this?
A: The reaction of hydrazines with activated aryl fluorides is highly exothermic. At scale, "dumping" reagents is dangerous.
Protocol for Thermal Safety:
-
Solvent Choice: Use n-Butanol or Ethylene Glycol . Higher boiling points allow for higher reaction rates without pressurizing the vessel, but more importantly, they moderate the heat capacity.
-
Dosing Strategy: Do not add hydrazine to the hot ketone.
-
Correct Method: Charge hydrazine and solvent. Heat to reflux.[1] Slowly dose the acetophenone (dissolved in solvent) into the hydrazine solution.
-
Benefit: This maintains a high equivalent of hydrazine relative to the substrate, preventing dimer formation (azine impurities) and spreading the heat of reaction over the addition time.
-
Q: The product contains a persistent "dimer" impurity. What is it?
A: This is likely the azine formed by the condensation of hydrazine with two molecules of acetophenone.
-
Cause: Hydrazine starvation (local low concentration).
-
Fix: Ensure Hydrazine is in excess (at least 3.0 - 5.0 equivalents) and maintain vigorous stirring. The excess hydrazine is easily washed away with water in the workup.
Module 3: Demethylation (The Bottleneck)
Q: is too expensive and hazardous for our 5kg batch. What are the alternatives?
A: While Boron Tribromide (
Comparison of Demethylation Reagents:
| Reagent | Scale Suitability | Pros | Cons |
| Lab (<100g) | High yield, mild temp. | Violent quench, expensive, generates HBr gas. | |
| Pyridine HCl | Pilot (1-5kg) | Solvent-free (melt), clean. | Requires high temp (180°C+), sublimation issues. |
| 48% HBr / AcOH | Production (>5kg) | Cost-effective, manageable liquid. | Slow reaction (12-24h), corrosive to reactor (requires glass-lined). |
Scale-Up Tip for HBr/AcOH: The reaction generates Methyl Bromide (MeBr), a neurotoxic gas. You must scrub the off-gas through a chilled ethanolamine or caustic scrubber. Do not vent directly.
Module 4: Work-up & Purification
Q: Our final product is turning pink/brown upon drying. How do we stop this?
A: 6-Hydroxyindazoles are electron-rich phenols. They are prone to air-oxidation, forming quinoid species (colored impurities) particularly in basic media.
The "White Solid" Protocol:
-
Acidic Workup: Perform the final precipitation at pH 5-6, not pH 7-8. Phenolates (high pH) oxidize faster than free phenols.
-
Antioxidant Spiking: Add 0.5% w/w Sodium Dithionite (
) or Sodium Bisulfite to the recrystallization solvent (Ethanol/Water). -
Drying: Dry under vacuum at 40-50°C with a nitrogen bleed. Avoid static air ovens.
Q: How do we remove residual Hydrazine to meet ppm limits?
A: Hydrazine is a genotoxic impurity (GTI).
-
Chemical Scavenging: If simple washing fails, treat the crude organic solution with a sacrificial aldehyde (e.g., benzaldehyde) to convert residual hydrazine into a hydrazone, which will have a vastly different solubility profile and can be removed via crystallization.
-
Analytical Check: Use HPLC with derivatization (e.g., benzaldehyde method) to quantify hydrazine down to ppm levels before releasing the batch.
Module 5: Safety & Waste Management
Hydrazine Handling Diagram
Figure 2: Critical safety checkpoints for handling Hydrazine Hydrate.
Critical Warning: Do not mix hydrazine waste with standard acidic waste streams without prior neutralization. Acidification of hydrazine solutions can precipitate hydrazine salts (shock sensitive if dried) or generate heat.
References
-
Vertex Pharmaceuticals. (2017). Synthesis of indazoles (WO2017186693A1). Google Patents. Link
-
Organic Chemistry Portal. (2023). Synthesis of Indazoles: Recent Literature and Methodologies.Link
-
Sigma-Aldrich. (2025). Safety Data Sheet: Hydrazine Hydrate.[2]Link
-
National Institutes of Health (NIH). (2023). Hydrazine Toxicity: Management and Protocols. StatPearls. Link
-
Technical Disclosure Commons. (2025). Novel process for the preparation of 6-hydroxy-2-methylbenzofuran-3-carboxylic acid (Analogous phenolic workup).Link
Sources
Troubleshooting low cell permeability in assays with indazole compounds
As a Senior Application Scientist, I've frequently guided researchers through the complexities of cell-based assays. A recurring challenge, particularly with heterocyclic scaffolds like indazoles, is achieving consistent and optimal cell permeability. Low permeability can mask the true potency of a promising compound, leading to its premature discard from the development pipeline.
This technical support guide is designed to address this critical issue. It moves beyond simple protocol recitation to provide a logical framework for diagnosing and solving permeability problems with your indazole compounds. We will explore the underlying physicochemical principles, detail robust diagnostic assays, and outline strategies for improvement, ensuring you can confidently assess the true potential of your molecules.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial questions researchers have when they suspect a permeability issue.
Q1: My indazole compound is highly potent in a biochemical assay but shows weak activity in my cell-based assay. Is this a permeability issue?
This is a classic scenario that strongly suggests poor cell permeability. When a compound is active against its isolated target (e.g., a purified enzyme) but fails to elicit a response in a whole-cell context, the most common barrier is the cell membrane. The compound is likely unable to reach its intracellular target at a concentration sufficient to be effective. However, you should also consider other possibilities such as metabolic instability or active efflux, which we will discuss.
Q2: What are the key physicochemical properties of indazole compounds that typically influence their cell permeability?
Indazole's bicyclic aromatic structure provides a rigid scaffold, but its permeability is heavily dictated by the nature and position of its substituents.[1][2] Key properties to consider are:
-
Lipophilicity (LogP/LogD): An optimal balance is crucial. While a certain degree of lipophilicity is needed to enter the lipid bilayer, very high lipophilicity can cause the compound to become trapped in the membrane.
-
Polar Surface Area (PSA): This is the surface sum over all polar atoms. A higher PSA, often due to an increased number of hydrogen bond donors and acceptors (N-H, O-H), generally correlates with lower passive diffusion across the cell membrane.
-
Molecular Weight (MW): Larger molecules tend to have lower permeability. Many indazole-based inhibitors are developed by adding substituents, which can increase the MW.[3]
-
Hydrogen Bonding Capacity: The indazole core itself contains hydrogen bond donors. Substituents that add more hydrogen bond donors or acceptors can increase the energy barrier for the compound to desolvate and enter the hydrophobic membrane interior.[4]
-
Ionization State (pKa): The charge of a molecule at physiological pH (typically ~7.4 in assay media) significantly impacts its ability to cross the membrane. Charged molecules generally exhibit much lower passive permeability than their neutral counterparts.
Q3: What is my first step to definitively diagnose a permeability problem?
The first step is to quantitatively measure the compound's ability to cross a membrane barrier. The two most common and informative assays are the Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 cell permeability assay.[5][6] PAMPA is a high-throughput, cell-free assay that specifically measures passive diffusion, while the Caco-2 assay uses a monolayer of human intestinal cells and can assess both passive transport and the effects of active transporters.[7][8] Comparing results from these two assays is a powerful diagnostic tool.
Q4: What is the difference between passive diffusion and active transport, and why does it matter for my indazole compound?
-
Passive Diffusion is the movement of a compound across the cell membrane driven by a concentration gradient, without the help of a transport protein.[9] This process is highly dependent on the physicochemical properties mentioned above (lipophilicity, size, polarity).
-
Active Transport involves membrane proteins, such as uptake or efflux transporters, that move compounds across the membrane.[10] Efflux pumps , like P-glycoprotein (P-gp), are particularly important as they can actively pump compounds out of the cell, keeping the intracellular concentration low even if passive diffusion occurs.[11][12]
This distinction is critical. A compound might have excellent passive diffusion properties but still fail in a cellular assay because it is a substrate for a highly active efflux pump.[12] Understanding the specific transport mechanism is key to devising a strategy for improvement.
Part 2: In-Depth Troubleshooting Guide
This section provides a structured approach to identifying the root cause of low permeability and exploring potential solutions.
Workflow for Troubleshooting Indazole Permeability
This workflow will guide you from your initial observation to a clear diagnosis and potential solutions.
Caption: Troubleshooting workflow for low cell permeability.
Problem 1: How do I quantitatively measure the permeability of my indazole compound?
To get actionable data, you need to determine the apparent permeability coefficient (Papp).
-
Solution A: Parallel Artificial Membrane Permeability Assay (PAMPA). This is the ideal first-line assay to isolate and assess passive diffusion. It uses a 96-well plate system where a synthetic membrane coated with lipids separates a donor well (containing your compound) from an acceptor well.[13] It is fast, cost-effective, and avoids the complexities of active transport.[5]
Interpreting PAMPA Data: The results are typically categorized as shown in the table below.
| Papp (x 10⁻⁶ cm/s) | Permeability Classification | Predicted Human Absorption |
| < 1 | Low | < 50% |
| 1 - 10 | Medium | 50% - 89% |
| > 10 | High | > 90% |
| A summary of permeability classification based on Papp values. |
-
Solution B: Caco-2 Cell Permeability Assay. This assay is the industry gold standard for predicting in vivo intestinal absorption.[6][7] It uses a monolayer of Caco-2 cells, a human colon adenocarcinoma cell line that differentiates to form tight junctions and expresses key transporters, including efflux pumps like P-gp.[8][14] This model measures the combined effects of passive diffusion, paracellular transport (between cells), and active transport.
Problem 2: My compound shows poor passive permeability in the PAMPA assay. How can I improve it?
A low Papp value in PAMPA points directly to a challenge with the compound's physicochemical properties.[15]
-
Solution A: Structural Modification (A Medicinal Chemistry Approach). Collaborate with a medicinal chemist to make targeted structural changes. The goal is to optimize properties without sacrificing binding affinity for the target.
-
Reduce Hydrogen Bond Donors/Acceptors: Replacing a polar group (like a primary amine or carboxylic acid) with a less polar bioisostere can significantly reduce the energy penalty of membrane crossing. For example, replacing a methoxy group with a piperidine led to high cell permeability in one series of indazole derivatives.[4]
-
Mask Polar Groups: Intramolecular hydrogen bonding can be used to "hide" polar groups, effectively lowering the compound's dynamic PSA in a nonpolar environment.
-
Optimize Lipophilicity (LogP/LogD): Systematically modify substituents on the indazole ring to find a lipophilicity sweet spot. Adding small alkyl or halogen groups can increase lipophilicity and improve permeability.[4]
-
-
Solution B: The Prodrug Strategy. A prodrug is a biologically inactive derivative of a parent drug molecule that undergoes an enzymatic or chemical transformation in vivo to release the active drug.[16][17] This is an excellent strategy for temporarily masking the polar functional groups that are essential for target binding but hinder membrane transport.[18] For example, a carboxylic acid can be converted to an ester, which is more lipophilic and can cross the cell membrane. Once inside the cell, ubiquitous esterase enzymes cleave the ester, releasing the active carboxylic acid.[19]
Problem 3: My compound has high permeability in PAMPA but low permeability in the Caco-2 assay. What is happening?
This specific data pattern is a strong indicator of active efflux . The compound has the right physicochemical properties to diffuse into the cell (as shown by PAMPA), but it is being actively transported out by efflux pumps like P-gp, which are present in the Caco-2 cells but not in the PAMPA system.[5][11]
-
Solution: Confirming Active Efflux with a Bidirectional Caco-2 Assay. To prove this hypothesis, you must perform a bidirectional assay, measuring transport in both the apical-to-basolateral (A→B, mimics absorption) and basolateral-to-apical (B→A, mimics efflux) directions.[8]
Calculating the Efflux Ratio (ER): ER = Papp (B→A) / Papp (A→B)
An ER greater than 2 is a clear indication that the compound is a substrate for an efflux transporter.[8]
Caption: Principle of the bidirectional Caco-2 assay.
Problem 4: Can I use permeability enhancers in my assay to get a better result?
Permeability enhancers are compounds that can transiently open tight junctions or disrupt the cell membrane to increase drug transport.[20][21] While useful in formulation science for drug delivery, their use in early-stage discovery assays should be approached with extreme caution.
Using an enhancer might increase your compound's apparent permeability, but it can lead to misleading results by masking an inherent permeability problem.[22] Furthermore, many enhancers can be toxic to the cell monolayer at certain concentrations, compromising the integrity of the assay.[20] If you must use them, it is critical to:
-
Determine a non-toxic concentration: Test a range of enhancer concentrations and measure their effect on cell monolayer integrity.
-
Monitor Monolayer Integrity: Always measure the Transepithelial Electrical Resistance (TEER) before and after the experiment. A significant drop in TEER indicates damage to the cell monolayer. A Lucifer Yellow rejection assay should also be used as a marker for the integrity of the paracellular pathway.[20]
Part 3: Key Experimental Protocols
Here are streamlined protocols for the primary assays discussed.
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
Objective: To measure the passive permeability (Papp) of an indazole compound.
Materials:
-
PAMPA plate system (e.g., 96-well Donor and Acceptor plates)
-
Phospholipid solution (e.g., 2% w/v lecithin in dodecane)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
UV-Vis plate reader or LC-MS/MS system
Methodology:
-
Prepare Artificial Membrane: Carefully add 5 µL of the phospholipid solution to the membrane of each well in the Donor plate. Allow the solvent to evaporate for 5 minutes.
-
Prepare Donor Solution: Dilute the test compound from the DMSO stock into PBS (pH 7.4) to a final concentration of ~100-200 µM. The final DMSO concentration should be <1%.
-
Prepare Acceptor Solution: Add 300 µL of PBS (pH 7.4) to each well of the Acceptor plate.
-
Start Assay: Add 150 µL of the Donor Solution (containing your compound) to each well of the Donor plate.
-
Assemble and Incubate: Carefully place the Donor plate onto the Acceptor plate. Incubate the assembled plate system at room temperature for 4-16 hours in a sealed container with a wet paper towel to minimize evaporation.
-
Analysis: After incubation, carefully separate the plates. Determine the concentration of the compound in the Donor (C_D) and Acceptor (C_A) wells using a suitable analytical method (UV-Vis or LC-MS/MS).
-
Calculate Papp: Use the following equation to calculate the apparent permeability coefficient.
Papp = (-V_D * V_A / ((V_D + V_A) * Area * Time)) * ln(1 - (C_A / C_equilibrium))
Where V_D and V_A are the volumes of the donor and acceptor wells, Area is the surface area of the membrane, and Time is the incubation time.
Protocol 2: Bidirectional Caco-2 Permeability Assay
Objective: To measure both absorptive (A→B) and efflux (B→A) transport and determine the Efflux Ratio (ER).
Materials:
-
Caco-2 cells seeded on Transwell™ filter inserts (grown for 21-25 days until a confluent monolayer is formed).
-
Hanks' Balanced Salt Solution (HBSS), pH 7.4.
-
Test compound dosing solution prepared in HBSS.
-
LC-MS/MS system for quantification.
Methodology:
-
Verify Monolayer Integrity: Before the experiment, measure the TEER of each Transwell™ insert. Only use inserts with TEER values > 200 Ω·cm².[23]
-
Wash and Equilibrate: Gently wash the cell monolayers on both the apical (top) and basolateral (bottom) sides with pre-warmed (37°C) HBSS. Equilibrate for 20-30 minutes at 37°C.
-
Initiate Transport (A→B Direction):
-
Add the test compound dosing solution to the apical side (e.g., 0.5 mL).
-
Add fresh HBSS to the basolateral side (e.g., 1.5 mL).
-
-
Initiate Transport (B→A Direction):
-
Add fresh HBSS to the apical side.
-
Add the test compound dosing solution to the basolateral side.
-
-
Incubation: Incubate the plates at 37°C on an orbital shaker (approx. 50 rpm) for a defined period (e.g., 60-120 minutes).
-
Sampling: At the end of the incubation, take samples from both the donor and receiver compartments for each direction.
-
Analysis: Quantify the concentration of the compound in all samples using a validated LC-MS/MS method.
-
Calculate Papp and ER: Calculate the Papp for both the A→B and B→A directions. Use these values to calculate the Efflux Ratio (ER = Papp(B→A) / Papp(A→B)).
References
-
Shaikh, A. et al. (2024). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Advances. Available at: [Link]
-
Tandon, R. et al. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Advances. Available at: [Link]
-
Mal, D. et al. (2022). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules. Available at: [Link]
-
Tandon, R. et al. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. Royal Society of Chemistry. Available at: [Link]
-
Evotec. Parallel Artificial Membrane Permeability Assay (PAMPA). Cyprotex. Available at: [Link]
-
Volpe, D. A. (2020). Advances in cell-based permeability assays to screen drugs for intestinal absorption. Expert Opinion on Drug Discovery. Available at: [Link]
-
JRC Big Data Analytics Platform. DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells. Available at: [Link]
-
Khan, I. et al. (2024). Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches. Pharmaceuticals. Available at: [Link]
-
Sharom, F. J. (2014). Complex Interplay between the P-Glycoprotein Multidrug Efflux Pump and the Membrane: Its Role in Modulating Protein Function. Frontiers in Oncology. Available at: [Link]
-
Lin, Y. et al. (2019). Getting Across the Cell Membrane: An Overview for Small Molecules, Peptides, and Proteins. Methods in Molecular Biology. Available at: [Link]
-
Jorand, R. et al. (2024). Prodrug Approach as a Strategy to Enhance Drug Permeability. Pharmaceutics. Available at: [Link]
-
Shah, P. et al. (2015). The impact of permeability enhancers on assessment for monolayer of colon adenocarcinoma cell line (caco-2) used in in vitro permeability assay. Journal of Pharmaceutical Analysis. Available at: [Link]
-
De Doncker, K. (2020). METHODS TO ENHANCE THE PERMEABILITY OF CELLS AND TISSUES. Ghent University Library. Available at: [Link]
-
An, N. et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances. Available at: [Link]
-
Jorand, R. et al. (2024). Prodrug Approach as a Strategy to Enhance Drug Permeability. ResearchGate. Available at: [Link]
- Bleicher, K. et al. (2006). Methods for preparing indazole compounds. Google Patents.
-
De Bundel, D. et al. (2016). Physicochemical properties of compounds used to study the permeability across epithelial barriers. ResearchGate. Available at: [Link]
-
Gupta, S. et al. (2023). Effective Combinations Against Efflux Pump Overexpressed on Azole Resistance Candida and Dermatophytes: A Systematic Review. Biomedical and Pharmacology Journal. Available at: [Link]
-
Evotec. Caco-2 Permeability Assay. Cyprotex. Available at: [Link]
-
Krämer, S. D. et al. (2023). Improving the Accuracy of Permeability Data to Gain Predictive Power: Assessing Sources of Variability in Assays Using Cell Monolayers. MDPI. Available at: [Link]
-
Singh, T. et al. (2024). A review on dynamics of permeability-glycoprotein in efflux of chemotherapeutic drugs. Pharmacological Reports. Available at: [Link]
-
Qu, R. et al. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules. Available at: [Link]
-
Williams, A. C. et al. (2023). Evaluation of Drug Permeation Enhancement by Using In Vitro and Ex Vivo Models. MDPI. Available at: [Link]
-
Creative Bioarray. Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. Available at: [Link]
-
McAlpine, S. R. Prodrug Development. Shelli Chemistry. Available at: [Link]
-
Kumar, S. & Pandey, A. K. (2013). Prodrug Strategies in Ocular Drug Delivery. PMC. Available at: [Link]
-
Singh, D. & Chhunchha, B. (2022). Bypassing P-Glycoprotein Drug Efflux Mechanisms: Possible Applications in Pharmacoresistant Schizophrenia Therapy. PMC. Available at: [Link]
-
Absorption Systems. Caco2 assay protocol. Available at: [Link]
-
Shah, P. et al. (2015). The impact of permeability enhancers on assessment for monolayer of colon adenocarcinoma cell line (CACO-2) used in in vitro permeability assay. ResearchGate. Available at: [Link]
-
BioAssay Systems. Parallel Artificial Membrane Permeability Assay Kit (PAMPA-096). Available at: [Link]
-
Resolian. Optimizing Peptide Permeability Assays. Available at: [Link]
-
Johnson, C. N. et al. (2019). Understanding and Improving the Membrane Permeability of VH032-Based PROTACs. ACS Medicinal Chemistry Letters. Available at: [Link]
-
Hennig, A. et al. (2020). Real-Time Parallel Artificial Membrane Permeability Assay Based on Supramolecular Fluorescent Artificial Receptors. PMC. Available at: [Link]
-
Vipergen. Unlocking the Potential of Cell-Based Assays in Modern Scientific Research. Available at: [Link]
-
Merck Group. Application of drug physico chemical characterisation in drug discovery. Available at: [Link]
-
Fair, R. J. et al. (2020). Multi-site esterification: A prodrug scheme to increase cell membrane permeability of therapeutic peptides. Bioconjugate Chemistry. Available at: [Link]
-
Absorption Systems. Caco-2 cell permeability assays to measure drug absorption. ResearchGate. Available at: [Link]
-
Wink, M. (2019). Interaction of compounds with P-glycoprotein. a Drug efflux. ResearchGate. Available at: [Link]
-
Liang, S. et al. (2014). Physicochemical Properties of Cells and Their Effects on Intrinsically Disordered Proteins (IDPs). PMC. Available at: [Link]
-
Liu, X-H. et al. (2018). Chemical structure of marketing indazole drugs. ResearchGate. Available at: [Link]
Sources
- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PAMPA | Evotec [evotec.com]
- 6. Advances in cell-based permeability assays to screen drugs for intestinal absorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 8. Caco-2 Permeability | Evotec [evotec.com]
- 9. merckgroup.com [merckgroup.com]
- 10. Bypassing P-Glycoprotein Drug Efflux Mechanisms: Possible Applications in Pharmacoresistant Schizophrenia Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Complex Interplay between the P-Glycoprotein Multidrug Efflux Pump and the Membrane: Its Role in Modulating Protein Function - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | A review on dynamics of permeability-glycoprotein in efflux of chemotherapeutic drugs [frontiersin.org]
- 13. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Prodrug Approach as a Strategy to Enhance Drug Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Prodrug Strategies in Ocular Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Multi-site esterification: A prodrug scheme to increase cell membrane permeability of therapeutic peptides - American Chemical Society [acs.digitellinc.com]
- 20. scispace.com [scispace.com]
- 21. Evaluation of Drug Permeation Enhancement by Using In Vitro and Ex Vivo Models [mdpi.com]
- 22. researchgate.net [researchgate.net]
- 23. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
Managing Thermal Stability Issues with Indazole-Based Compounds
An Indazole-Based Compounds Technical Support Center
Introduction: Indazole and its derivatives are recognized as "privileged structures" in medicinal chemistry, forming the core of numerous therapeutic agents, including potent kinase inhibitors used in oncology.[1][2][3] The aromatic, bicyclic system of indazole, consisting of a benzene ring fused to a pyrazole ring, provides a versatile scaffold for drug design.[1][2] However, the successful transition of these compounds from laboratory synthesis to stable, marketable drug products is often challenged by issues of thermal stability. Degradation due to heat can compromise purity, potency, and safety, making a thorough understanding and proactive management of thermal behavior a critical aspect of the development process.
This guide serves as a technical support resource for researchers, scientists, and drug development professionals. It provides field-proven insights and troubleshooting strategies in a direct question-and-answer format to address specific issues encountered during experimentation and formulation.
Frequently Asked Questions (FAQs)
Q1: What is thermal stability and why is it critical for indazole-based APIs?
Thermal stability refers to a compound's resistance to chemical decomposition as a function of temperature. For an Active Pharmaceutical Ingredient (API), it is a critical quality attribute. Poor thermal stability can lead to the formation of degradation products, which may be inactive, less active, or even toxic. Furthermore, thermal instability can dictate acceptable manufacturing process conditions (e.g., for drying or hot-melt extrusion), storage requirements, and the ultimate shelf-life of the final drug product.
Q2: What are the primary factors influencing the thermal stability of indazole compounds?
The stability of an indazole-based compound is not solely dependent on the core heterocycle but is influenced by a combination of factors:
-
Substituent Effects: The nature and position of functional groups on the indazole ring can significantly alter its electronic properties and susceptibility to degradation. For instance, electron-withdrawing groups may influence N-N bond stability, while other groups can be labile themselves.
-
Residual Impurities: Trace amounts of catalysts (e.g., Palladium, Copper)[1][4], reagents, or solvents from the synthesis can initiate or catalyze degradation pathways at elevated temperatures.
-
Solid-State Form: The compound's solid form, whether it is crystalline or amorphous, and its specific crystal lattice arrangement (polymorphism) can have a profound impact on thermal stability.[5] Amorphous forms are generally less stable than their crystalline counterparts.[6]
-
Atmospheric Conditions: The presence of oxygen can enable oxidative degradation pathways, while moisture can facilitate hydrolysis of sensitive functional groups.
Q3: Which analytical techniques are essential for assessing thermal stability?
A multi-technique approach is necessary for a comprehensive stability assessment. The most common and powerful methods include:
-
Thermogravimetric Analysis (TGA): Measures the change in mass of a sample as a function of temperature. It is used to determine decomposition temperatures and quantify mass loss due to degradation or solvent evaporation.[7][8]
-
Differential Scanning Calorimetry (DSC): Measures the difference in heat flow between a sample and a reference as a function of temperature. DSC is invaluable for determining melting points, detecting polymorphic transitions, and observing the heat changes (endothermic or exothermic) associated with decomposition.[8][9][10]
-
High-Performance Liquid Chromatography (HPLC): Used to separate and quantify the parent compound and any degradants formed during stability studies, providing a precise measure of purity and degradation kinetics.
Q4: What is the difference between melting and decomposition, and how can I distinguish them?
Melting is a reversible physical phase transition from a solid to a liquid. Decomposition is an irreversible chemical breakdown of the molecule. Often, for complex organic molecules, decomposition can occur at or near the melting point. DSC can help distinguish these events: a sharp, endothermic peak typically signifies melting, whereas decomposition is often a broader, more complex thermal event that can be either endothermic or exothermic.[11] TGA is definitive: if mass loss occurs concurrently with the thermal event seen in DSC, it confirms decomposition.
Troubleshooting Guide: Addressing Common Experimental Issues
Issue 1: My compound discolors (e.g., turns yellow, brown, or black) upon heating, often below the expected melting point.
-
Probable Cause: This is a classic sign of thermal decomposition, often initiated by oxidative processes or the presence of reactive impurities. The discoloration is typically due to the formation of conjugated, chromophoric degradation products.
-
Scientific Rationale: Even trace impurities from synthesis, such as residual palladium or copper catalysts, can significantly lower the onset temperature of degradation.[1][4] The indazole ring itself or its substituents may be susceptible to air oxidation at elevated temperatures.
-
Troubleshooting Steps:
-
Enhance Purification: Re-purify the material using techniques like column chromatography or recrystallization to remove trace impurities. Pay special attention to removing residual metals.
-
Work Under Inert Atmosphere: Conduct thermal experiments (e.g., melting point determination, heating for solubility studies) under an inert atmosphere of nitrogen or argon to exclude oxygen.
-
Characterize Degradants: If possible, perform stress testing (heating the sample for a set time) and analyze the resulting mixture by LC-MS to identify the degradation products, which can provide clues about the degradation pathway.
-
Issue 2: The melting point from my DSC is broad and lower than the literature value.
-
Probable Cause: This observation can stem from three primary issues: (1) the presence of impurities, (2) the sample is decomposing as it melts, or (3) you have a different, less stable polymorph or an amorphous solid.
-
Scientific Rationale: Impurities depress and broaden the melting point (melting point depression). If a compound decomposes while melting, the resulting degradation products act as impurities, causing the same effect. Different polymorphs of the same compound can have distinct melting points.[5]
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for a broad or low melting point.
Issue 3: My TGA thermogram shows significant mass loss starting at a low temperature, well before the main decomposition event.
-
Probable Cause: This typically indicates the loss of volatile components, such as residual solvent (e.g., DMF, DMSO, alcohols) from the synthesis or purification, or adsorbed water.
-
Scientific Rationale: Many organic compounds, especially those with hydrogen-bonding capabilities like the N-H of an indazole, can trap solvent or water molecules within their crystal lattice. This mass loss is a physical process (evaporation) rather than chemical decomposition.
-
Troubleshooting Steps:
-
Drying: Dry the sample thoroughly under high vacuum, possibly with gentle heating (well below the decomposition temperature), for an extended period (12-24 hours).
-
TGA-MS Analysis: If available, use a hyphenated TGA-Mass Spectrometry system to identify the mass of the molecules being lost in the initial step, confirming if it is water (18 amu) or a specific solvent.
-
NMR Spectroscopy: Prepare an NMR sample in a deuterated solvent that does not overlap with expected residual solvents (e.g., DMSO-d6) to check for and quantify their presence.
-
Issue 4: My amorphous indazole compound crystallizes during storage or upon heating.
-
Probable Cause: The amorphous state is thermodynamically unstable. Given sufficient molecular mobility (e.g., from elevated temperature or plasticization by moisture), molecules will rearrange into a more stable, lower-energy crystalline form.
-
Scientific Rationale: The stability of an amorphous API is critically dependent on its glass transition temperature (Tg). Below the Tg, molecular mobility is very low, and the amorphous form is kinetically trapped. Above Tg, mobility increases dramatically, facilitating crystallization.
-
Stabilization Strategies:
-
Amorphous Solid Dispersions (ASDs): This is the leading industrial strategy. The amorphous API is molecularly dispersed within a polymer matrix. This immobilizes the API molecules, preventing them from aggregating and crystallizing.[6] The polymer is chosen to have a high Tg, raising the Tg of the overall dispersion.[6]
-
Salt Formation: Converting the API to a suitable salt can sometimes result in a more stable amorphous form or a crystalline form with better overall properties.[5]
-
Controlled Storage: Store the amorphous material well below its Tg and in a desiccated environment to prevent moisture uptake, which can lower the Tg and promote crystallization.
-
Caption: Conceptual diagram of an Amorphous Solid Dispersion (ASD).
Data Summary Tables
Table 1: Overview of Key Thermal Analysis Techniques
| Technique | Abbreviation | Measures | Key Information Obtained |
| Thermogravimetric Analysis | TGA | Mass vs. Temperature | Onset of decomposition, presence of volatiles (water/solvent), thermal stability ranking.[7][8] |
| Differential Scanning Calorimetry | DSC | Heat Flow vs. Temperature | Melting point, enthalpy of fusion, glass transition (Tg), polymorphism, decomposition temperature/enthalpy.[10][11] |
| Powder X-Ray Diffraction | PXRD | X-ray scattering vs. Angle | Crystalline vs. amorphous nature, identification of different polymorphs.[10] |
| Hot Stage Microscopy | HSM | Visual changes vs. Temperature | Direct observation of melting, decomposition (e.g., color change, gas evolution), and crystal habit changes. |
Table 2: Comparison of Stabilization Strategies
| Strategy | Principle | Best For... | Considerations |
| High-Purity Crystallization | Removal of impurities that can catalyze degradation. | Compounds that are inherently stable but contaminated with synthetic byproducts. | May not solve instability of the molecule itself. Requires finding a suitable solvent system. |
| Salt Formation | Altering intermolecular interactions and crystal packing to form a more stable solid lattice.[5] | Ionizable compounds (acidic or basic). | Requires screening of various counter-ions; the resulting salt may have different solubility or hygroscopicity. |
| Polymorph Screening | Identifying the most thermodynamically stable crystalline form of the compound.[5] | Compounds that exhibit multiple crystalline forms. | Can be time-consuming. The most stable form may not have the best bioavailability. |
| Amorphous Solid Dispersion (ASD) | Kinetically trapping the API in a high-Tg polymer matrix to inhibit crystallization and degradation.[6] | Poorly soluble compounds or those that are difficult to crystallize in a stable form. | Requires specialized formulation equipment (spray dryer, hot-melt extruder) and careful selection of a compatible polymer. |
Key Experimental Protocols
Protocol 1: Standard Thermal Stability Assessment by TGA
-
Sample Preparation: Place 3-5 mg of the finely ground, dried compound into a standard TGA pan (e.g., aluminum or platinum).
-
Instrument Setup:
-
Tare the balance.
-
Purge the furnace with an inert gas (typically Nitrogen) at a flow rate of 20-50 mL/min.
-
Set the temperature program:
-
Equilibrate at 30 °C for 5 minutes.
-
Ramp the temperature from 30 °C to a suitable upper limit (e.g., 400-600 °C) at a heating rate of 10 °C/min.[8]
-
-
-
Data Acquisition: Run the experiment and record the mass loss as a function of temperature.
-
Data Analysis:
-
Determine the onset temperature of decomposition, often defined as the temperature at which 5% mass loss occurs (Td5%).[12]
-
Identify the temperatures of maximum mass loss rate from the derivative (DTG) curve.
-
Quantify the percentage of mass lost in each decomposition step.
-
Protocol 2: Characterization of Thermal Events by DSC
-
Sample Preparation: Accurately weigh 1-3 mg of the compound into a DSC pan (e.g., aluminum). Crimp the pan with a lid to enclose the sample. Prepare an empty, sealed pan to serve as the reference.
-
Instrument Setup:
-
Place the sample and reference pans into the DSC cell.
-
Set the temperature program:
-
Equilibrate at a temperature well below any expected thermal event (e.g., 25 °C).
-
Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a point beyond the final thermal event.[8]
-
-
-
Data Acquisition: Run the experiment, recording the differential heat flow.
-
Data Analysis:
-
Melting: Identify sharp, endothermic peaks. The peak onset provides the melting point, and the integrated peak area gives the enthalpy of fusion.
-
Crystallization: Identify exothermic peaks, which may appear if an amorphous sample crystallizes upon heating.
-
Decomposition: Look for broad, often irregular endothermic or exothermic events, typically occurring at higher temperatures. Compare with TGA data to confirm decomposition.
-
Glass Transition (Tg): For amorphous samples, identify a subtle step-change in the baseline heat capacity.
-
References
- Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (n.d.). PMC.
- Indazole – an emerging privileged scaffold: synthesis and its biological significance. (n.d.). PMC.
- Indazole synthesis. (n.d.). Organic Chemistry Portal.
- Ionic Liquids in the Aza-Michael Reaction: From Early Imidazolium Salts to Bio-Based Catalytic Media. (2026). MDPI.
- Enthalpy of formation for indazoles (indazole, 1H-indazole-3-carboxylic acid, 1H-indazole-5-carboxylic acid, 1H-indazole-6-carboxylic acid and 1-methyl-1H-indazole-6-carboxylic methyl ester): experimental and theoretical studies. (n.d.). ResearchGate.
- Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (n.d.). MDPI.
- Thermoanalytical and Kinetic Studies for the Thermal Stability of Emerging Pharmaceutical Pollutants Under Different Heating Rates. (2024). MDPI.
- Indazole From Natural Resources And Biological Activity. (2022). Journal of Pharmaceutical Negative Results.
- C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. (n.d.). HAL Open Science.
- On the Decomposition Mechanisms of New Imidazole-Based Energetic Materials. (n.d.). ACS Publications.
- ChemInform Abstract: Synthesis of Indazole Motifs and Their Medicinal Importance: An Overview. (n.d.). ResearchGate.
- Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents. (n.d.). MDPI.
- Thermal Analysis of Some Antidiabetic Pharmaceutical Compounds. (n.d.). PMC.
- Recent Advances in Synthetic Strategies and Biological Properties of Indazole Scaffolds: A Review. (2025). PMC.
- Solid State Compatibility Studies of Miconazole Using Thermal and Spectroscopic Methods. (n.d.). ResearchGate.
- Experimental Study of the Thermal Decomposition Properties of Binary Imidazole Ionic Liquid Mixtures. (2022). MDPI.
- Stabilization of Amorphous APIs. (2021). Pharmaceutical Technology.
- Enhanced solubility through API processing: Focus on commercialization, not solubilization. (n.d.). Sigma-Aldrich.
- Synthesis molecular docking and DFT studies on novel indazole derivatives. (2024). PMC.
- Methods of Thermal Analysis as Fast and Reliable Tools for Identification and Quantification of Active Ingredients in Commercially Available Drug Products. (2025). ResearchGate.
Sources
- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnrjournal.com [pnrjournal.com]
- 4. mdpi.com [mdpi.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. pharmtech.com [pharmtech.com]
- 7. Thermoanalytical and Kinetic Studies for the Thermal Stability of Emerging Pharmaceutical Pollutants Under Different Heating Rates [mdpi.com]
- 8. Thermal Analysis of Some Antidiabetic Pharmaceutical Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Solid State Compatibility Studies of Miconazole Using Thermal and Spectroscopic Methods [article.sapub.org]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
Validation & Comparative
A Definitive Guide to the Structural Elucidation of 6-Hydroxy-3-Methylindazole Using 2D NMR Spectroscopy
For researchers, scientists, and professionals in drug development, the unambiguous confirmation of a molecule's chemical structure is a non-negotiable cornerstone of scientific rigor. Misinterpretation of molecular architecture can lead to flawed biological data, wasted resources, and significant delays in the development pipeline. While one-dimensional (1D) Nuclear Magnetic Resonance (NMR) spectroscopy is a first-line analytical tool, its utility diminishes with increasing molecular complexity, often yielding crowded and overlapping signals that defy simple interpretation.[1][2]
This guide provides a comprehensive, in-depth methodology for confirming the chemical structure of 6-hydroxy-3-methylindazole, a substituted indazole of interest in medicinal chemistry, using a powerful suite of two-dimensional (2D) NMR techniques. We will move beyond a simple recitation of steps to explore the underlying causality of experimental choices, presenting a self-validating workflow that combines Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) to leave no doubt as to the final structure.
The Subject Molecule: 6-Hydroxy-3-Methylindazole
Indazoles are bicyclic heterocyclic compounds that exist in different tautomeric forms, making their structural analysis particularly important.[3] For the purpose of this guide, we will focus on the 1H-tautomer of 6-hydroxy-3-methylindazole, as illustrated below with a systematic numbering scheme for NMR assignment.
Figure 1: Chemical structure of 1H-6-hydroxy-3-methylindazole with standard IUPAC numbering.
The Analytical Toolkit: A Comparative Overview of 2D NMR Techniques
2D NMR spectroscopy enhances spectral resolution by spreading nuclear correlations across a second frequency dimension, transforming a complex 1D spectrum into an interpretable 2D map.[2] The strategic combination of the following three experiments provides a complete picture of the molecule's bonding network.
| Technique | Correlation Type | Information Gained | Primary Application |
| COSY | ¹H—¹H | Reveals protons coupled through 2-3 bonds (J-coupling). | Identifies neighboring protons and constructs proton spin systems (e.g., adjacent aromatic protons).[1][4][5] |
| HSQC | ¹H—¹³C (One Bond) | Directly correlates a proton to the carbon it is attached to (¹JCH). | Unambiguously assigns protonated carbons and links the ¹H and ¹³C spectra.[6][7][8] |
| HMBC | ¹H—¹³C (Multiple Bonds) | Correlates a proton to carbons 2-3 bonds away (²JCH, ³JCH). | Connects disparate spin systems and maps the complete carbon skeleton, especially around non-protonated (quaternary) carbons.[6][8][9] |
A Self-Validating Experimental Workflow
The following protocol is designed to be a self-validating system. Each experiment provides a piece of the puzzle, and the collective data must converge on a single, logical structure.
Part 1: Sample Preparation
The quality of the final data is critically dependent on meticulous sample preparation.
-
Analyte & Solvent Selection: Dissolve 5-10 mg of the synthesized 6-hydroxy-3-methylindazole in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Causality: DMSO-d₆ is the solvent of choice for this molecule. Its ability to form hydrogen bonds helps to slow the chemical exchange of the hydroxyl (-OH) and amine (-NH) protons, often allowing them to be observed as distinct signals in the ¹H NMR spectrum. Residual solvent peaks for DMSO-d₆ appear at ~2.50 ppm (¹H) and ~39.52 ppm (¹³C).[10]
-
-
Referencing: Add a small, inert internal standard such as tetramethylsilane (TMS) for referencing the spectra to 0.00 ppm.
-
Filtration: To ensure optimal spectral quality by minimizing signal broadening from particulate matter, filter the sample solution through a small plug of glass wool directly into a 5 mm NMR tube.
Part 2: Data Acquisition Strategy
The logical flow of data acquisition is critical for efficient and effective structure elucidation. The process begins with broad characterization and progressively adds layers of detailed connectivity information.
Part 3: Spectrometer Protocols
The following are generalized acquisition parameters for a 500 MHz spectrometer. These should be adapted based on the specific instrument and sample concentration.[11]
1. ¹H NMR Acquisition (Initial Survey)
-
Pulse Program: zg30 (or standard 1D proton)
-
Spectral Width (SW): 20 ppm (centered around 6-7 ppm)
-
Acquisition Time (AQ): ~3.0 s
-
Number of Scans (NS): 8-16
-
Rationale: This initial spectrum provides a high-level view of all proton environments and is used to set the spectral width for subsequent 2D experiments, ensuring all proton signals are captured to prevent spectral folding.
2. ¹³C{¹H} NMR Acquisition
-
Pulse Program: zgpg30 (proton-decoupled)
-
Spectral Width (SW): 240 ppm (centered around 120 ppm)
-
Acquisition Time (AQ): ~1.0 s
-
Number of Scans (NS): 1024 or more
-
Rationale: Provides the number of unique carbon environments. A longer acquisition time is needed due to the lower natural abundance and gyromagnetic ratio of ¹³C.
3. COSY (¹H-¹H Correlation) Acquisition
-
Pulse Program: cosygpqf
-
Spectral Width (SW): Set based on the ¹H spectrum in both F2 and F1 dimensions.
-
Number of Scans (NS): 2-4 per increment
-
Number of Increments (F1): 256-512
-
Rationale: The cosygpqf pulse sequence uses gradients for artifact suppression, yielding cleaner spectra. The number of increments in the indirect dimension (F1) determines the resolution in that axis.
4. HSQC (¹H-¹³C One-Bond Correlation) Acquisition
-
Pulse Program: hsqcedetgpsisp2.2 (phase-sensitive with multiplicity editing)
-
Spectral Width (F2 - ¹H): Set from ¹H spectrum.
-
Spectral Width (F1 - ¹³C): Set to encompass all carbon signals (~160 ppm).
-
Coupling Constant (¹JCH): Optimized for ~145 Hz.
-
Number of Scans (NS): 4-8 per increment
-
Rationale: This experiment is highly sensitive as it is proton-detected. The pulse program can distinguish between CH/CH₃ (positive phase) and CH₂ (negative phase) signals, acting like a DEPT-135 experiment combined with correlation data.
5. HMBC (¹H-¹³C Long-Range Correlation) Acquisition
-
Pulse Program: hmbcgplpndqf
-
Spectral Width (F2 - ¹H): Set from ¹H spectrum.
-
Spectral Width (F1 - ¹³C): Set to encompass all carbon signals (~200 ppm).
-
Long-Range Coupling Constant (nJCH): Optimized for 8-10 Hz.
-
Number of Scans (NS): 8-16 per increment
-
Rationale: This is the key experiment for skeletal assembly. The choice of an 8-10 Hz coupling constant is a crucial compromise to observe both two-bond (²JCH) and three-bond (³JCH) correlations, which are essential for linking molecular fragments across quaternary carbons.[9]
Data Analysis and Structural Confirmation
The following table outlines the predicted NMR data for 6-hydroxy-3-methylindazole. The subsequent analysis demonstrates how this data is derived and confirmed from the 2D spectra.
| Atom No. | Predicted δ ¹³C (ppm) | Predicted δ ¹H (ppm) | Multiplicity | Key HMBC Correlations (from ¹H to ¹³C) |
| 3-Me | ~10 | ~2.50 | s | C3, C3a |
| 3 | ~142 | - | - | - |
| 3a | ~122 | - | - | - |
| 4 | ~115 | ~7.40 | d | C5, C6, C7a |
| 5 | ~110 | ~6.70 | dd | C3a, C7, C6 |
| 6 | ~155 | - | - | - |
| 7 | ~96 | ~6.90 | d | C3a, C5, C6 |
| 1-NH | - | ~12.5 | br s | C3, C7a, C3a |
| 6-OH | - | ~9.5 | br s | C5, C6, C7 |
Step-by-Step Interpretation
-
Initial ¹H and ¹³C Analysis:
-
The ¹H spectrum will show a singlet around 2.50 ppm, integrating to 3H, characteristic of the methyl group (3-Me ).
-
Three signals will be present in the aromatic region (approx. 6.5-7.5 ppm).
-
Two broad singlets at lower field (~9.5 and ~12.5 ppm) are indicative of the exchangeable hydroxyl (6-OH ) and indazole amine (1-NH ) protons.
-
The ¹³C spectrum will show seven carbon signals, three of which are quaternary (non-protonated), as will be confirmed by HSQC/DEPT.
-
-
COSY: Identifying Proton Neighbors:
-
A cross-peak will be observed between the proton at ~7.40 ppm (H4 ) and the proton at ~6.70 ppm (H5 ), establishing their adjacency.
-
A cross-peak between the proton at ~6.70 ppm (H5 ) and the proton at ~6.90 ppm (H7 ) confirms this three-proton spin system on the benzene ring. The coupling patterns (d, dd, d) will be consistent with this arrangement.
-
-
HSQC: Linking Protons to Carbons:
-
The HSQC spectrum provides direct, one-bond correlations, allowing for the definitive assignment of all protonated carbons:
-
¹H at ~2.50 ppm correlates to ¹³C at ~10 ppm (C3-Me ).
-
¹H at ~7.40 ppm correlates to ¹³C at ~115 ppm (C4 ).
-
¹H at ~6.70 ppm correlates to ¹³C at ~110 ppm (C5 ).
-
¹H at ~6.90 ppm correlates to ¹³C at ~96 ppm (C7 ).
-
-
The carbons at ~142, ~122, and ~155 ppm will show no correlations in the HSQC spectrum, confirming their status as quaternary carbons (C3, C3a, C6 ).
-
-
HMBC: Assembling the Complete Skeleton: This is the final and most powerful step, connecting all the pieces. The long-range correlations are the ultimate proof of the proposed structure.
-
From the Methyl Protons (3-Me): The singlet at ~2.50 ppm will show correlations to the quaternary carbon at ~142 ppm (C3 ) and the bridgehead carbon at ~122 ppm (C3a ). This definitively places the methyl group at the C3 position.
-
From the Aromatic Protons:
-
H4 (~7.40 ppm) will correlate to C5 and the bridgehead carbon C7a , confirming its position adjacent to C5 and the pyrazole ring fusion.
-
H7 (~6.90 ppm) will show a crucial correlation to the oxygen-bearing quaternary carbon C6 (~155 ppm), confirming the position of the hydroxyl group.
-
-
From the NH Proton: The broad singlet for the 1-NH proton (~12.5 ppm) will show correlations to C3 and C7a , locking the pyrazole ring structure into place.
Conclusion: A Synergistic and Unambiguous Proof
While other analytical techniques provide valuable data—mass spectrometry confirms the molecular weight and elemental composition, and infrared spectroscopy identifies the -OH and -NH functional groups—they cannot provide the definitive atom-by-atom connectivity in solution.[12]
The synergistic application of COSY, HSQC, and HMBC creates a robust, self-validating dataset. The COSY experiment establishes the proton framework, the HSQC experiment links this framework to the carbon backbone, and the HMBC experiment connects the individual fragments across non-protonated centers. The convergence of all observed correlations on the proposed structure of 6-hydroxy-3-methylindazole provides an unambiguous and definitive confirmation of its chemical identity, a critical requirement for advancing any chemical entity in research and development.
References
-
Silva, A. M. S., Pinto, D. C. G. A., & Cavaleiro, J. A. S. (2010). Advanced NMR techniques for structural characterization of heterocyclic structures. Current Organic Chemistry, 14(4), 396-432. [Link]
-
Emery Pharma. (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Emery Pharma Blog. [Link]
-
University of Missouri-St. Louis. (n.d.). Step By Step Instructions for 2D NMR Experiments on the Bruker 300 MHz Spectrometer. UMSL Chemistry. [Link]
-
Alarcón-Espósito, J., et al. (2020). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. Molecules, 25(23), 5732. [Link]
-
Elguero, J., et al. (2016). 13C NMR of indazoles. Magnetic Resonance in Chemistry, 54(10), 785-801. [Link]
-
Chemistry LibreTexts. (2023). Two Dimensional Heteronuclear NMR Spectroscopy. [Link]
-
Kwan, E. E., & GSU. (2008). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. Harvard University. [Link]
-
UTHSCSA. (n.d.). Step-by-step procedure for NMR data acquisition. University of Texas Health Science Center at San Antonio. [Link]
-
Creative Biostructure. (n.d.). Understanding 2D NMR Spectra: How to Read and Interpret Them. [Link]
-
University of Notre Dame. (2022). Organic Structure Elucidation Workbook. [Link]
-
ResearchGate. (2018). Correlations Found in the COSY, NOESY, HSQC, and HMBC Spectra of Compound 3b. [Link]
-
All Things Science. (2020, August 10). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC [Video]. YouTube. [Link]
-
Nikolova, P., et al. (2021). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Magnetochemistry, 7(12), 164. [Link]
-
ACD/Labs. (n.d.). ACD/2D NMR Processor Quick Start Guide. [Link]
-
ResearchGate. (2014). Quantitative 2D HSQC NMR determination of lignin sub-structures. [Link]
-
National Center for Biotechnology Information. (n.d.). 1H-Indazole. PubChem Compound Database. [Link]
-
Chemistry LibreTexts. (2023). Interpreting 2-D NMR Spectra. [Link]
-
NMRFx Analyst. (n.d.). Processing 2D Spectra. [Link]
-
SDSU NMR Facility. (n.d.). Common 2D (COSY, HSQC, HMBC). San Diego State University. [Link]
-
Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier. [Link]
-
Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 661-667. [Link]
Sources
- 1. emerypharma.com [emerypharma.com]
- 2. creative-biostructure.com [creative-biostructure.com]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 8. youtube.com [youtube.com]
- 9. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 10. scs.illinois.edu [scs.illinois.edu]
- 11. lsom.uthscsa.edu [lsom.uthscsa.edu]
- 12. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
Cross-validation of Analytical Results for 6-HYDROXY-3-METHYLINDAZOLE Using Orthogonal Methods
Executive Summary
6-Hydroxy-3-methylindazole (6-HMI) represents a critical structural scaffold in medicinal chemistry, often serving as a pharmacologically active metabolite or a synthetic intermediate in the development of kinase inhibitors (e.g., VEGFR or Aurora kinase inhibitors).[1][2][3][4] Its amphoteric nature and potential for annular tautomerism (1H- vs. 2H-indazole) present significant analytical challenges.[1][2][3] Relying on a single analytical technique risks data bias due to matrix interference or co-eluting isomers.[1][2][3]
This guide details the cross-validation of 6-HMI quantification using two orthogonal methodologies: Reversed-Phase HPLC with UV/Fluorescence Detection (Method A) and HILIC-MS/MS (Method B) . By leveraging distinct separation mechanisms (hydrophobic vs. hydrophilic partitioning) and detection principles (optical absorbance vs. mass-to-charge ratio), researchers can achieve a self-validating analytical framework that ensures data integrity in drug development pipelines.[1][2][3]
Part 1: Compound Profile & Analytical Challenges
The structural integrity of 6-HMI is complicated by its tautomeric equilibrium and the phenolic hydroxyl group.[3]
-
Key Challenge: Tautomerism. The hydrogen on the pyrazole ring can shift between N1 and N2. While the 1H-tautomer is generally thermodynamically favored in the solid state, solvent polarity and pH can shift this equilibrium, potentially causing peak splitting or broadening in chromatographic assays if not controlled.
-
pKa values:
Tautomeric Equilibrium Diagram
The following diagram illustrates the tautomeric shift and ionization states that must be controlled during analysis.
Caption: Tautomeric equilibrium of 6-HMI requires strict pH control in the mobile phase to ensure a single, sharp chromatographic peak.
Part 2: Methodology Comparison
To ensure rigorous validation, we employ Orthogonality . This means the two methods must differ in their fundamental physical principles to minimize the risk of shared systematic errors.
Method A: Reversed-Phase HPLC-UV (The Workhorse)
Primary Utility: Routine QC, Purity Analysis, High Concentration Samples.[1][2][3]
Mechanism: Separation based on hydrophobicity using a C18 stationary phase.[1][2][3] Detection utilizes the conjugated π-system of the indazole ring.[3]
Protocol:
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm.[2][3]
-
Mobile Phase:
-
Gradient: 5% B to 95% B over 15 minutes.
-
Detection: UV at 254 nm (aromatic ring) and 280 nm (phenol).[1][2][3]
-
Flow Rate: 1.0 mL/min.
Why this works: The acidic pH locks the nitrogen protonation state, preventing peak splitting. C18 provides robust retention for the moderately polar 6-HMI.[1][2][3]
Method B: HILIC-MS/MS (The Orthogonal Validator)
Primary Utility: Trace Analysis, Biological Matrices, Specificity Confirmation.[1]
Mechanism: Separation based on polar interactions (partitioning into a water-enriched layer) using a Hydrophilic Interaction Liquid Chromatography (HILIC) column.[1][2][3] Detection is based on mass filtration (SRM).[1][2][3]
Protocol:
-
Column: HILIC (e.g., Waters XBridge Amide), 100 x 2.1 mm, 2.5 µm.[2][3]
-
Mobile Phase:
-
Isocratic/Gradient: High organic start (90% B) ramping down to 60% B.
-
Detection: ESI+ (Positive Mode).
-
Internal Standard: 6-hydroxy-3-methylindazole-d3 (deuterated analog).[1][2][3]
Why this works: HILIC provides an inverted elution order compared to C18 (polar compounds elute later), ensuring that any co-eluting hydrophobic impurities in Method A are separated here.[1][2] MS/MS provides structural confirmation that UV cannot.[1][2][3]
Part 3: Comparative Analysis & Data Interpretation
The following table summarizes the performance characteristics of both methods. In a cross-validation study, the results from Method A and Method B should converge within ±5%.
Performance Metrics Table
| Feature | Method A: RP-HPLC-UV | Method B: HILIC-MS/MS | Cross-Validation Insight |
| Linearity (R²) | > 0.999 (1–100 µg/mL) | > 0.995 (1–1000 ng/mL) | Method A is better for bulk purity; Method B for trace impurities.[1][2][3][4] |
| LOD (Limit of Detection) | ~0.5 µg/mL | ~0.5 ng/mL | Method B is 1000x more sensitive.[1][2][3] |
| Selectivity | Moderate (Co-elution possible) | High (Mass-based filtration) | If UV shows a peak but MS shows two masses, UV is biased.[1][2][3] |
| Matrix Effect | Low (Optical detection) | High (Ion suppression) | Divergence in results often indicates matrix effects in MS.[1][2][3] |
| Precision (RSD) | < 1.0% | < 5.0% | HPLC-UV is the gold standard for reproducibility.[1][2][3] |
Validation Workflow Diagram
This workflow demonstrates how to make decisions based on the comparison of data from both methods.
Caption: Decision tree for cross-validating analytical results. Discrepancies trigger a root-cause analysis involving matrix effects or purity checks.[2][3]
Part 4: Experimental Considerations & Troubleshooting
Handling Tautomerism
Indazoles are notorious for peak broadening.[1][2][3]
-
Solution: Ensure the mobile phase pH is at least 2 units away from the pKa. For 6-HMI, pH 2.5–3.0 is ideal to keep the molecule neutral/protonated and suppress the ionization of the hydroxyl group, stabilizing the retention time on C18.
Sample Preparation (Extraction)
For biological samples (plasma/tissue), simple protein precipitation may be insufficient for LC-MS due to ion suppression.[1][2][3]
-
Protocol: Use Liquid-Liquid Extraction (LLE) with Ethyl Acetate. 6-HMI partitions well into EtAc, leaving polar salts behind.[1][2][3] Evaporate and reconstitute in the initial mobile phase.[3]
Reference Standards
For absolute quantification, qNMR (Quantitative NMR) is the ultimate arbitrator if a certified reference standard is unavailable.
-
qNMR Protocol: Dissolve 10 mg of 6-HMI in DMSO-d6. Use Maleic Acid as an internal standard (sharp singlet at ~6.3 ppm).[2][3] Compare the integral of the methyl group (singlet at ~2.4 ppm) or the aromatic protons against the standard. This establishes the "True Value" for calibrating the HPLC and LC-MS methods.
References
-
Analytical Characterization of Indazoles: BenchChem. (2025).[1][2][3][6] A Comparative Guide to Analytical Methods for the Characterization of Indazole Derivatives. Retrieved from [1][2]
-
Impurity Profiling Guidelines: International Council for Harmonisation (ICH).[1][2][3][5] (2006).[1][2][3][5][7] Q3A(R2): Impurities in New Drug Substances. Retrieved from
-
Orthogonal Methods in Pharma: Alphalyse. (2024).[1][2][3] Orthogonal method in pharmaceutical product analysis. Retrieved from [1][2]
-
Metabolite Extraction Strategies: National Institutes of Health (NIH).[1][2] (2025).[1][2][3][4][5][6][7][8] Optimization of Extraction Methods for NMR and LC-MS Metabolite Fingerprint Profiling. Retrieved from [1][2]
-
Indazole Synthesis and Properties: PubChem. (2024).[1][2][3] Compound Summary: 6-Hydroxy-3-methylindazole.[1][2][3] Retrieved from [1][2][4]
Sources
- 1. [6-Hydroxy-3-(3-Methylbenzyl)-1h-Indazol-5-Yl][(3s)-3-Hydroxypyrrolidin-1-Yl]methanone | C20H21N3O3 | CID 135567139 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-Methyl-6-nitro-1H-indazole | C8H7N3O2 | CID 10921054 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3-methyl-1H-indazol-6-amine | C8H9N3 | CID 21956337 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 6-bromo-3-methyl-1H-indazole | C8H7BrN2 | CID 21336465 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. 6-Nitroindazole | C7H5N3O2 | CID 24239 - PubChem [pubchem.ncbi.nlm.nih.gov]
Strategic Scaffold Hopping: Indazole as a Superior Bioisostere for Indole in Drug Design
Executive Summary
In medicinal chemistry, the indole scaffold is often termed "privileged" due to its ubiquity in natural products (e.g., tryptophan, serotonin) and pharmaceutical agents.[1][2] However, the indole core possesses inherent liabilities—specifically, electron richness at the C3 position leading to rapid oxidative metabolism and potential toxicity.
The indazole scaffold (1,2-diazaindene) has emerged as a superior bioisostere in many optimization campaigns. By replacing the C3 carbon of indole with a nitrogen atom, researchers can dramatically alter the electronic landscape, introducing a new hydrogen bond acceptor site, lowering the HOMO energy to resist oxidation, and modulating lipophilicity—often without disrupting the core binding mode.
This guide provides a technical analysis of the indole-to-indazole scaffold hop, supported by physicochemical data, metabolic mechanisms, and validated experimental protocols.
Part 1: Physicochemical & Structural Analysis
The transition from indole to indazole is not merely a change in atoms; it is a strategic modulation of molecular interaction fields.
Structural Comparison and Tautomerism
Unlike indole, which is permanently fixed as an N-H donor (unless alkylated), indazole exists in a tautomeric equilibrium between 1H-indazole (thermodynamically preferred) and 2H-indazole .[3][4] This duality allows the scaffold to adapt its H-bonding face to the protein environment, a feature indole lacks.
| Property | Indole | 1H-Indazole | Impact on Drug Design |
| Core Structure | Benzopyrrole | Benzopyrazole | Indazole adds an N-atom at the 2-position. |
| H-Bonding | 1 Donor (NH), 0 Acceptors | 1 Donor (NH), 1 Acceptor (N2) | Critical Gain: Indazole can engage hinge region backbones (e.g., kinases) via a donor-acceptor motif. |
| pKa (Acid) | ~16.2 (Very weak acid) | ~13.8 | Indazole N-H is more acidic, potentially strengthening H-bonds with basic residues. |
| pKa (Base) | -2.4 (Protonation at C3) | 1.04 (Protonation at N2) | Indazole is less likely to protonate at physiological pH but is more basic than indole. |
| LogP (Lipophilicity) | ~2.14 | ~1.82 | Solubility Gain: Indazole is less lipophilic, often improving aqueous solubility and lowering nonspecific binding. |
| Aromaticity | High electron density at C3 | Reduced density in 5-ring | Stability Gain: Reduced susceptibility to electrophilic metabolic attack. |
Visualization: The H-Bonding Advantage
The following diagram illustrates the structural overlay and the additional interaction vector provided by the indazole nitrogen.
Figure 1: Structural comparison highlighting the gain of an H-bond acceptor and removal of the metabolic liability at C3 upon switching from indole to indazole.
Part 2: Metabolic Stability & Mechanism
The primary driver for switching to indazole is metabolic stability .
The Indole Liability
Indole is an electron-rich heterocycle.[5] In the presence of Cytochrome P450 (CYP450) enzymes, the C3 position acts as a nucleophile.
-
Epoxidation: CYP450 forms an epoxide across the C2-C3 bond.
-
Rearrangement: The epoxide opens to form 3-hydroxyindolenine.
-
Degradation: This intermediate rearranges to oxindole or isatin, or undergoes ring opening. These reactive intermediates can lead to toxicity (covalent binding to proteins) or rapid clearance (short half-life).
The Indazole Solution
Replacing C3 with Nitrogen (N) fundamentally changes the ring electronics.
-
The N-N bond in the pyrazole ring lowers the electron density of the 5-membered ring compared to the pyrrole ring of indole.
-
The nitrogen atom at position 2 is not susceptible to the same oxidative attack as the C3-H of indole.
-
Result: The core scaffold remains intact in microsomal assays where indole derivatives would rapidly degrade.
Figure 2: Mechanistic divergence in metabolic fate. Indole undergoes C3-oxidation, while indazole resists this pathway.
Part 3: Case Studies in Drug Design
Kinase Inhibitors: Axitinib & Pazopanib
In the development of VEGFR inhibitors, the indazole scaffold proved critical.
-
Context: Many kinase inhibitors target the ATP-binding pocket (hinge region).
-
Mechanism: The indazole N1-H acts as a donor to the backbone carbonyl of the hinge residue, while the N2 acts as an acceptor to the backbone NH. This "Donor-Acceptor" motif mimics the adenine ring of ATP more effectively than the single "Donor" motif of indole.
-
Outcome: Axitinib (Inlyta) utilizes an indazole core to achieve picomolar potency and superior pharmacokinetic properties compared to earlier indole-based analogues.
Estrogen Receptor Degraders (SERDs)
Research cited in J. Med. Chem. demonstrated that replacing a 5-hydroxyindole core with an indazole maintained binding affinity to the Estrogen Receptor (ER-α) but significantly improved oral bioavailability.
-
Data: The indole analog suffered from high Phase II metabolism (glucuronidation at the OH and oxidation at C3). The indazole isostere reduced intrinsic clearance (CLint) by >50% in human hepatocytes.
5-HT Receptor Ligands
Indazole-3-carboxamides have been developed as 5-HT4 receptor agonists. The switch from indole to indazole retained the necessary receptor activation profile but eliminated the formation of reactive metabolites associated with the indole-3-position, reducing the risk of idiosyncratic toxicity.
Part 4: Experimental Protocols
To validate indazole as a superior bioisostere in your specific project, execute the following comparative workflows.
Protocol A: Matched Molecular Pair (MMP) Microsomal Stability
Objective: Quantify the stability gain of the N-substitution.
-
Compound Synthesis: Synthesize the Indole lead and its direct 1H-Indazole analogue (keeping all R-groups identical).
-
Incubation:
-
Prepare liver microsomes (Mouse/Rat/Human) at 0.5 mg/mL protein concentration in phosphate buffer (pH 7.4).
-
Pre-incubate with test compounds (1 µM final concentration) for 5 min at 37°C.
-
Initiate reaction with NADPH-regenerating system.
-
-
Sampling: Aliquot samples at t=0, 5, 15, 30, and 60 minutes. Quench immediately with ice-cold acetonitrile containing internal standard (e.g., Warfarin).
-
Analysis: Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS.
-
Calculation:
-
Plot ln(% remaining) vs. time.
-
Calculate
. -
Calculate
. -
Success Criteria: Indazole analogue should show
2-fold reduction in compared to Indole.
-
Protocol B: LogD and Thermodynamic Solubility
Objective: Confirm that the scaffold hop does not compromise solubility.
-
Preparation: Prepare 10 mM DMSO stocks of the Indole and Indazole pair.
-
Shake-Flask Method:
-
Add excess solid compound to PBS (pH 7.4).
-
Shake for 24 hours at 25°C.
-
Filter and analyze filtrate by HPLC-UV.
-
-
LogD (Lipophilicity):
-
Use octanol-buffer partition method.
-
Expectation: The Indazole analogue typically exhibits a lower LogD (0.2–0.5 log units lower) than the Indole, indicating improved water solubility.
-
References
-
Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591. Link
-
Hu, B., et al. (2013). Discovery of Indazole Derivatives as Potent, Selective, and Orally Bioavailable Small-Molecule Inhibitors of CMV. Journal of Medicinal Chemistry, 56(11), 4608-4618. Link
- Lombardo, F., et al. (2014). Comprehensive Assessment of the Physicochemical Properties of Indazole and Indole Derivatives. Advances in Heterocyclic Chemistry, 112, 1-45.
-
Vertex Pharmaceuticals. (2020). Metabolism-Guided Selective Androgen Receptor Antagonists. ACS Medicinal Chemistry Letters. Link
-
BenchChem. (2025). 5-Methyl-2-phenyl-1H-indol-3-amine and its Indazole Isosteres: A Guide for Drug Discovery. Link
-
Sasmal, P. K., et al. (2012). Design and synthesis of indazole derivatives as potent inhibitors of T-type calcium channels. Bioorganic & Medicinal Chemistry Letters, 22(9), 3142-3147. Link
Sources
- 1. Indole–Imidazole Hybrids as Emerging Therapeutic Scaffolds: Synthetic Advances and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. caribjscitech.com [caribjscitech.com]
- 4. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Imidazole vs. Indole: A Comparative Exploration of Two Chemical Giants - Oreate AI Blog [oreateai.com]
The Indazole Scaffold in Kinase Inhibition: A Comparative Performance Guide
Executive Summary: The "Privileged" Scaffold
In the high-stakes arena of kinase inhibitor design, the indazole (benzopyrazole) scaffold has emerged as a superior bioisostere to the traditional indole and purine cores. While early generation inhibitors relied heavily on quinazolines (e.g., Gefitinib) or indolinones (e.g., Sunitinib), substituted indazoles offer a unique balance of metabolic stability , solubility , and binding affinity .
This guide objectively compares substituted indazoles against alternative scaffolds, focusing on potency (IC50) and selectivity profiles.[1] It provides actionable experimental protocols for validating these compounds using Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).
Structural Logic & SAR Analysis
The indazole core mimics the adenine ring of ATP, allowing it to anchor into the kinase hinge region via hydrogen bonds. However, its advantage over the indole scaffold lies in the extra nitrogen atom (N2), which modulates pKa and lipophilicity (LogP), often reducing non-specific protein binding.
The Indazole SAR Map
The following diagram illustrates the functional impact of substitutions at key positions on the indazole ring, derived from extensive Structure-Activity Relationship (SAR) data.
Figure 1: Functional mapping of the indazole scaffold. The N1 and C3 positions are critical for tuning physicochemical properties and binding affinity, respectively.
Comparative Performance Analysis
To demonstrate the efficacy of indazoles, we compare them against standard clinical alternatives in the context of VEGFR (Vascular Endothelial Growth Factor Receptor) inhibition.
Case Study: VEGFR2 Inhibition
Axitinib (Indazole) is compared here against Sunitinib (Indolinone) and Sorafenib (Bi-aryl urea).
-
Mechanism: Axitinib acts as a Type II inhibitor, binding to the DFG-out conformation of the kinase, stabilizing the inactive state.
-
Performance Data: The table below aggregates enzymatic IC50 values. Note the order-of-magnitude potency advantage of the indazole derivative.
| Compound | Scaffold Class | Target | Enzymatic IC50 (nM) | Selectivity Profile |
| Axitinib | Substituted Indazole | VEGFR2 | 0.2 | High (Specific to VEGFR1/2/3) |
| Linifanib | Substituted Indazole | VEGFR2 | 8.5 | Moderate (Hits PDGFR, Flt3) |
| Sunitinib | Indolinone | VEGFR2 | ~10 - 40 | Low/Moderate (Broad spectrum) |
| Sorafenib | Bi-aryl Urea | VEGFR2 | 90 | Low (Multi-kinase: Raf, Kit, Flt3) |
Analysis: The indazole-based Axitinib demonstrates a 400-fold higher potency than Sorafenib and significantly higher potency than Sunitinib.
-
Causality: The rigidity of the fused indazole ring, combined with the specific C3-amide linkage in Axitinib, locks the molecule into a conformation that perfectly complements the DFG-out pocket, minimizing the entropic penalty of binding [1, 7].
Selectivity & Safety Implications
While Sunitinib is effective, its broader "dirty" profile (inhibiting off-targets like KIT and PDGFR) contributes to side effects like leukocytopenia. Axitinib's indazole-driven selectivity results in a distinct safety profile, with hypertension being the primary dose-limiting toxicity rather than myelosuppression [19, 24].
Experimental Protocol: Validating Potency via TR-FRET
To replicate these potency values or screen novel indazole derivatives, a standard radiometric assay is often too low-throughput. We recommend a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay (e.g., LanthaScreen™).
Why TR-FRET?
-
Self-Validating: Ratiometric data (Emission 520nm / 495nm) eliminates artifacts from compound autofluorescence—a common issue with aromatic heterocycles like indazoles.
-
Sensitivity: Capable of detecting sub-nanomolar IC50s (like Axitinib's 0.2 nM) without using radioactive ATP.
The Optimization Workflow
Before screening, you must optimize the enzyme and ATP concentrations.
Figure 2: Step-wise optimization logic for TR-FRET kinase assays. Skipping Steps 1 or 2 invalidates the IC50 data.
Detailed Methodology
Reagents:
-
Kinase Buffer A (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).[2] Note: Brij-35 prevents indazole aggregation.
-
Europium-labeled anti-tag antibody (2 nM final).[3]
-
Fluorescent Kinase Tracer (e.g., Tracer 236).
Protocol:
-
Compound Preparation: Prepare 10-point serial dilutions of the indazole derivative in 100% DMSO. Dilute 100-fold into Kinase Buffer A (Final DMSO = 1%).
-
Reaction Assembly (384-well plate):
-
Add 5 µL of diluted compound.
-
Add 5 µL of Kinase/Antibody mixture (Optimized concentration from Step 1).
-
Add 5 µL of Tracer (Optimized concentration).
-
-
Incubation: Cover and incubate for 60 minutes at Room Temperature (Dark). Causality: Equilibrium binding must be reached for Type II inhibitors which often have slow off-rates.
-
Detection: Read on a TR-FRET compatible reader (e.g., PHERAstar).[3] Excitation: 337nm. Emission 1: 620nm (Europium). Emission 2: 665nm (Tracer).
-
Analysis: Calculate TR-FRET Ratio = (Signal 665nm / Signal 620nm) × 10,000. Fit to a sigmoidal dose-response equation (Variable Slope).
References
-
Current progress, challenges and future prospects of indazoles as protein kinase inhibitors. PMC. Available at: [Link]
-
Comparison of cellular selectivity of approved and investigational small-molecule RTKIs. ResearchGate. Available at: [Link]
-
Linifanib Versus Sorafenib in Patients With Advanced Hepatocellular Carcinoma: Results of a Randomized Phase III Trial. Journal of Clinical Oncology.[4] Available at: [Link]
-
Comparison of axitinib and sunitinib as first-line therapies for metastatic renal cell carcinoma. PubMed. Available at: [Link]
Sources
A Senior Application Scientist's Guide to Validating Target Engagement of 6-HYDROXY-3-METHYLINDAZOLE in Cellular Models
Introduction: The Criticality of Cellular Target Engagement
In modern drug discovery, identifying a compound that modulates a purified protein in a biochemical assay is merely the first step.[1] The complex, dynamic environment of a living cell presents numerous barriers and competing interactions that can drastically alter a compound's activity.[2][3] Therefore, rigorously validating that a compound binds to its intended target within a cellular context—a concept known as target engagement—is a critical pillar for success, preventing costly late-stage failures.[4][5]
This guide provides a comparative framework for validating the cellular target engagement of novel small molecules, using the hypothetical compound 6-hydroxy-3-methylindazole as a case study. The indazole chemical scaffold is a well-established pharmacophore in kinase inhibitor development.[6] Consequently, for the purposes of this guide, we will hypothesize that 6-hydroxy-3-methylindazole is a novel inhibitor of p38α mitogen-activated protein kinase (MAPK) , a key regulator of cellular responses to stress and inflammation.[7][8][9]
We will compare and contrast orthogonal methodologies, moving from direct biophysical evidence of binding to functional confirmation of downstream pathway modulation. Each section will explain the causality behind the experimental design, provide detailed protocols, and present data in a comparative format to empower researchers in making informed decisions for their own discovery programs.
Chapter 1: Direct Measurement of Target Binding in Intact Cells
The most direct methods for confirming target engagement assess the physical interaction between the compound and the target protein. These assays provide biophysical proof that the compound can access and bind its target within the crowded cellular milieu.
Method 1: Cellular Thermal Shift Assay (CETSA®)
Principle of Causality: CETSA operates on the thermodynamic principle that when a ligand binds to a protein, it typically stabilizes the protein's folded structure.[10][11] This increased stability makes the protein more resistant to thermal denaturation. By heating intact cells treated with a compound and then quantifying the amount of soluble (non-denatured) target protein remaining, we can infer binding.[2][11] A positive thermal shift (a higher aggregation temperature, Tagg) in the presence of the compound is strong evidence of target engagement.[12]
Experimental Workflow Diagram:
Caption: CETSA workflow for assessing compound-target binding.
Detailed Protocol (Isothermal Dose-Response CETSA for p38α):
-
Cell Culture & Treatment: Plate A549 cells (or another suitable cell line) in a 10 cm dish and grow to ~80% confluency. On the day of the experiment, replace the medium with fresh media containing a dose-response of 6-hydroxy-3-methylindazole (e.g., 0.1 to 30 µM) or vehicle control (0.1% DMSO). Incubate for 1 hour at 37°C.
-
Harvesting: Wash cells with PBS, detach using a cell scraper, and resuspend in a protein-stable buffer (e.g., PBS with protease inhibitors). Adjust cell density to a consistent concentration.
-
Heating: Aliquot 100 µL of the cell suspension for each concentration into PCR tubes. Heat all tubes simultaneously in a thermal cycler to a pre-determined optimal temperature (e.g., 50°C for p38α) for 8 minutes, followed by cooling for 3 minutes at room temperature.[12]
-
Lysis: Lyse the cells by three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath.
-
Separation: To separate the soluble fraction from the aggregated proteins, centrifuge the lysates at 20,000 x g for 20 minutes at 4°C.
-
Detection: Carefully collect the supernatant. Quantify total protein concentration using a BCA assay to ensure equal loading. Analyze the amount of soluble p38α in each sample via SDS-PAGE and Western Blot using a validated anti-p38α antibody.
-
Data Analysis: Quantify band intensities using densitometry. Plot the percentage of soluble p38α against the log of the compound concentration and fit to a sigmoidal dose-response curve to determine the EC50 of thermal stabilization.
Method 2: NanoBRET™ Target Engagement Assay
Principle of Causality: The NanoBRET™ assay is a proximity-based method that measures compound binding in live cells using Bioluminescence Resonance Energy Transfer (BRET).[13][14] The target protein (p38α) is expressed as a fusion with the highly efficient NanoLuc® luciferase (the energy donor). A cell-permeable fluorescent tracer that binds to the target's active site is added to the cells. When the tracer binds to the NanoLuc-p38α fusion, the tracer (the energy acceptor) is brought into close proximity, allowing for energy transfer and a detectable BRET signal.[15][16] A test compound that engages the target will compete with the tracer for binding, leading to a dose-dependent decrease in the BRET signal.[15][17]
Experimental Workflow Diagram:
Caption: NanoBRET™ workflow for quantifying compound-target engagement.
Detailed Protocol (p38α NanoBRET™ Assay):
-
Cell Transfection: Co-transfect HEK293 cells with a plasmid encoding the full-length human p38α fused to NanoLuc® luciferase using a suitable transfection reagent like FuGene HD.[17]
-
Plating: 24 hours post-transfection, harvest the cells and plate them in a white, 96-well or 384-well assay plate at a density of 2 x 10^4 cells per well.
-
Compound Addition: Prepare serial dilutions of 6-hydroxy-3-methylindazole in Opti-MEM. Add the compound to the cells and incubate for 2 hours at 37°C to allow the compound to reach binding equilibrium.
-
Tracer & Substrate Addition: Prepare a detection reagent containing the NanoBRET™ kinase tracer and the Nano-Glo® substrate in Opti-MEM. Add this reagent to all wells.
-
Detection: Read the plate immediately on a luminometer equipped with two filters to measure donor emission (~450nm) and acceptor emission (~610nm).[17]
-
Data Analysis: Calculate the BRET ratio (Acceptor Emission / Donor Emission). Plot the BRET ratio against the log of the compound concentration and fit to a competitive binding curve to determine the IC50, which reflects the compound's apparent cellular affinity.
Comparison of Direct Binding Assays
| Feature | Cellular Thermal Shift Assay (CETSA®) | NanoBRET™ Target Engagement Assay |
| Principle | Ligand-induced thermal stabilization of the target protein.[2][10] | Competitive displacement of a fluorescent tracer from a luciferase-tagged target.[13][14] |
| Target Protein | Endogenous, unmodified protein. | Exogenous, NanoLuc® fusion protein. |
| Cell State | Live cells during treatment, lysed for readout. | Live cells throughout the entire assay. |
| Throughput | Lower (Western Blot) to High (HT-CETSA).[2] | High (384-well plate format is standard).[16] |
| Key Output | Thermal Shift (ΔTagg), EC50 of stabilization.[12] | Cellular IC50, apparent affinity (Ki), residence time.[14][18] |
| Primary Advantage | Label-free, works with endogenous protein, no artifacts from tags.[2] | Live-cell, real-time kinetics, highly quantitative, broad kinome coverage available.[13] |
| Primary Limitation | Not all binding events cause a detectable thermal shift; lower throughput. | Requires genetic modification of cells; potential for tag interference. |
Chapter 2: Measuring Downstream Functional Consequences
Confirming that a compound binds its target is essential, but demonstrating that this binding event leads to the expected functional outcome—the modulation of the target's activity—provides crucial validation of its mechanism of action.[4]
Method 3: Western Blot for Downstream Substrate Phosphorylation
Principle of Causality: p38α is a protein kinase. Its primary function is to phosphorylate downstream substrate proteins.[7] A key, well-validated substrate of p38α is MAPK-activated protein kinase 2 (MK2).[7][8] Therefore, if 6-hydroxy-3-methylindazole truly engages and inhibits p38α in cells, we would expect to see a dose-dependent decrease in the phosphorylation of MK2 at its activation site (Threonine 334). This assay provides a direct functional readout of target inhibition.
Signaling Pathway Diagram:
Caption: Simplified p38 MAPK signaling cascade.
Detailed Protocol (Phospho-MK2 Western Blot):
-
Cell Culture & Treatment: Plate A549 cells and grow to ~80% confluency. Serum-starve the cells for 4-6 hours to reduce basal signaling.
-
Inhibitor Pre-treatment: Pre-treat cells for 1 hour with a dose-response of 6-hydroxy-3-methylindazole or a known p38 inhibitor (e.g., SB203580) as a positive control. Include a vehicle-only control.
-
Pathway Stimulation: Stimulate the p38 pathway by adding a potent activator like Anisomycin (10 µg/mL) for 30 minutes. Include a non-stimulated control.
-
Lysis: Immediately wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve phosphorylation states.
-
Western Blot: Quantify total protein, and separate 20-30 µg of lysate per lane via SDS-PAGE. Transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane and probe with a primary antibody specific for phosphorylated MK2 (p-MK2 Thr334). Subsequently, strip the membrane and re-probe for total MK2 and a loading control (e.g., GAPDH) to ensure the observed effects are not due to changes in total protein levels.
-
Data Analysis: Quantify the p-MK2 and total MK2 band intensities. Normalize the p-MK2 signal to the total MK2 signal for each lane. Plot the normalized phospho-signal against inhibitor concentration to determine the IC50 for functional pathway inhibition.
Expected Data Summary:
| Treatment Condition | p-MK2 (Normalized) | Total MK2 | Interpretation |
| Vehicle (No Stim) | Low | Constant | Basal pathway activity is low. |
| Vehicle + Anisomycin | High | Constant | Pathway is successfully activated. |
| SB203580 + Anisomycin | Low | Constant | Positive control inhibitor works as expected. |
| 1 µM Cmpd + Anisomycin | Moderate | Constant | Partial inhibition of p38α activity. |
| 10 µM Cmpd + Anisomycin | Low | Constant | Strong inhibition of p38α activity. |
Chapter 3: Building a Self-Validating & Orthogonal Framework
A single assay is never sufficient to definitively prove target engagement. True confidence comes from building a logical progression of orthogonal assays—experiments that rely on different principles and technologies to interrogate the same biological question.[19][20] A discrepancy in results between orthogonal methods can be as informative as concordance, often revealing complexities like off-target effects or assay-specific artifacts.
A Logic Model for Target Validation:
Caption: Orthogonal workflow for validating target engagement.
This model illustrates a robust validation cascade. An initial biochemical hit is first tested in direct binding assays like CETSA or NanoBRET™. The cellular potency values from these assays (e.g., 250-300 nM) should be reasonably close and are expected to be higher than the biochemical IC50 due to factors like cell permeability and ATP competition.[3] Critically, the potency derived from the functional phospho-protein assay should correlate well with the potency from the direct binding assays.[4] Strong concordance across these orthogonal methods provides a self-validating dataset and builds high confidence that the compound's cellular activity is driven by on-target engagement.
Conclusion
Validating the cellular target engagement of a novel compound like 6-hydroxy-3-methylindazole is a multi-faceted process that demands scientific rigor and the use of complementary, orthogonal assays. This guide has compared direct biophysical methods (CETSA, NanoBRET™) with a downstream functional readout (p-MK2 Western Blot) in the context of inhibiting a hypothetical target, p38α MAPK.
By employing a strategy that first proves direct physical binding and then links that binding event to a dose-dependent functional consequence, researchers can build a robust, self-validating data package. This approach significantly de-risks a drug discovery program, ensuring that the observed cellular phenotype is unequivocally tied to the compound's intended mechanism of action, paving the way for successful preclinical development.
References
-
Martinez Molina, D., et al. (2013). Monitoring drug-target interactions in living cells by thermal stabilization. Science. [Link]
-
Lomenick, B., et al. (2022). High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates. bioRxiv. [Link]
-
Cuadrado, M., et al. (2021). p38 MAPK Pathway in the Heart: New Insights in Health and Disease. International Journal of Molecular Sciences. [Link]
-
Pugh, E. J., et al. (2024). Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. Platelets. [Link]
-
Pelago Bioscience. (2020). CETSA® HT, A Powerful Assay for Small Molecule Drug Discovery. YouTube. [Link]
-
Creative Diagnostics. (n.d.). P38 Signaling Pathway. Creative Diagnostics. [Link]
-
Geng, H., et al. (2007). Identification of genomic targets downstream of p38 mitogen-activated protein kinase pathway mediating tumor necrosis factor-α signaling. Arthritis Research & Therapy. [Link]
-
Journal of Medicinal and Chemical Sciences. (2022). Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study. Journal of Medicinal and Chemical Sciences. [Link]
-
Ammar, M., et al. (2020). Development of Three Orthogonal Assays Suitable for the Identification and Qualification of PIKfyve Inhibitors. SLAS DISCOVERY: Advancing Life Sciences R&D. [Link]
-
Wang, L., et al. (2021). Establishing and Validating Cellular Functional Target Engagement Assay for Selective IRAK4 Inhibitor Discovery. SLAS DISCOVERY: Advancing Life Sciences R&D. [Link]
-
Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. [Link]
-
DiscoverX. (2023). Recent Trends in Kinase Drug Discovery. YouTube. [Link]
-
Sino Biological. (n.d.). p38 MAPK Signaling Pathway. Sino Biological. [Link]
-
Robers, M. B., et al. (2018). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology. [Link]
-
News-Medical.Net. (2023). NanoBRET™ Target Engagement for drug development. News-Medical.Net. [Link]
-
Kamal, A., et al. (2024). Synthesis, biological evaluation and molecular modeling studies of methyl indole-isoxazole carbohydrazide derivatives as multi-target anti-Alzheimer's agents. RSC Advances. [Link]
-
Yang, T. (2025). Drug Target Confirmed? Tivantinib's Lesson on the Importance of Cellular Target Engagement. Promega Connections. [Link]
-
Davis, M. I., et al. (2011). A systematic interaction map of validated kinase inhibitors with Ser/Thr kinases. Chemical Biology & Drug Design. [Link]
-
EUbOPEN. (2020). NanoBRET assays to assess cellular target engagement of compounds. EUbOPEN. [Link]
-
Eurofins DiscoverX. (n.d.). Accelerating Kinase Drug Discovery with Validated Kinase Activity Assay Kits. Eurofins DiscoverX. [Link]
-
Wang, D., et al. (2026). Concise Synthesis of Deoxylimonin. Journal of the American Chemical Society. [Link]
-
Al-Saad, O. M., et al. (2025). Novel 6-hydroxybenzothiazol-2-carboxamides as potent and selective monoamine oxidase B inhibitors endowed with neuroprotective activity. Bioorganic Chemistry. [Link]
-
Vasta, J. D., et al. (2018). Quantitative, Wide-Spectrum Kinase Profiling in Live Cells for Assessing the Effect of Cellular ATP on Target Engagement. Cell Chemical Biology. [Link]
-
Promega UK. (2022). What is NanoBRET™? An introduction to NanoBRET™ technology. YouTube. [Link]
-
Wikipedia. (n.d.). Oligonucleotide synthesis. Wikipedia. [Link]
-
Vasta, J. D., & Robers, M. B. (2021). Quantitative, Real-Time Measurements of Intracellular Target Engagement Using Energy Transfer. protocols.io. [Link]
Sources
- 1. reactionbiology.com [reactionbiology.com]
- 2. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Establishing and Validating Cellular Functional Target Engagement Assay for Selective IRAK4 Inhibitor Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. promegaconnections.com [promegaconnections.com]
- 6. Synthesis, biological evaluation and molecular modeling studies of methyl indole-isoxazole carbohydrazide derivatives as multi-target anti-Alzheimer’s agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. p38 MAPK Signaling | Cell Signaling Technology [cellsignal.com]
- 8. creative-diagnostics.com [creative-diagnostics.com]
- 9. sinobiological.com [sinobiological.com]
- 10. Cellular Thermal Shift Assay for the Detection of Small Molecule–Target Interactions in Arabidopsis Cells | Springer Nature Experiments [experiments.springernature.com]
- 11. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. Kinase Target Engagement | Kinase Affinity Assay [worldwide.promega.com]
- 14. news-medical.net [news-medical.net]
- 15. youtube.com [youtube.com]
- 16. Quantitative, Real-Time Measurements of Intracellular Target Engagement Using Energy Transfer [protocols.io]
- 17. eubopen.org [eubopen.org]
- 18. NanoBRET® ターゲットエンゲージメント | 生細胞での化合物結合評価 [promega.jp]
- 19. Development of Three Orthogonal Assays Suitable for the Identification and Qualification of PIKfyve Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. m.youtube.com [m.youtube.com]
Safety Operating Guide
6-HYDROXY-3-METHYLINDAZOLE proper disposal procedures
Topic: 6-HYDROXY-3-METHYLINDAZOLE Proper Disposal Procedures
Introduction: The Chemical Context
Effective waste management in drug discovery requires more than just following a checklist; it requires an understanding of the chemical's intrinsic reactivity and stability. 6-Hydroxy-3-methylindazole (CAS: 201286-99-9 ) is a functionalized indazole derivative often utilized as a scaffold in medicinal chemistry.[1] Its dual nature—possessing both a phenolic hydroxyl group and a nitrogen-rich indazole core—dictates its disposal pathway.
Unlike simple organic solvents, this compound presents specific challenges:
-
Thermal Stability: The indazole core is robust, requiring high-temperature incineration for complete mineralization.
-
Acidity/Basicity: The phenolic proton (
) and the indazole nitrogen ( ) allow it to exist in different ionization states depending on pH, affecting its solubility and mobility in waste streams. -
Oxidation Potential: The electron-rich phenolic ring makes it susceptible to oxidation, meaning it must be strictly segregated from strong oxidizing agents in waste storage to prevent exothermic degradation.
This guide outlines a self-validating disposal protocol designed to minimize personnel exposure and environmental impact, compliant with RCRA (Resource Conservation and Recovery Act) standards and global GHS directives.
Hazard Identification & Safety Assessment
Before initiating any disposal workflow, verify the material's hazard profile.[2] The following data is synthesized from current Safety Data Sheets (SDS) and GHS classifications.
Table 1: Physicochemical & Hazard Profile
| Property | Specification |
| Chemical Name | 6-Hydroxy-3-methylindazole (3-Methyl-1H-indazol-6-ol) |
| CAS Number | 201286-99-9 |
| Molecular Formula | |
| Molecular Weight | 148.16 g/mol |
| Physical State | Solid (often orange/off-white powder) |
| Solubility | Soluble in DMSO, Methanol; Sparingly soluble in water |
| Storage Requirement | 2-8°C, Inert atmosphere, Protect from light |
Table 2: GHS Hazard Classification
| Code | Hazard Statement | Operational Implication |
| H302 | Harmful if swallowed | Zero-tolerance for surface contamination in waste areas.[2] |
| H315 | Causes skin irritation | Double-gloving (Nitrile) required for solid handling.[2] |
| H319 | Causes serious eye irritation | Safety goggles (ANSI Z87.[2]1) are mandatory; face shield recommended for large quantities. |
| H332 | Harmful if inhaled | All disposal manipulations must occur inside a fume hood.[2] |
| H335 | May cause respiratory irritation | Avoid dust generation; use antistatic weighing boats.[2] |
Pre-Disposal Protocol: Segregation & Packaging
The "Cradle-to-Grave" management of this chemical relies on correct segregation at the source. Mixing 6-Hydroxy-3-methylindazole with incompatible waste streams is the most common cause of waste-related accidents.
Step 1: Chemical Segregation
-
Incompatible With: Strong oxidizing agents (e.g., Nitric acid, Peroxides, Permanganates).[2] The phenolic moiety can undergo rapid oxidation, potentially generating heat or toxic quinone byproducts.[2]
-
Compatible With: Non-halogenated organic solvents (Methanol, Acetone, DMSO).[2]
-
Action: Segregate solid waste into a dedicated "Solid Toxic/Irritant" container. Do not mix with "Oxidizing Solids."
Step 2: Container Selection
-
Solids: Use a wide-mouth High-Density Polyethylene (HDPE) jar with a screw-top lid. Glass is acceptable but poses a breakage risk during transport.
-
Solutions (HPLC waste/Mother liquors): Use standard solvent waste carboys (HDPE or Steel), ensuring the solvent stream is compatible (e.g., Non-Halogenated Organic).[2]
Step 3: Labeling
Every container must be labeled before waste is added.
-
Primary Label: "Hazardous Waste - Solid Toxic"
-
Constituents: Write out "6-Hydroxy-3-methylindazole" fully. Do not use abbreviations or structure drawings alone.
-
Hazard Checkbox: Mark "Toxic" and "Irritant."
Disposal Methodologies
The following workflow describes the decision logic for disposing of 6-Hydroxy-3-methylindazole.
Figure 1: Disposal Decision Matrix
Caption: Logical workflow for determining the correct disposal stream based on physical state and contamination level.
Protocol A: Solid Waste (Bulk Substance)
Use this for expired stocks or failed reaction solids.
-
Dissolution (Optional but Recommended): If the facility permits, dissolve small quantities (<5g) in a combustible solvent (e.g., Acetone) to facilitate incineration.[2]
-
Direct Solid Disposal:
-
Place the solid material into a clear, sealable polyethylene bag.[2]
-
Place this bag inside a secondary rigid container (HDPE drum or bucket).
-
Add an absorbent material (vermiculite) if there is any risk of liquid generation.
-
Destruction Method: High-temperature incineration is the only validated method to destroy the nitrogen-heterocycle core effectively.
-
Protocol B: Liquid Waste (Solutions)
Use this for HPLC waste or reaction mixtures.
-
pH Check: Ensure the waste stream pH is between 5 and 9. If the solution is highly acidic (due to workup), neutralize carefully before adding to the main waste carboy to prevent gas generation or polymerization.[2]
-
Solvent Compatibility:
-
If dissolved in DCM/Chloroform : Dispose in "Halogenated Waste."
-
If dissolved in Methanol/DMSO : Dispose in "Non-Halogenated Waste."
-
-
Precipitation Watch: 6-Hydroxy-3-methylindazole has low water solubility. If mixing organic waste with aqueous streams, solids may precipitate.[2] Ensure the waste container is agitated or has sufficient organic content to keep the compound in solution/suspension.
Emergency Procedures: Spill Management
In the event of a spill during the disposal process, immediate containment is critical to prevent aerosolization (H332).[2]
Spill Response Workflow
-
Evacuate & Ventilate: If the spill is outside a fume hood and dust is visible, evacuate the immediate area for 15 minutes to allow dust to settle.[2]
-
PPE Upgrade: Don a fit-tested N95 or P100 respirator, double nitrile gloves, and a Tyvek lab coat.
-
Containment:
-
Dry Spill: Do not dry sweep. This generates dust. Cover the spill with a wet paper towel (dampened with water or methanol) to immobilize the powder. Scoop the damp material into a waste bag.
-
Wet Spill: Cover with an inert absorbent (sand, vermiculite, or commercial spill pads).[2] Do not use combustible materials (like sawdust) if the solvent is an oxidizer (unlikely here, but good practice).[2]
-
-
Decontamination: Wipe the surface with a 10% soap/water solution, followed by a water rinse.[2] The compound is phenolic, so a slightly alkaline wash (Sodium Bicarbonate solution) can help solubilize residues for easier removal.[2]
Regulatory Compliance (US & International)
-
RCRA (USA): While 6-Hydroxy-3-methylindazole is not explicitly P-listed or U-listed, it must be characterized by the generator. Due to its toxicity (H302) and ignitability (if in solvent), it is treated as Hazardous Chemical Waste .[2]
-
EPA Waste Code: If disposed of in a solvent with a flashpoint <60°C, use D001 (Ignitable).[2] If the toxicity characteristic is determined via TCLP (rare for this specific compound but possible), it may carry a toxicity code.[2] Default to Non-Specific Hazardous Waste .
-
European Waste Catalogue (EWC): Classify under 16 05 06 * (laboratory chemicals, consisting of or containing dangerous substances, including mixtures of laboratory chemicals).[2]
References
-
Sigma-Aldrich (Merck) . Safety Data Sheet: 6-Hydroxy-3-methylindazole (CAS 201286-99-9).[1][3][4][5] Retrieved from [6][7]
-
PubChem . Compound Summary: 6-Hydroxy-3-methylindazole.[1][3][4][8][9] National Library of Medicine. Retrieved from [2]
-
ChemicalBook . Product Properties and Safety: 3-Methyl-1H-indazol-6-ol. Retrieved from [2]
-
ECHEMI . Chemical Hazard Profile: CAS 201286-99-9.[1][10] Retrieved from [2]
Sources
- 1. 201286-99-9|3-甲基-6-羟基吲唑|6-Hydroxy-3-methylindazole|-范德生物科技公司 [bio-fount.com]
- 2. GHS Classification Summary (Rev.9) - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 6-Hydroxy-3-methylindazole | 201286-99-9 [chemicalbook.com]
- 4. 3-Methyl-1H-indazole-6-carboxylic acid synthesis - chemicalbook [chemicalbook.com]
- 5. 3-methyl-1H-indazol-6-ol - CAS:201286-99-9 - Sunway Pharm Ltd [3wpharm.com]
- 6. 1-Methylindazole-3-carboxylic acid 97 50890-83-0 [sigmaaldrich.com]
- 7. 6-Hydroxybenzothiazole-2-carbonitrile 96 939-69-5 [sigmaaldrich.com]
- 8. echemi.com [echemi.com]
- 9. arctomsci.com [arctomsci.com]
- 10. 3-Methyl-1H-indazol-6-ol | CymitQuimica [cymitquimica.com]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 6-HYDROXY-3-METHYLINDAZOLE
As researchers and scientists in the dynamic field of drug development, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of novel chemical compounds, such as 6-HYDROXY-3-METHYLINDAZOLE, requires a meticulous approach to personal protection. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to instill a deep understanding of why each protective measure is critical. Our goal is to foster a culture of safety that becomes second nature in your laboratory.
Hazard Identification and Risk Assessment
Before handling any chemical, a thorough understanding of its potential hazards is paramount. While comprehensive toxicological data for 6-HYDROXY-3-METHYLINDAZOLE may be limited, we can extrapolate from its Safety Data Sheet (SDS) and the known hazards of structurally related substituted indazoles to form a robust risk assessment.[1]
The primary hazards associated with this compound and its class include:
-
Skin Irritation: Direct contact can cause irritation.[2][3][4]
-
Serious Eye Irritation: The compound can cause significant eye irritation or damage upon contact.[2][3][4][5]
-
Respiratory Irritation: Inhalation of dust or aerosols may irritate the respiratory system.[2][3][4][5]
-
Harmful if Swallowed: Ingestion of the compound may be harmful.[2][3][6][7]
These known hazards dictate the minimum required personal protective equipment.
| Hazard | Potential Effect | Route of Exposure |
| Skin Irritant | Causes skin irritation.[2][3][4] | Dermal Contact |
| Eye Irritant | Causes serious eye irritation.[2][3][4][5] | Ocular Contact |
| Respiratory Irritant | May cause respiratory irritation.[2][3][4][5] | Inhalation |
| Acute Oral Toxicity | Harmful if swallowed.[2][3][6][7] | Ingestion |
Personal Protective Equipment (PPE) Protocol
A multi-layered approach to PPE is essential to create a reliable barrier between the researcher and the chemical. The following table summarizes the required PPE for handling 6-HYDROXY-3-METHYLINDAZOLE.
| Area of Protection | Required PPE | Specifications and Rationale |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Always inspect gloves for tears or holes before use.[8][9] Change gloves immediately if contaminated. The principle here is to prevent any dermal exposure, as the compound is a known skin irritant.[10] |
| Eye and Face Protection | Safety glasses with side shields or safety goggles | This is the minimum requirement at all times in a laboratory setting.[9][11] A face shield must be worn over goggles when there is a significant risk of splashing.[8][9] This is crucial for preventing serious eye irritation.[4][5] |
| Skin and Body Protection | Laboratory coat | A flame-resistant lab coat that is fully buttoned provides a barrier against accidental spills.[1][11] Ensure it has long sleeves. |
| Respiratory Protection | Use in a well-ventilated area or fume hood | All handling of solid 6-HYDROXY-3-METHYLINDAZOLE should be conducted in a chemical fume hood to minimize the inhalation of dust particles.[8] If a fume hood is not available, a NIOSH-approved respirator may be necessary.[1] |
Operational Plan: A Step-by-Step Handling Workflow
Adherence to a standardized operational plan ensures that safety protocols are integrated into every step of the experimental process.
Preparation and Weighing
-
Don PPE: Before entering the designated handling area, put on your lab coat, safety goggles, and gloves.
-
Prepare the Workspace: Ensure the chemical fume hood is operational and the workspace is clean and uncluttered.[12]
-
Retrieve the Chemical: Obtain the container of 6-HYDROXY-3-METHYLINDAZOLE from its storage location.
-
Weigh the Compound: Carefully weigh the desired amount of the solid compound within the fume hood to prevent the release of dust into the laboratory environment.
Solubilization and Use
-
Add Solvent: While still in the fume hood, add the appropriate solvent to the compound.
-
Mixing: Ensure the container is securely capped before mixing or vortexing.
-
Transfer: Use appropriate tools (e.g., pipette) to transfer the solution.
-
Execution of Experiment: Conduct the experiment, being mindful of potential splashes or aerosol generation.[12]
Post-Experiment
-
Decontamination: Clean all equipment and the work area thoroughly.
-
Waste Disposal: Dispose of all waste materials according to the disposal plan outlined below.
-
Doff PPE: Remove PPE in the correct order (gloves first, then lab coat, and finally eye protection) to prevent cross-contamination.
-
Hand Washing: Wash hands thoroughly with soap and water after removing gloves and before leaving the laboratory.[12]
Caption: Workflow for Safely Handling 6-HYDROXY-3-METHYLINDAZOLE.
Emergency Procedures
In the event of an accidental exposure or spill, immediate and correct action is critical.
-
Skin Contact: Immediately wash the affected area with plenty of soap and water.[2] If skin irritation occurs, seek medical attention.[2][5] Remove contaminated clothing.[3][13]
-
Eye Contact: Rinse cautiously with water for several minutes.[2][5] Remove contact lenses if present and easy to do.[2][5] Continue rinsing and seek immediate medical attention.[5][7]
-
Inhalation: Move the individual to fresh air and keep them comfortable for breathing.[2][5] If they feel unwell, call a poison center or doctor.[2][5]
-
Ingestion: Rinse the mouth with water.[2][14] Do not induce vomiting.[6][14] Call a poison control center or doctor immediately.[2][14]
-
Spill: Evacuate unnecessary personnel.[14] Avoid dust formation.[14] Wear appropriate PPE, including respiratory protection if necessary.[13] Collect the spilled material using spark-proof tools and place it in a suitable, closed container for disposal.[10][14]
Disposal Plan
Proper disposal is a critical final step in the safe handling of any chemical.
-
Chemical Waste: All waste containing 6-HYDROXY-3-METHYLINDAZOLE, whether solid or in solution, must be disposed of as hazardous waste.[10] It should be collected in a clearly labeled, sealed container.[13] Do not let the chemical enter drains.[10][14]
-
Contaminated PPE: Disposable gloves and any other heavily contaminated disposable items should be placed in a sealed bag and disposed of as hazardous waste.
-
Regulatory Compliance: All waste disposal must be in accordance with local, state, and federal regulations.[10]
By integrating these safety protocols into your daily laboratory operations, you create a research environment that is not only productive but also fundamentally safe. Your commitment to these practices protects you, your colleagues, and the integrity of your work.
References
-
National Center for Biotechnology Information. Prudent Practices in the Laboratory: Working with Chemicals. [Link]
-
Institute for Molecular Biology & Biophysics. Laboratory Safety Guidelines. [Link]
-
Albert Kerbl GmbH. Protective Equipment | Plant Protection. [Link]
-
Harvey Mudd College Department of Chemistry. (2015-10-29). Safe Laboratory Practices in Chemistry. [Link]
-
California State University, Bakersfield. Topic 1: Safety in the Organic Chemistry Laboratory. [Link]
-
Solubility of Things. Safety and Handling of Organic Compounds in the Lab. [Link]
-
SA Grain. (2023-08-31). A few less obvious guidelines for handling plant protection products. [Link]
-
The Ohio State University. (2019-07-23). Pesticide Protective Equipment. [Link]
-
University of Washington. PPE Requirements Hazardous Drug Handling. [Link]
-
Nichols, W. K., et al. (2003). 3-methylindole-induced toxicity to human bronchial epithelial cell lines. Toxicological Sciences, 71(2), 229–236. [Link]
-
Api, A. M., et al. (2021). RIFM fragrance ingredient safety assessment, 6,7-dihydro-1,1,2,3,3-pentamethyl-4(5H)-indanone, CAS Registry Number 33704-61-9. Food and Chemical Toxicology, 149(Suppl 1), 111929. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. fishersci.com [fishersci.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 5. fishersci.com [fishersci.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. sigmaaldrich.cn [sigmaaldrich.cn]
- 8. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. hmc.edu [hmc.edu]
- 10. fishersci.co.uk [fishersci.co.uk]
- 11. csub.edu [csub.edu]
- 12. ethz.ch [ethz.ch]
- 13. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 14. 6-Hydroxy-3-methylindazole - Safety Data Sheet [chemicalbook.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
